molecular formula C53H98NNaO11P B15575540 18:1 Dodecanyl PE

18:1 Dodecanyl PE

Katalognummer: B15575540
Molekulargewicht: 979.3 g/mol
InChI-Schlüssel: HHDVDSZGMHLSMP-VXILFBGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:1 Dodecanyl PE is a useful research compound. Its molecular formula is C53H98NNaO11P and its molecular weight is 979.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C53H98NNaO11P

Molekulargewicht

979.3 g/mol

InChI

InChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/b19-17-,20-18-;/t49-;/m1./s1

InChI-Schlüssel

HHDVDSZGMHLSMP-VXILFBGRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), a complex lipid with significant potential in various research and therapeutic applications. This document details its structure, physicochemical properties, and its role in cellular signaling, and provides detailed experimental protocols for its synthesis and use.

Core Structure and Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), also known as N-lauroyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine or N-C12-DOPE, is a derivative of the common phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Its structure is characterized by a glycerol (B35011) backbone with two oleic acid chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The defining feature of this molecule is the N-acylation of the ethanolamine (B43304) headgroup with a dodecanoyl (lauroyl) chain, a 12-carbon saturated fatty acid. This modification transforms the molecule into a member of the N-acylphosphatidylethanolamine (NAPE) class of lipids.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₅₃H₁₀₀NO₉PPubChem
Molecular Weight 926.3 g/mol PubChem
IUPAC Name [(2R)-3-[2-(dodecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoatePubChem
Parent Compound 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)-
Parent Compound MW 744.03 g/mol Sigma-Aldrich[1]
Storage Temperature -20°CMedchemExpress[2]

Biological Significance and Signaling Pathways

N-acylphosphatidylethanolamines (NAPEs) are increasingly recognized as important bioactive lipids and key precursors to N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. The N-dodecanoyl modification of DOPE positions it as a potential precursor to N-dodecanoylethanolamine, an NAE with its own distinct biological activities.

The biosynthesis of NAEs from NAPEs can occur through several enzymatic pathways within the cell:

  • The NAPE-PLD Pathway: The most direct route involves the hydrolysis of the phosphodiester bond of NAPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to directly yield an NAE and phosphatidic acid.[3] NAPE-PLD is localized to the Golgi, endosomes, and plasma membrane.[4]

  • The ABHD4/GDE1 Pathway: An alternative pathway involves the enzyme α/β-hydrolase domain containing 4 (ABHD4), which removes the acyl chains from the sn-1 and sn-2 positions of NAPE to form glycerophospho-N-acylethanolamine (GP-NAE).[5][6][7] Subsequently, the glycerophosphodiesterase GDE1 hydrolyzes the phosphodiester bond of GP-NAE to release the NAE.[2][8]

  • Other Pathways: Additional, less characterized pathways for NAE biosynthesis from NAPEs are also thought to exist, highlighting the complexity of this signaling system.[9]

The specific biological roles of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) are not yet extensively studied. However, based on its structure, it is hypothesized to be involved in modulating membrane properties and serving as a precursor for N-dodecanoylethanolamine, which may have roles in inflammation and cellular signaling.

NAE_Biosynthesis_Pathways NAPE N-Acylphosphatidylethanolamine (e.g., N-dodecanoyl-DOPE) NAE N-Acylethanolamine (e.g., N-dodecanoylethanolamine) NAPE->NAE NAPE-PLD PA Phosphatidic Acid GP_NAE Glycerophospho-N-acylethanolamine NAPE->GP_NAE GP_NAE->NAE GDE1 Glycerol_3_P Glycerol-3-Phosphate

Caption: Major enzymatic pathways for the biosynthesis of N-acylethanolamines (NAEs) from N-acylphosphatidylethanolamines (NAPEs).

Experimental Protocols

Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)

This protocol is adapted from established methods for the N-acylation of phosphatidylethanolamines.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Dodecanoyl chloride (lauroyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous ammonium (B1175870) bicarbonate (NH₄HCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • HPLC system for purification

Procedure:

  • In a round-bottom flask, dissolve DOPE (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve dodecanoyl chloride (1.1 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Slowly add the dodecanoyl chloride/DMAP solution to the stirring DOPE solution.

  • Allow the reaction to proceed at room temperature for 18-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄HCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain pure 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl).

Synthesis_Workflow Start Dissolve DOPE in DCM Add_Pyridine Add Pyridine Start->Add_Pyridine Reaction Combine Reactants and Stir (18-24 hours at RT) Add_Pyridine->Reaction Prepare_Acyl_Chloride Prepare Dodecanoyl Chloride and DMAP in DCM Prepare_Acyl_Chloride->Reaction Quench Quench with NH4HCO3 Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography (Silica Gel or HPLC) Drying->Purification Final_Product 1,2-dioleoyl-sn-glycero-3- phosphoethanolamine-N-(dodecanoyl) Purification->Final_Product

Caption: Experimental workflow for the synthesis of N-dodecanoyl-DOPE.

Preparation of Liposomes Incorporating N-dodecanoyl-DOPE

This protocol describes the preparation of liposomes using the thin-film hydration method, a common technique for formulating lipid-based drug delivery systems.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)

  • Other lipids as required (e.g., phosphatidylcholine, cholesterol)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired lipids, including N-dodecanoyl-DOPE, in chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).

  • Store the prepared liposomes at 4°C.

Analytical Methods

The characterization and quantification of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) and its metabolites typically involve sophisticated analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is used for the purification and quantification of the lipid.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and sensitive detection of NAPEs in complex biological samples. It allows for the identification of both the N-acyl chain and the phosphatidylethanolamine (B1630911) backbone.

Applications and Future Directions

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) and other NAPEs are of significant interest for their potential applications in drug delivery and as modulators of cellular signaling.

  • Drug Delivery: The incorporation of N-acylated PEs into liposomal formulations can influence the stability, fusogenicity, and cellular uptake of the vesicles.[10] The presence of the third acyl chain can alter the packing of the lipid bilayer, potentially enhancing the delivery of encapsulated therapeutic agents.

  • Signaling Modulation: As precursors to NAEs, these molecules are at the beginning of a complex signaling cascade. Understanding the specific roles of different NAEs and their NAPE precursors could open new avenues for therapeutic intervention in a variety of diseases.

Further research is needed to fully elucidate the specific biological functions of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) and to explore its full potential in biomedical applications.

References

In-Depth Technical Guide to the Physical Properties of 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly referred to as 18:1 Dodecanyl PE, is a synthetic, modified phospholipid that plays a significant role in the formulation of advanced drug delivery systems. Its unique structure, featuring two oleic acid chains and a dodecanoyl group attached to the phosphoethanolamine headgroup, imparts fusogenic properties, making it a valuable component in the creation of unilamellar and fusogenic liposomes. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its use, and an exploration of its role in relevant biological signaling pathways.

Core Physical and Chemical Properties

A clear understanding of the fundamental physical and chemical characteristics of this compound is essential for its effective application. The key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₅₃H₉₇NNaO₁₁P[1]
Molecular Weight 978.30 g/mol [1]
Physical Form Data not available
Solubility Data for the closely related 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) indicates solubility in chloroform (B151607) at 3.3 mg/mL. This compound is expected to have similar solubility in chlorinated solvents and limited solubility in ethanol (B145695) and aqueous solutions.[2][3]
Phase Transition Temperature (Tm) Data not available
Critical Micelle Concentration (CMC) Data not available

Experimental Protocols

The following section details established methodologies for the preparation of liposomes incorporating this compound and the determination of key physical parameters.

Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol outlines the most common method for producing unilamellar liposomes, which are spherical vesicles composed of a single lipid bilayer.

Materials:

  • This compound

  • Other lipids as required by the formulation (e.g., DOPC, Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Argon or Nitrogen gas

  • Vacuum desiccator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids in chloroform in a round-bottom flask to achieve the desired molar ratio.

    • Remove the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the inner surface of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by adding the buffer to the flask. The final lipid concentration is typically in the range of 1-10 mg/mL.[4]

    • Agitate the flask by gentle vortexing to facilitate the formation of multilamellar vesicles (MLVs). This process should be performed at a temperature above the phase transition temperature of the lipid with the highest Tm in the mixture.

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator for 5-10 minutes to aid in the dispersion of the lipid aggregates.[4][5]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a minimum of 11 times to form unilamellar liposomes of a uniform size. The extrusion process should also be carried out at a temperature above the highest Tm of the lipid components.[4]

  • Storage:

    • Store the prepared liposome (B1194612) suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Determination of Physical Properties

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm):

Methodology:

  • A known concentration of the lipid is prepared in an aqueous buffer.

  • The sample and a reference (buffer only) are placed in the DSC instrument.

  • The temperature is scanned over a defined range, and the difference in heat flow between the sample and reference is recorded.

  • The peak of the endothermic transition corresponds to the phase transition temperature (Tm).

Fluorescence Spectroscopy for Critical Micelle Concentration (CMC):

The CMC is the concentration at which lipid monomers in a solution begin to self-assemble into micelles. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a common method for its determination.[6][7]

Methodology:

  • Prepare a series of lipid solutions of varying concentrations in an aqueous buffer.

  • Add a small aliquot of a pyrene stock solution to each lipid solution.

  • Measure the fluorescence emission spectrum of pyrene in each sample.

  • The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is plotted against the lipid concentration.

  • A sharp change in the I1/I3 ratio indicates the onset of micelle formation, and the concentration at which this occurs is the CMC.[7][8]

Signaling Pathways and Biological Relevance

This compound belongs to the class of N-acyl phosphatidylethanolamines (NAPEs). NAPEs are important precursors in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[4][6][9]

The general metabolic pathway for the biosynthesis of NAEs from NAPEs is illustrated below.

NAPE_Metabolism PL Phospholipids (B1166683) (e.g., PC, PE) NAPE N-Acyl Phosphatidylethanolamine (B1630911) (NAPE) (e.g., this compound) PL->NAPE N-Acyltransferase (cPLA2ε or PLAATs) PE Phosphatidylethanolamine (PE) PE->NAPE NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD FA_EA Fatty Acid + Ethanolamine NAE->FA_EA FAAH

Caption: Biosynthesis and degradation pathway of N-acylethanolamines (NAEs).

Pathway Description:

  • NAPE Synthesis: N-acyltransferases, such as cytosolic phospholipase A2ε (cPLA2ε) or members of the phospholipase A and acyltransferase (PLAAT) family, catalyze the transfer of an acyl group from a donor phospholipid (like phosphatidylcholine or phosphatidylethanolamine) to the headgroup of phosphatidylethanolamine (PE), forming NAPE.[4][9]

  • NAE Formation: NAPE is then hydrolyzed by a specific phospholipase D, NAPE-PLD, to produce the corresponding NAE.[4][6]

  • NAE Degradation: The biological activity of NAEs is terminated by their hydrolysis into a fatty acid and ethanolamine, a reaction catalyzed by the enzyme fatty acid amide hydrolase (FAAH).[10]

The incorporation of this compound into drug delivery systems can, therefore, have implications beyond its structural role, potentially influencing cellular signaling pathways through its conversion to the corresponding N-dodecanoyl-ethanolamine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preparation and characterization of liposomes.

Liposome_Workflow start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve film Create Thin Lipid Film dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate sonicate Bath Sonication hydrate->sonicate extrude Extrusion sonicate->extrude char Characterization extrude->char dls Size (DLS) char->dls zeta Surface Charge (Zeta Potential) char->zeta tem Morphology (TEM) char->tem end End dls->end zeta->end tem->end

Caption: General workflow for liposome preparation and characterization.

This guide provides a foundational understanding of the physical properties and applications of this compound. Further research is warranted to determine the specific phase transition temperature and critical micelle concentration of this lipid to enable more precise formulation design and optimization.

References

In-Depth Technical Guide: 18:1 Dodecanyl PE (CAS Number 474923-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

18:1 Dodecanyl PE, identified by the CAS number 474923-47-2, is a chemically modified phospholipid known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), often supplied as a sodium salt. This molecule is a derivative of the common phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), distinguished by the covalent attachment of a dodecanoyl (C12) acyl chain to the primary amine of the ethanolamine (B43304) headgroup. This N-acylation significantly alters the physicochemical properties of the parent molecule, influencing its behavior in lipid assemblies and its interactions with biological systems.

Primarily utilized in the formulation of liposomes and other lipid-based nanoparticles, this compound serves as a functionalized lipid. Its applications are prominent in the fields of drug delivery and gene therapy, where it can be incorporated into lipid bilayers to modulate their structural characteristics and functional performance.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt), N-dodecanoyl-DOPE
CAS Number 474923-47-2
Molecular Formula C₅₃H₉₇NNaO₁₁P
Molecular Weight 978.30 g/mol
Appearance White to off-white powder
Storage Temperature -20°C

Role in Drug Delivery and Gene Therapy

The addition of the N-dodecanoyl chain to DOPE creates a unique molecular architecture that is leveraged in the design of sophisticated drug and gene delivery systems. While research specifically detailing the mechanisms of this compound is emerging, its structural similarity to other N-acylated phosphatidylethanolamines (NAPEs) and its use in patented formulations provide insights into its functional roles.

Liposome (B1194612) Formulation and Stability

This compound is incorporated into liposomal formulations to enhance their stability and modulate their fusogenic properties.[1] Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The presence of the N-acyl chain can influence the packing of lipids in the bilayer, potentially affecting membrane fluidity and permeability. A patent for liposomal particles designed for vaccines and drug delivery lists this compound as a potential component, highlighting its relevance in creating stable and effective delivery vehicles.[2]

Fusogenic Properties and Endosomal Escape

A critical challenge in drug and gene delivery is the efficient release of the therapeutic cargo from the endosome into the cytoplasm of the target cell. The parent molecule, DOPE, is well-known for its ability to promote endosomal escape. The conical shape of DOPE destabilizes the lipid bilayer of the endosome, facilitating the release of the liposome's contents. It is hypothesized that the N-dodecanoyl modification of this compound modulates this fusogenic behavior, potentially allowing for more controlled and efficient cargo release.

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, based on its intended applications and the methodologies used for similar lipids, the following protocols can be adapted.

Preparation of Liposomes Containing this compound by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound (CAS 474923-47-2)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired molar ratios of DOPC, cholesterol, and this compound in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing, resulting in the formation of MLVs.

  • To produce LUVs of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed at a temperature above the phase transition temperature of the lipid mixture.

Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and zeta potential of liposomal formulations.

Materials:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with filtered deionized water or buffer to avoid multiple scattering effects.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size distribution and zeta potential using the DLS instrument according to the manufacturer's instructions. The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with cells.

Signaling Pathways and Cellular Interactions

The direct interaction of this compound with specific signaling pathways has not been extensively documented. As a component of a delivery vehicle, its primary role is to facilitate the entry and release of a therapeutic agent into the cell. The therapeutic agent itself is then responsible for interacting with intracellular signaling pathways.

The N-acylation of phosphatidylethanolamine (B1630911) is a known biological process that generates N-acyl-phosphatidylethanolamines (NAPEs). These NAPEs are precursors to a class of bioactive lipids called N-acylethanolamines (NAEs), which include the endocannabinoid anandamide. The biosynthesis of NAEs involves the hydrolysis of NAPEs by enzymes such as NAPE-specific phospholipase D (NAPE-PLD). While this compound is a synthetic NAPE, its potential to be metabolized by cellular enzymes into a bioactive N-dodecanoylethanolamine warrants further investigation.

Below is a generalized workflow illustrating the journey of a liposome containing this compound from administration to potential intracellular action of its cargo.

G cluster_extracellular Extracellular Space cluster_cellular Target Cell Liposome Liposome (containing this compound) Endocytosis Endocytosis Liposome->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome 2. Encapsulation EndosomalEscape Endosomal Escape (facilitated by this compound) Endosome->EndosomalEscape 3. Fusion/Destabilization CargoRelease Therapeutic Cargo Release EndosomalEscape->CargoRelease 4. Release TargetInteraction Interaction with Intracellular Target CargoRelease->TargetInteraction 5. Action Signaling Modulation of Signaling Pathway TargetInteraction->Signaling

Cellular uptake and cargo release workflow for liposomes containing this compound.

Conclusion and Future Directions

This compound is a specialized, functionalized phospholipid with promising applications in the development of advanced drug and gene delivery systems. Its unique N-acylated structure likely plays a significant role in modulating the stability and fusogenicity of lipid-based nanoparticles, thereby enhancing the intracellular delivery of therapeutic payloads.

Further research is required to fully elucidate the specific mechanisms by which this compound influences liposome behavior and interacts with cellular components. Detailed studies on its impact on membrane fluidity, its metabolism within cells, and its direct effects, if any, on signaling pathways will be crucial for optimizing its use in next-generation therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this novel lipid.

References

In-Depth Technical Guide: 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 18:1 Dodecanyl PE, a functionalized phospholipid increasingly utilized in advanced drug delivery systems and biomedical research. The document details its physicochemical properties, provides a standard experimental protocol for its application in liposome (B1194612) formulation, and illustrates key structural and procedural concepts through diagrams.

Physicochemical Properties of this compound

This compound, systematically named 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a modified phosphatidylethanolamine (B1630911) (PE). The "18:1" designation refers to the two oleic acid acyl chains attached to the glycerol (B35011) backbone, while "Dodecanyl" indicates the N-dodecanoyl group attached to the ethanolamine (B43304) headgroup. This lipid is classified as a fusogenic lipid, meaning it can promote the fusion of lipid bilayers, a crucial property for intracellular delivery applications[1]. The dodecanoyl group provides a terminal carboxylic acid, which serves as a functional handle for conjugating various molecules[2].

Quantitative data for this compound (sodium salt) are summarized in the table below for easy reference.

PropertyValue
Systematic Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt)[1][2][3][4]
Molecular Formula C₅₃H₉₇NO₁₁PNa[3][4]
Molecular Weight 978.301 g/mol [3][4] (also reported as 978.30 g/mol [1] and 978.3 g/mol [2])
Exact Mass 977.67 g/mol [3]
CAS Number 474923-47-2[1][2][3][4]
Physical Form Powder[1]
Purity >99%[4]
Storage Temperature -20°C[1][4]

Key Applications

Due to its fusogenic nature and the presence of a functionalizable headgroup, this compound is primarily used in the formulation of liposomes for drug and gene delivery[1][5]. The oleoyl (B10858665) (18:1) chains contribute to the formation of non-bilayer lipid phases, such as the inverted hexagonal phase, which facilitates membrane fusion and subsequent release of encapsulated contents into the cytoplasm of target cells[3][6]. This makes it a valuable component in creating pH-sensitive or fusogenic liposomes that can efficiently deliver therapeutic agents intracellularly[6][7].

Diagram of Molecular Structure

The following diagram illustrates the key components of the this compound molecule, highlighting its structural features relevant to its function in lipid-based delivery systems.

cluster_glycerol sn-Glycerol Backbone cluster_acyl Acyl Chains cluster_headgroup Functionalized Headgroup G Glycerol AC1 sn-1: Oleoyl Chain (18:1) G->AC1 ester bond AC2 sn-2: Oleoyl Chain (18:1) G->AC2 ester bond P Phosphate G->P phosphoester bond E Ethanolamine P->E D N-Dodecanoyl Linker (Functional Group) E->D amide bond

Caption: Logical structure of the this compound molecule.

Experimental Protocol: Preparation of Unilamellar Liposomes

This section details a standard methodology for the preparation of small unilamellar vesicles (SUVs) using this compound, often in combination with other lipids to achieve desired formulation characteristics. The most common and reliable method is the lipid film hydration followed by extrusion[8].

Materials:

  • This compound

  • Co-lipids (e.g., DOPC, cholesterol, DSPE-PEG)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[3]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Accurately weigh the desired amounts of this compound and any co-lipids.

    • Dissolve the lipid mixture in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling[8].

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45°C)[3].

    • Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

    • To ensure complete removal of residual solvent, keep the flask under high vacuum for at least 1-2 hours after the film appears dry[3].

  • Lipid Film Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the flask containing the lipid film. The volume will determine the final lipid concentration[8].

    • Gently agitate the flask to hydrate (B1144303) the film. This process results in the spontaneous formation of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Vesicle Size Reduction (Extrusion):

    • To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes[9][10].

    • Assemble the lipid extruder with a membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into the extruder syringe.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This process disrupts the MLVs and reforms them into small unilamellar vesicles (SUVs) with a diameter close to the membrane pore size[9]. The suspension should become more translucent.

  • Characterization and Storage:

    • The resulting liposome suspension should be characterized for size distribution and zeta potential using dynamic light scattering (DLS).

    • Store the prepared liposomes at 4°C. For long-term storage, the stability will depend on the specific lipid composition.

Experimental Workflow Diagram

The following diagram outlines the key steps in the preparation of liposomes using the lipid film hydration and extrusion method.

start Start dissolve 1. Dissolve Lipids in Organic Solvent start->dissolve evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate extrude 4. Extrude Suspension (e.g., through 100nm membrane) hydrate->extrude characterize 5. Characterize Vesicles (Size, Zeta Potential) extrude->characterize end End: Unilamellar Liposome Suspension characterize->end

Caption: Workflow for liposome preparation by film hydration and extrusion.

References

An In-depth Technical Guide to the Storage and Handling of 18:1 Dodecanyl PE Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage, handling, and safety protocols for 18:1 Dodecanyl PE powder, a fusogenic lipid integral to various research and drug development applications. Adherence to these guidelines is crucial for ensuring the stability, purity, and safe utilization of this compound.

Product Identification and Properties

This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt), is a head-group modified, functionalized lipid. It is commonly used in the preparation of fusogenic and unilamellar liposomes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt)[1]
Synonyms N-dod-PE, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt)[1]
Molecular Formula C₅₃H₉₇NO₁₁PNa[1]
Molecular Weight 978.30 g/mol
Exact Mass 977.67[1]
Form Powder
Purity >99% (TLC)[1]
CAS Number 474923-47-2[1]

Storage and Stability

Proper storage is paramount to maintain the integrity and extend the shelf life of this compound powder.

Table 2: Storage and Stability Recommendations

ParameterRecommendationReference
Storage Temperature -20°C[1][2]
Stability 1 Year[1][2]
Shipping Conditions Shipped on dry ice
Hygroscopicity Hygroscopic[1]
Light Sensitivity No[1]

To ensure optimal stability, the powder should be stored in a tightly sealed container at -20°C.[1][2] Due to its hygroscopic nature, exposure to moisture should be minimized.[1]

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical powder, appropriate safety measures should be taken to prevent inhalation, ingestion, and skin/eye contact.

General Handling Precautions:

  • Ventilation: Handle in a well-ventilated area to minimize dust inhalation.[3][4][5]

  • Avoid Dust Formation: Take care to avoid the generation of dust during handling.[3][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Electrostatic Discharge: Implement measures to prevent electrostatic discharge.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][5]

Table 3: Recommended Personal Protective Equipment (PPE)

PPESpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against eye irritation from dust particles.[3][6]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact and irritation.[6]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or dust is generatedPrevents inhalation of harmful dust.[6]
Body Protection Laboratory coatProtects skin and clothing from contamination.[6]

Experimental Protocols: A General Workflow

This compound is frequently used in the formation of liposomes for various applications, including drug delivery systems.

General Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Preparation cluster_hydration Hydration & Sizing cluster_characterization Characterization Lipid_Dissolution Dissolve this compound and other lipids in an organic solvent Solvent_Evaporation Evaporate solvent to form a thin lipid film Lipid_Dissolution->Solvent_Evaporation e.g., Chloroform/Methanol Hydration Hydrate lipid film with aqueous buffer to form Multilamellar Vesicles (MLVs) Solvent_Evaporation->Hydration Under vacuum Sizing Size MLVs to form Large Unilamellar Vesicles (LUVs) (e.g., via extrusion or sonication) Hydration->Sizing Characterization Characterize liposomes (size, zeta potential, encapsulation efficiency) Sizing->Characterization PE_Signaling_Concept cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Signaling Products PE Phosphatidylethanolamine (PE) (e.g., this compound) PLA2 Phospholipase A2 (PLA2) PE->PLA2 PLC Phospholipase C (PLC) PE->PLC PLD Phospholipase D (PLD) PE->PLD LPE Lysophosphatidylethanolamine (LPE) PLA2->LPE Generates DAG Diacylglycerol (DAG) PLC->DAG Generates PA Phosphatidic Acid (PA) PLD->PA Generates Downstream Downstream Signaling (e.g., MAPK, cell migration, inflammatory response) LPE->Downstream DAG->Downstream PA->Downstream

References

An In-Depth Technical Guide to 18:1 Dodecanyl PE Headgroup Modified Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl (18:1 Dodecanyl PE), a headgroup-modified phospholipid with significant potential in advanced drug delivery systems. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the formulation of fusogenic liposomes and lipid nanoparticles. Detailed experimental protocols for liposome (B1194612) preparation, characterization, and in vitro evaluation are provided. Furthermore, this guide explores the potential mechanisms of action, including cellular uptake and intracellular trafficking, and touches upon the broader role of N-acylethanolamines in cellular signaling.

Introduction

This compound is a synthetic phospholipid characterized by the covalent attachment of a dodecanoyl (C12) chain to the headgroup of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This modification of the primary amine on the phosphoethanolamine headgroup results in a tri-acylated lipid with unique physicochemical properties. The presence of the two oleoyl (B10858665) (18:1) chains in the hydrophobic tail and the additional dodecanoyl chain at the headgroup imparts a distinct molecular geometry that influences its behavior in lipid bilayers.

This lipid is of particular interest to researchers in drug delivery and gene therapy due to its fusogenic properties. The term "fusogenic" refers to the ability to promote membrane fusion, a critical process for the effective intracellular delivery of therapeutic payloads. By facilitating the merger of the lipid-based carrier with cellular membranes (such as the plasma membrane or endosomal membranes), this compound can enhance the release of encapsulated drugs or genetic material into the cytoplasm, thereby increasing their therapeutic efficacy.

Physicochemical Properties and Synthesis

Physicochemical Properties

The unique structure of this compound, with its three acyl chains, leads to a cone-like molecular shape. This is in contrast to the cylindrical shape of most bilayer-forming phospholipids, such as phosphatidylcholine (PC). This molecular geometry is a key determinant of its fusogenic potential. In aqueous environments, lipids with a conical shape have a tendency to form non-bilayer structures, such as the inverted hexagonal (HII) phase, which can destabilize lipid bilayers and promote fusion.

Table 1: Physicochemical Properties of N-Acyl Phosphatidylethanolamine (PE) Containing Liposomes

Formulation Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPC/DOPE/Cholesterol/18:1 PEG-2000 PE (55:5:30:10)130-150~0.1Not Reported~100% (for siRNA)[1]
DOTAP/DOPE/Cholesterol/18:1 PEG-2000 PE (55:5:30:10)130-150~0.1Not Reported~100% (for siRNA)[1]
DOPE/DOTAP (1:1) with fluorescent dye~120-140< 0.2+40 to +50Not Applicable[2]
DOPE/DC-Chol (with mRNA)~150~0.2Not Reported31.2%[3]
DOPE/DOTAP/DC-Chol (with mRNA)~160~0.2Not Reported18.6%[3]

Note: Data for liposomes containing specifically this compound are limited in the reviewed literature. The table presents data for formulations containing DOPE, a structurally related precursor, to provide an indication of expected physicochemical properties. The inclusion of the N-dodecanoyl group is expected to influence these parameters.

Synthesis

The synthesis of this compound typically involves the N-acylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). A general synthetic approach is outlined below.

DOPE 1,2-dioleoyl-sn-glycero-3- phosphoethanolamine (DOPE) Reaction N-Acylation Reaction DOPE->Reaction DodecanoylChloride Dodecanoyl Chloride (or activated Dodecanoic Acid) DodecanoylChloride->Reaction Base Organic Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Chloroform (B151607), DCM) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

A representative protocol for the synthesis involves dissolving DOPE in a suitable aprotic solvent, such as chloroform or dichloromethane, in the presence of an organic base like triethylamine. Dodecanoyl chloride, or an activated form of dodecanoic acid, is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight. Following the reaction, the crude product is purified, often using column chromatography, to yield the final this compound.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration and Extrusion

This is a common and reliable method for preparing unilamellar liposomes with a defined size distribution.

Materials:

  • This compound

  • Other lipids as required (e.g., DOPC, Cholesterol, PEG-lipid)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Lipid extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the dry lipid film.

    • Gently agitate the flask to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing (Extrusion) A Dissolve Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under Vacuum B->C D Add Aqueous Buffer C->D E Agitate to Form MLVs D->E F Load MLV Suspension into Extruder E->F G Pass through Membrane (e.g., 100 nm) F->G H Collect Unilamellar Liposomes (LUVs) G->H

Figure 2: Liposome preparation by thin-film hydration and extrusion.

Characterization of Liposomes

3.2.1. Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.

Protocol:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size, PDI, and zeta potential using a DLS instrument.

3.2.2. Encapsulation Efficiency

The encapsulation efficiency (EE%) is the percentage of the drug or therapeutic agent that is successfully entrapped within the liposomes.

Protocol:

  • Separate the unencapsulated (free) drug from the liposome-encapsulated drug using a method such as size exclusion chromatography or dialysis.

  • Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Mechanism of Action and Cellular Interactions

The inclusion of this compound in liposomal formulations is primarily to enhance their fusogenic capabilities. This is crucial for overcoming cellular barriers and delivering the payload to the cytoplasm.

Proposed Mechanism of Fusion and Intracellular Delivery
  • Cellular Uptake: Liposomes, particularly those with a cationic charge, can interact with the negatively charged cell surface and be taken up by endocytosis.

  • Endosomal Escape: Once inside the endosome, the acidic environment can trigger conformational changes in the lipids. For fusogenic lipids like this compound, the low pH may promote the formation of non-bilayer lipid structures.

  • Membrane Fusion: These non-bilayer structures can destabilize the endosomal membrane, leading to fusion between the liposome and the endosome.

  • Payload Release: This fusion event results in the release of the encapsulated contents into the cytoplasm, where they can exert their therapeutic effect.

cluster_0 Extracellular cluster_1 Intracellular Liposome Fusogenic Liposome (with this compound) Endosome Endosome Liposome->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Fusion (Endosomal Escape) Payload Therapeutic Payload Endosome->Payload Payload Release NAPE N-Acyl PE (e.g., this compound) NAE N-Acylethanolamine (e.g., Dodecanoylethanolamide) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD NAPE_PLD->NAE Signaling Cellular Signaling (e.g., modulation of ion channels, receptors) NAE->Signaling

References

An In-depth Technical Guide to the Fusogenic Properties of N-dodecyl-phosphatidylethanolamine (N-dod-PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyl-phosphatidylethanolamine (N-dod-PE) is a synthetic, single-chain N-acyl phosphatidylethanolamine (B1630911) (NAPE) that has garnered significant interest within the scientific community for its potent fusogenic properties. Its ability to merge with and disrupt lipid bilayers makes it a valuable tool in drug delivery, particularly for facilitating the endosomal escape of therapeutic payloads into the cytoplasm. This technical guide provides a comprehensive overview of the core fusogenic characteristics of N-dod-PE, including its mechanism of action, the factors influencing its activity, and its applications in advanced drug delivery systems. Detailed experimental protocols for assessing fusogenicity are provided, alongside quantitative data to support formulation and development efforts.

Introduction to N-dod-PE and its Fusogenic Nature

N-dodecyl-phosphatidylethanolamine, a derivative of the naturally occurring phospholipid phosphatidylethanolamine (PE), is characterized by the covalent attachment of a twelve-carbon alkyl chain (dodecyl) to the amino group of the PE headgroup. This structural modification imparts a unique conical shape to the molecule, which is a key determinant of its fusogenic activity. Unlike the cylindrical shape of bilayer-forming lipids such as phosphatidylcholine (PC), the smaller headgroup of PE relative to its acyl chains predisposes it to forming non-bilayer lipid structures, a tendency that is enhanced by N-acylation.

The fusogenic mechanism of N-dod-PE is primarily attributed to its ability to induce negative curvature stress in lipid membranes. This stress promotes the formation of transient, non-lamellar intermediates, such as the hexagonal HII phase, which are critical for the merging of two apposed lipid bilayers. This process is highly dependent on environmental cues, most notably pH and the presence of divalent cations, making N-dod-PE a "smart" lipid that can be engineered to trigger fusion in specific biological compartments, such as the acidic environment of the endosome.

Quantitative Analysis of N-dod-PE Fusogenicity

The fusogenic activity of N-dod-PE can be quantified through various in vitro assays that measure the mixing of lipids and aqueous contents between liposomal populations. The following tables summarize key quantitative data on the fusogenic properties of N-C12-DOPE, a close structural analog of N-dod-PE.

Table 1: Cation-Dependent Fusogenicity of N-C12-DOPE/DOPC Liposomes

N-C12-DOPE (mol%)Divalent CationCation Concentration (mM)Fusion Activity
< 60Ca²⁺3No significant fusion observed
≥ 60Ca²⁺3Fusion observed
70Ca²⁺1Binding, no significant fusion
70Ca²⁺1.25Lipid mixing and content delivery
70Mg²⁺1.25Lipid mixing and content delivery

Data adapted from a study on the fusogenicity of N-dodecanoyl-dioleoylphosphatidylethanolamine (N-C12-DOPE) with dioleoylphosphatidylcholine (DOPC) liposomes and erythrocyte ghosts. Fusion was assessed by lipid and content mixing assays.[1]

Table 2: Physicochemical Properties of N-dod-PE Containing Liposomes (Hypothetical Data for Illustrative Purposes)

Liposome (B1194612) Formulation (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 5.5
DOPC/N-dod-PE (80:20)120 ± 50.15-5 ± 2+10 ± 3
DOPC/Chol/N-dod-PE (60:20:20)110 ± 70.12-8 ± 3+15 ± 4
DOPE/N-dod-PE (80:20)135 ± 80.21-3 ± 1+12 ± 2

This table presents hypothetical data to illustrate the expected physicochemical properties of liposomes containing N-dod-PE. Actual values will vary depending on the specific formulation and preparation methods.

Experimental Protocols for Assessing Fusogenicity

Accurate assessment of the fusogenic properties of N-dod-PE is critical for its application in drug delivery. The following are detailed methodologies for key experiments.

Lipid Mixing Assay (NBD-PE/Rhodamine-PE FRET Assay)

This assay monitors the dilution of a FRET (Förster Resonance Energy Transfer) pair of fluorescently labeled lipids from a labeled liposome population into an unlabeled population upon fusion.

Materials:

  • N-dod-PE

  • Helper lipids (e.g., DOPC, DOPE)

  • N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE, FRET donor)

  • N-(Lissamine rhodamine B sulfonyl)-phosphatidylethanolamine (Rhodamine-PE, FRET acceptor)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer

Methodology:

  • Preparation of Labeled Liposomes:

    • In a round-bottom flask, co-dissolve N-dod-PE, helper lipids, NBD-PE (1 mol%), and Rhodamine-PE (1 mol%) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Preparation of Unlabeled Liposomes:

    • Follow the same procedure as for labeled liposomes but omit the fluorescent lipids.

  • Fusion Assay:

    • In a fluorometer cuvette, mix labeled and unlabeled liposomes at a molar ratio of 1:9 in the desired buffer.

    • Record the baseline fluorescence of NBD-PE (excitation ~465 nm, emission ~530 nm).

    • Initiate fusion by adding the fusogenic agent (e.g., Ca²⁺ solution or by lowering the pH).

    • Monitor the increase in NBD-PE fluorescence over time as it is dequenched due to the increased distance from Rhodamine-PE upon lipid mixing.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and measure the maximum fluorescence (Fmax).

    • Calculate the percentage of fusion using the formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at a given time, and F0 is the initial fluorescence.

Content Mixing Assay (ANTS/DPX Assay)

This assay measures the mixing of the aqueous contents of two liposome populations, one containing a fluorophore (ANTS) and the other a quencher (DPX).

Materials:

  • N-dod-PE and helper lipids

  • 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt (ANTS)

  • p-xylene-bis-pyridinium bromide (DPX)

  • Hydration buffers (one for ANTS, one for DPX)

  • Size-exclusion chromatography column (e.g., Sephadex G-75)

  • Fluorometer

Methodology:

  • Preparation of ANTS-loaded Liposomes:

    • Prepare a lipid film as described in the lipid mixing assay.

    • Hydrate the film with a buffer containing ANTS (e.g., 25 mM ANTS, 40 mM NaCl, 10 mM HEPES, pH 7.4).

    • Form LUVs by extrusion.

    • Remove unencapsulated ANTS by passing the liposome suspension through a size-exclusion chromatography column.

  • Preparation of DPX-loaded Liposomes:

    • Prepare a lipid film as described above.

    • Hydrate the film with a buffer containing DPX (e.g., 90 mM DPX, 10 mM HEPES, pH 7.4).

    • Form LUVs and remove unencapsulated DPX as described for ANTS-loaded liposomes.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the ANTS-loaded and DPX-loaded liposomes in a 1:1 ratio.

    • Record the baseline fluorescence of ANTS (excitation ~360 nm, emission ~520 nm).

    • Initiate fusion by adding the fusogenic stimulus.

    • Monitor the decrease in ANTS fluorescence over time as it becomes quenched by DPX upon content mixing.

    • Determine 0% fusion from the initial fluorescence and 100% fusion by disrupting a co-loaded ANTS/DPX liposome preparation with detergent.

    • Calculate the percentage of content mixing.

Visualizing Key Processes with Graphviz

Diagrams generated using the DOT language can effectively illustrate the complex processes involving N-dod-PE.

Experimental Workflow for Liposome Fusion Assay

G Workflow for N-dod-PE Liposome Fusion Assay cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (N-dod-PE + NBD-PE/Rh-PE) mix_liposomes Mix Labeled and Unlabeled Liposomes (1:9 ratio) prep_labeled->mix_liposomes prep_unlabeled Prepare Unlabeled Liposomes (N-dod-PE) prep_unlabeled->mix_liposomes measure_f0 Measure Initial Fluorescence (F0) mix_liposomes->measure_f0 add_stimulus Add Fusogenic Stimulus (e.g., Ca²⁺ or low pH) measure_f0->add_stimulus calculate_fusion Calculate % Fusion measure_f0->calculate_fusion monitor_fluorescence Monitor Fluorescence Increase (Ft) add_stimulus->monitor_fluorescence add_detergent Add Detergent (Triton X-100) monitor_fluorescence->add_detergent monitor_fluorescence->calculate_fusion measure_fmax Measure Maximum Fluorescence (Fmax) add_detergent->measure_fmax measure_fmax->calculate_fusion G Mechanism of N-dod-PE Mediated Endosomal Escape cluster_cell Cellular Environment cluster_endosome Endosomal Pathway extracellular Extracellular Space (pH 7.4) cell_membrane Cell Membrane early_endosome Early Endosome (pH 6.0-6.5) cell_membrane->early_endosome Internalization cytoplasm Cytoplasm (pH 7.2) liposome_endo Liposome in Endosome early_endosome->liposome_endo late_endosome Late Endosome (pH 5.0-6.0) protonation Protonation of N-dod-PE late_endosome->protonation liposome_ext N-dod-PE Liposome (Stable at pH 7.4) endocytosis Endocytosis liposome_ext->endocytosis endocytosis->cell_membrane liposome_endo->late_endosome destabilization Endosomal Membrane Destabilization & Fusion protonation->destabilization release Payload Release destabilization->release release->cytoplasm

References

The Pivotal Role of 18:1 Dodecanyl PE in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly referred to as 18:1 Dodecanyl PE, emerges as a significant synthetic phospholipid. This head-group modified lipid, a derivative of the well-characterized 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is distinguished by the addition of a twelve-carbon dodecanoyl chain to the primary amine of the phosphoethanolamine headgroup. While not a naturally occurring lipid, this compound serves as an invaluable tool in various research and development applications, particularly in the formulation of advanced drug delivery systems. Its unique structural attributes confer specific biophysical properties that are instrumental in the design and function of liposomes and other lipid-based nanoparticles. This technical guide provides an in-depth exploration of the role of this compound in lipidomics, detailing its structural significance, applications, and the experimental protocols for its utilization and analysis.

Core Concepts: Structure and Function

This compound is classified as an N-acyl-phosphatidylethanolamine (NAPE). The fundamental structure consists of a glycerol (B35011) backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position, which is further acylated with a dodecanoyl (12:0) chain.

Synonyms:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)[1][2][3][4]

  • N-dodecanoyl DOPE

  • This compound[1][2][3]

The presence of the two unsaturated oleoyl (B10858665) chains, akin to its parent molecule DOPE, imparts a cone-shaped molecular geometry. This is because the cross-sectional area of the acyl chains is larger than that of the headgroup. Such a molecular shape prevents the lipid from forming stable bilayer structures on its own and instead favors the formation of inverted hexagonal (HII) phases. This propensity to form non-bilayer structures is a critical attribute that enhances membrane fusion, a key process for the endosomal escape of therapeutic agents delivered via liposomes. The addition of the N-dodecanoyl group further modulates the biophysical properties of the lipid, influencing membrane stability and fusogenicity.

Role in Lipidomics and Drug Delivery

The primary role of this compound in lipidomics is not as an endogenous signaling molecule but as a precisely engineered tool for research and pharmaceutical development.

Key Applications:

  • Fusogenic Liposomes: Due to its non-bilayer forming propensity, this compound is a crucial component in the formulation of fusogenic liposomes.[4] These liposomes are designed to merge with cellular membranes, particularly the endosomal membrane, to facilitate the release of encapsulated cargo, such as drugs or genetic material, into the cytoplasm.

  • Helper Lipid in Drug Delivery: In combination with cationic lipids, this compound acts as a "helper lipid" in lipoplexes (lipid-DNA complexes) and other lipid nanoparticles. It enhances transfection efficiency by promoting the destabilization of the endosomal membrane, thereby aiding the endosomal escape of the therapeutic payload.

  • Model Membrane Studies: The defined structure of this compound makes it a valuable component in the creation of model membranes for biophysical studies. Researchers can systematically investigate the impact of N-acylation on membrane properties such as fluidity, curvature stress, and interaction with membrane proteins.

  • Lipidomics Standard: As a synthetic lipid with a defined mass, this compound can be used as an internal or external standard in mass spectrometry-based lipidomics workflows for the quantification of other N-acylated phospholipids.

While endogenous NAPEs are precursors to a class of bioactive signaling lipids called N-acylethanolamines (NAEs), the synthetic nature of this compound means it is not directly involved in these natural signaling pathways. However, its study can provide insights into the broader biophysical effects of N-acylation on membrane behavior.

Quantitative Data Summary

As a synthetic lipid, quantitative data for this compound is primarily available from in vitro studies and formulation characterizations rather than from endogenous biological samples. The following table summarizes key physicochemical properties.

PropertyValueReference(s)
Molecular Formula C₅₃H₉₇NO₁₀P[1][2][3]
Molecular Weight 946.3 g/mol [1][2][3]
Physical Form Powder[4]
Storage Temperature -20°C[1][2][3][4]
Solubility Chloroform (B151607), Ethanol
Purity (typical) >99%[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Unilamellar Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Nitrogen or Argon gas stream

Procedure:

  • Lipid Film Formation:

    • In a glass round-bottom flask, dissolve the desired amounts of DOPC, this compound, and cholesterol in chloroform. A common molar ratio for fusogenic liposomes is DOPC:this compound:Cholesterol at 50:30:20.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C).

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed PBS (pH 7.4). The volume will determine the final lipid concentration.

    • Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to aid in the dispersion of the lipids.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids through the membrane, resulting in the formation of unilamellar vesicles of a defined size.

  • Characterization:

    • The size distribution and zeta potential of the resulting LUVs can be determined by dynamic light scattering (DLS).

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the qualitative and quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Lipid extract containing this compound

  • Internal standard (e.g., a deuterated or ¹³C-labeled NAPE standard)

  • LC-MS grade solvents: Methanol, Acetonitrile, Water, Formic acid, Ammonium (B1175870) formate (B1220265)

  • C18 reversed-phase LC column

  • Triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Preparation:

    • To the lipid extract, add a known amount of the internal standard.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase system such as:

      • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • A typical gradient might run from 30% B to 100% B over 20 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The MRM transition for this compound would involve selecting the precursor ion (the [M+H]⁺ adduct) and a specific product ion generated by collision-induced dissociation (CID). A characteristic fragmentation would be the neutral loss of the N-dodecanoyl group or the cleavage of the phosphate (B84403) head group.

    • For qualitative analysis and structural confirmation, high-resolution mass spectrometry can be used to obtain an accurate mass measurement of the precursor and fragment ions.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Characterization Lipid Dissolution 1. Dissolve Lipids (DOPC, this compound, Cholesterol) in Chloroform Evaporation 2. Rotary Evaporation (Formation of thin film) Lipid Dissolution->Evaporation Drying 3. High Vacuum Drying (Solvent Removal) Evaporation->Drying Hydration 4. Hydration with PBS (Formation of MLVs) Drying->Hydration Sonication 5. Bath Sonication Hydration->Sonication Extrusion 6. Extrusion (Formation of LUVs) Sonication->Extrusion DLS 7. Dynamic Light Scattering (Size and Zeta Potential) Extrusion->DLS Signaling_Pathway_Context cluster_0 Endogenous NAPE Metabolism cluster_1 Role of Synthetic this compound PE Phosphatidylethanolamine (PE) N_Acyltransferase N-Acyltransferase PE->N_Acyltransferase NAPE N-Acylphosphatidylethanolamine (NAPE) N_Acyltransferase->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Synthetic_NAPE This compound (Synthetic NAPE) NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE_PLD->NAE Signaling Downstream Signaling NAE->Signaling Liposome (B1194612) Liposome Formulation Synthetic_NAPE->Liposome Model_Membrane Model Membrane Studies Synthetic_NAPE->Model_Membrane Drug_Delivery Drug Delivery Vehicle Liposome->Drug_Delivery Biophysical_Studies Biophysical Property Analysis Model_Membrane->Biophysical_Studies

References

18:1 Dodecanyl PE: A Functionalized Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Dodecanyl PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a functionalized lipid that has garnered significant interest in the field of drug delivery. Its unique structure, featuring a dodecanoyl chain attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid with two oleoyl (B10858665) tails, imparts fusogenic properties that are crucial for overcoming cellular barriers in the delivery of therapeutic payloads such as small molecule drugs, proteins, and nucleic acids. This technical guide provides a comprehensive overview of this compound, including its role in liposome (B1194612) formulation, its impact on nanoparticle characteristics, and its mechanism of action in facilitating cellular uptake and endosomal escape.

Physicochemical Properties and Role in Formulations

This compound is a carboxylic acid-functionalized lipid that is often incorporated into liposomal and lipid nanoparticle (LNP) formulations to enhance their performance. The N-dodecanoyl chain provides a hydrophobic modification to the hydrophilic headgroup of the PE lipid, influencing the overall geometry and physicochemical properties of the lipid. This modification is critical for its function as a "helper lipid" in drug delivery systems.

Impact on Nanoparticle Characteristics

The inclusion of this compound in lipid-based nanoparticle formulations can influence their size and surface charge, which are critical parameters for their in vivo behavior and cellular uptake.

Formulation Component(s)Molar RatioHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Sphingomyelin, Cholesterol-145 ± 20.18-10 ± 2[1]
Sphingomyelin, Cholesterol, this compound-Not ReportedNot Reported-23[1]

Experimental Protocols

The following section details a general protocol for the preparation of liposomes, which can be adapted to include this compound for specific applications such as siRNA delivery.

Preparation of Liposomes by Thin-Film Hydration

This method is a common technique for the preparation of multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs) of a desired size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (this compound)

  • Other lipids (e.g., DOTAP, DOPE, Cholesterol)

  • Chloroform (B151607) or other suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), nuclease-free water)

  • Therapeutic agent to be encapsulated (e.g., siRNA, small molecule drug)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution containing the therapeutic agent by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

  • Size Reduction (Optional):

    • To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Mechanism of Action: Facilitating Cellular Delivery

The efficacy of this compound as a functionalized lipid in drug delivery stems from its ability to facilitate two critical steps: cellular uptake and endosomal escape.

Cellular Uptake

The surface properties of liposomes, including charge and the presence of functionalized lipids, play a crucial role in their interaction with the cell membrane and subsequent internalization. While specific pathways for this compound-containing liposomes are not extensively detailed in the available literature, the uptake of lipid-based nanoparticles generally occurs through endocytic pathways. The N-dodecanoyl chain may influence the interaction with the cell membrane, potentially promoting uptake.

Endosomal Escape

A major barrier to the cytosolic delivery of therapeutic agents is their entrapment and subsequent degradation in endosomes. This compound, like other N-acylated PE lipids, is thought to promote endosomal escape through a pH-dependent mechanism. In the acidic environment of the endosome, the protonation of the headgroup can induce a change in the lipid's conformation, leading to the destabilization of the endosomal membrane and the release of the encapsulated cargo into the cytoplasm. The fusogenic properties of the N-acylated PE are believed to play a key role in this process.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Liposome Liposome (containing this compound) Endocytosis Endocytosis Liposome->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Late_Endosome->Cytoplasm Endosomal Escape Therapeutic_Action Therapeutic Action Cytoplasm->Therapeutic_Action

Caption: Proposed mechanism of cellular uptake and endosomal escape of liposomes containing this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the formulation and characterization of drug-loaded liposomes incorporating this compound.

Liposome_Formulation_Workflow Lipid_Selection 1. Lipid Selection (e.g., this compound, Cationic Lipid, Helper Lipid) Thin_Film_Hydration 3. Thin-Film Hydration Lipid_Selection->Thin_Film_Hydration Drug_Selection 2. Therapeutic Agent Selection (e.g., siRNA, Drug) Drug_Selection->Thin_Film_Hydration Size_Reduction 4. Size Reduction (Extrusion/Sonication) Thin_Film_Hydration->Size_Reduction Characterization 5. Physicochemical Characterization (Size, Zeta Potential, PDI) Size_Reduction->Characterization Encapsulation_Efficiency 6. Encapsulation Efficiency Determination Characterization->Encapsulation_Efficiency In_Vitro_Studies 7. In Vitro Evaluation (Cellular Uptake, Cytotoxicity, Gene Silencing) Encapsulation_Efficiency->In_Vitro_Studies In_Vivo_Studies 8. In Vivo Evaluation (Biodistribution, Efficacy) In_Vitro_Studies->In_Vivo_Studies

Caption: General workflow for the formulation and evaluation of this compound-containing liposomes.

Conclusion

This compound is a promising functionalized lipid for the development of advanced drug delivery systems. Its ability to be incorporated into liposomal and LNP formulations and its potential to facilitate cellular uptake and endosomal escape make it a valuable tool for delivering a wide range of therapeutic agents. Further research is warranted to fully elucidate the specific mechanisms of action of the N-dodecanoyl moiety and to optimize its use in targeted drug and gene delivery applications. The detailed characterization of formulations containing this compound, including comprehensive quantitative analysis of their physicochemical properties and biological activity, will be crucial for their successful translation into clinical applications.

References

Commercial Suppliers of 18:1 Dodecanyl PE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 18:1 Dodecanyl PE, a functionalized fusogenic lipid. It is intended for researchers, scientists, and drug development professionals working with lipid-based delivery systems. This document outlines the key commercial suppliers, presents quantitative data on its fusogenic properties, details experimental protocols for its use, and illustrates its proposed mechanism of action.

Commercial Availability

This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a specialized lipid primarily used in the formulation of fusogenic liposomes. The primary manufacturer of this lipid is Avanti Polar Lipids .[1] For researchers outside of the United States, Merck (Sigma-Aldrich) is the exclusive distributor.[1] Other commercial suppliers listing this product include BroadPharm and Scientific Laboratory Supplies (SLS).[2][3][4]

Table 1: Commercial Suppliers and Product Information

SupplierProduct NameCatalog Number (Example)CAS Number
Avanti Polar LipidsThis compound870262474923-47-2
Merck (Sigma-Aldrich)This compound870262P-25MG474923-47-2
BroadPharmThis compoundBP-28339474923-47-2
Scientific Laboratory Supplies (SLS)This compound870262P-25MG474923-47-2

Technical Data and Fusogenic Properties

This compound is classified as a head-group modified, functionalized lipid.[5] Its fusogenic properties, the ability to promote membrane fusion, are a key feature for its application in drug and gene delivery systems. The fusogenicity of liposomes containing this compound (also referred to as N-C12-DOPE) is dependent on its concentration within the liposome (B1194612) and the presence of divalent cations like calcium (Ca²⁺).[5]

A key study investigated the fusogenic capabilities of liposomes composed of N-C12-DOPE and dioleoylphosphatidylcholine (DOPC) by observing their interaction with erythrocyte ghosts.[5] The findings from this research are summarized in the tables below.

Table 2: Concentration-Dependent Fusion with this compound [5]

Mole Percentage (%) of this compound in DOPC LiposomesFusion with Erythrocyte Ghosts (in the presence of 3 mM Ca²⁺)
< 60 mol%No significant fusion observed
≥ 60 mol%Fusion observed

Table 3: Cation-Dependent Binding and Fusion of 70:30 N-C12-DOPE/DOPC Liposomes [5]

CationConcentration for Binding to Erythrocyte GhostsConcentration for Lipid Mixing and Content Delivery
Ca²⁺≥ 1 mM≥ 1.25 mM
Mg²⁺Not specified≥ 1.25 mM

The study also noted that in the absence of divalent cations, low pH could induce fusion, suggesting a potential mechanism for endosomal escape in cellular delivery applications.[5]

Experimental Protocols

The following are detailed methodologies for the preparation of liposomes containing this compound and a common assay for assessing their fusogenic activity. These protocols are based on established techniques in the field and specific conditions reported in the literature for N-C12-DOPE.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a standard and widely used method for preparing unilamellar liposomes of a defined size.

Materials:

  • This compound (N-C12-DOPE)

  • Dioleoylphosphatidylcholine (DOPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of this compound and DOPC in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature slightly above the transition temperature of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least one hour to remove residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film.

    • Agitate the flask by hand-shaking or vortexing above the lipid transition temperature until the lipid film is fully suspended. This results in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This process forces the lipids through the defined pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution. The suspension should become more translucent.

  • Storage:

    • Store the prepared liposomes at 4°C.

Membrane Fusion Assay (Based on Lipid Mixing)

A common method to assess membrane fusion is to use a fluorescence resonance energy transfer (FRET)-based lipid mixing assay. This involves labeling one population of liposomes with both a fluorescent donor and acceptor pair. Fusion with an unlabeled liposome population leads to the dilution of the probes in the fused membrane, resulting in a decrease in FRET and an increase in donor fluorescence.

Materials:

  • Labeled liposomes (containing this compound and fluorescent lipid probes like NBD-PE and Rhodamine-PE)

  • Unlabeled target liposomes or cells (e.g., erythrocyte ghosts)

  • Fluorometer

  • Cuvettes

  • Buffer solution

  • Divalent cation solutions (e.g., CaCl₂)

Procedure:

  • Prepare fluorescently labeled liposomes containing this compound as described in Protocol 3.1, incorporating a small mole percentage (e.g., 0.5 mol% each) of a FRET donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE).

  • In a cuvette, add the labeled liposomes diluted in the appropriate buffer.

  • Place the cuvette in a temperature-controlled fluorometer and monitor the baseline fluorescence of the donor fluorophore.

  • Initiate the fusion reaction by adding the unlabeled target liposomes or cells.

  • If studying cation-dependent fusion, add the desired concentration of the divalent cation solution (e.g., CaCl₂) to the cuvette.

  • Continuously record the donor fluorescence intensity over time. An increase in donor fluorescence indicates lipid mixing and, therefore, membrane fusion.

  • To determine the maximum (100%) fluorescence (complete dequenching), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for this compound-mediated membrane fusion and a typical experimental workflow for its application.

Fusogenic_Mechanism cluster_liposome Liposome cluster_cell Target Cell Liposome Liposome (containing this compound) CellMembrane Cell Membrane Liposome->CellMembrane Binding Endosome Endosome CellMembrane->Endosome Endocytosis Content_Release Content Release into Cytosol Endosome->Content_Release Fusion & Escape Ca2 Ca²⁺ Ca2->Liposome Ca2->CellMembrane Low_pH Low pH Low_pH->Endosome

Caption: Proposed mechanism of this compound-mediated delivery.

Experimental_Workflow start Start lipid_prep 1. Lipid Preparation (this compound + other lipids) start->lipid_prep film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_prep->film_formation hydration 3. Hydration (Buffer Addition) film_formation->hydration extrusion 4. Extrusion (Sizing of Liposomes) hydration->extrusion characterization 5. Characterization (Size, Zeta Potential) extrusion->characterization application 6. Application (e.g., Fusion Assay, Cell Transfection) characterization->application end End application->end

References

Methodological & Application

Application Notes and Protocols for the Preparation of 18:1 Dodecanyl PE (DOPE) Fusogenic Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are versatile, spherical vesicles composed of one or more phospholipid bilayers, extensively utilized as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents. Fusogenic liposomes represent an advanced class of these carriers, specifically engineered to fuse with cellular membranes, enabling the direct delivery of their cargo into the cytoplasm of target cells.[1] This capability is crucial for therapeutics that must bypass endosomal degradation to reach their intracellular sites of action.[2]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), also known as 18:1 Dodecanyl PE, is a cornerstone in the formulation of fusogenic liposomes.[3][4] The unique conical molecular shape of DOPE, resulting from its small headgroup relative to its unsaturated acyl chains, prevents the formation of stable bilayers.[3] Instead, it preferentially forms non-lamellar structures, particularly the inverted hexagonal (HII) phase, which can destabilize membranes and promote fusion.[3][5] This property is often exploited in response to specific environmental triggers, such as the acidic pH found within endosomes, making DOPE-containing liposomes highly effective for intracellular delivery.[3][6][7]

These application notes provide detailed protocols for the preparation and characterization of DOPE-based fusogenic liposomes, tailored for researchers, scientists, and drug development professionals.

Mechanism of DOPE-Mediated Endosomal Escape

The fusogenic activity of many DOPE-based liposomes is pH-dependent. At physiological pH (7.4), stabilizing components within the formulation, such as pH-sensitive lipids (e.g., cholesteryl hemisuccinate, CHEMS) or cleavable PEGylated lipids, maintain the liposome (B1194612) in a stable lamellar phase.[6][8][9] Following cellular uptake via endocytosis, the liposome is trafficked into an endosome, where the internal pH drops to 5.0-6.5.[6][10] This acidification triggers a conformational change in the stabilizing lipids, exposing the fusogenic DOPE. DOPE then mediates the transition from a lamellar to an unstable inverted hexagonal (HII) phase, disrupting the endosomal membrane and facilitating the release of the encapsulated cargo into the cell's cytosol.[3]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 5.0 - 6.5) A Stable Fusogenic Liposome B Endocytosis A->B Cellular Uptake C DOPE promotes HII phase transition D Endosomal Membrane Destabilization C->D Fusion Event E Cargo Release into Cytosol D->E B->C Endosome Acidification

Caption: Mechanism of pH-sensitive endosomal escape. (Max-width: 760px)

Experimental Protocols

The most established and versatile method for preparing liposomes is the thin-film hydration technique followed by extrusion for size homogenization.[11][12][13]

Protocol 1: Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar fusogenic liposomes with a defined size.

G A 1. Dissolve Lipids (e.g., DOPE:DOTAP in Chloroform) B 2. Solvent Evaporation (Rotary Evaporator or N2 Stream) A->B C 3. Form Thin Lipid Film B->C D 4. Vacuum Drying (Remove Residual Solvent) C->D E 5. Hydration (Add Aqueous Buffer, Vortex) D->E F 6. Form Multilamellar Vesicles (MLVs) E->F G 7. Size Reduction via Extrusion (Pass through Polycarbonate Membranes) F->G 11+ passes H 8. Final Unilamellar Liposomes (LUVs) G->H I 9. Characterization (Size, PDI, Zeta Potential) H->I

Caption: Experimental workflow for liposome preparation. (Max-width: 760px)

Materials and Equipment:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Helper lipid (e.g., 1,2-dioleoyl-3-trimethylammonium-propane [DOTAP] or Cholesteryl hemisuccinate [CHEMS])

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Aqueous hydration buffer (e.g., HEPES-buffered saline [HBS], pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert nitrogen gas

  • High-vacuum pump

  • Water bath or heating block

  • Liposome extruder device (e.g., handheld syringe extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Dissolution: Dissolve DOPE and the chosen helper lipid(s) in chloroform in a round-bottom flask.[14] Common molar ratios for fusogenic formulations include DOPE:DOTAP (1:1) or DOPE:CHEMS (6:4).[5][9]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure or by slowly rotating the flask under a gentle stream of nitrogen.[15] This will create a thin, uniform lipid film on the inner surface of the flask.[11]

  • Drying: Place the flask on a high-vacuum pump for at least 2 hours (or overnight) to ensure complete removal of residual organic solvent.[14][16]

  • Hydration: Add the desired aqueous buffer to the dried lipid film.[14] The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[14] Agitate the flask by vortexing or vigorous shaking to hydrate (B1144303) the film, which will cause the lipids to swell and form multilamellar vesicles (MLVs).[14][15]

  • Extrusion (Sizing):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). To prevent membrane rupture, it may be beneficial to sequentially extrude through larger pore sizes first (e.g., 400 nm, then 200 nm, then 100 nm).[17]

    • Transfer the MLV suspension into a glass syringe and pass it through the extruder into a second syringe.

    • Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure the entire sample passes through the membrane an equal number of times. The resulting suspension will contain large unilamellar vesicles (LUVs) with a more homogeneous size distribution.[13][17]

  • Storage: Store the final liposome suspension at 4°C.[18] Do not freeze, as ice crystal formation can disrupt the vesicles.[18] For long-term storage, lyophilization with a cryoprotectant is recommended.[18]

Protocol 2: Physicochemical Characterization

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis.[19]

  • Measurement: Measure the hydrodynamic diameter (z-average) and PDI of the formulation.

  • Analysis: A stable and uniform formulation will typically exhibit a PDI value below 0.2.

B. Zeta Potential Measurement

  • Sample Preparation: Dilute the liposome sample in an appropriate low-ionic-strength buffer or deionized water.

  • Measurement: Determine the zeta potential to assess the surface charge of the liposomes. Cationic formulations (e.g., DOPE:DOTAP) will have a positive zeta potential, which is crucial for interacting with negatively charged cell membranes.[5]

Protocol 3: In Vitro pH-Triggered Content Release Assay

This assay measures the release of an encapsulated fluorescent marker in response to a pH drop.

Materials:

  • Calcein (B42510) (self-quenching at high concentrations)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

  • Buffers at different pH values (e.g., pH 7.4 and pH 5.5)

Procedure:

  • Encapsulation: Prepare the liposomes as in Protocol 1, but use a solution of 50-100 mM calcein in buffer as the hydration medium.

  • Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column, eluting with an iso-osmotic buffer (e.g., HBS, pH 7.4).

  • Release Study:

    • Dilute the purified calcein-loaded liposomes into two separate buffers: one at pH 7.4 and one at pH 5.5.

    • Incubate at 37°C.

    • At various time points, measure the fluorescence intensity (Excitation: ~495 nm, Emission: ~515 nm).

    • After the final time point, add Triton X-100 (0.1% v/v) to all samples to lyse the liposomes and achieve 100% release, recording this maximum fluorescence (F_max).

  • Calculation: Calculate the percentage of release at each time point using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence at time zero.

Quantitative Data Summary

The following tables summarize typical quantitative data for DOPE-based fusogenic liposomes.

Table 1: Physicochemical Properties of Common DOPE Formulations

Formulation (molar ratio) Helper Lipid Type Average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
DOPE:DOTAP (1:1) Cationic 110 ± 15 < 0.2 +45 ± 5 [5]
DOPE:CHEMS (6:4) pH-Sensitive Anionic 125 ± 20 < 0.25 -30 ± 7 (at pH 7.4) [3][9]

| DOPE:DSPE-PEG2000 (9:1) | Stabilizer (PEG) | 105 ± 10 | < 0.15 | -5 ± 3 |[9][18] |

Note: Values are representative and can vary based on specific preparation parameters like extrusion pore size and buffer conditions.

Table 2: Functional Characteristics of pH-Sensitive DOPE:CHEMS Liposomes

Assay Condition pH 7.4 pH 5.5 Reference
Calcein Release (% after 1 hr) < 10% > 80% [3]

| Membrane Fusion Efficiency (%) | Low (< 5%) | High (> 70%) |[9] |

Note: These results demonstrate the pH-dependent destabilization critical for endosomal escape.

References

Application Notes and Protocols for Unilamellar Liposome Preparation using 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used to deliver drugs or other therapeutic agents to target cells. Unilamellar liposomes, which consist of a single lipid bilayer, are of particular interest in drug delivery due to their simple structure and ability to encapsulate both hydrophilic and lipophilic molecules. 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)) is a functionalized phospholipid that can be incorporated into liposomes to modulate their physical and biological properties. The dodecanoyl headgroup can influence membrane fluidity and interactions with biological systems.

These application notes provide a detailed protocol for the preparation of unilamellar liposomes incorporating this compound using the widely accepted thin-film hydration method followed by extrusion. This method is known for producing liposomes with a defined size and narrow size distribution.[1][2]

Key Experimental Protocols

Materials
  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl))

  • Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC))

  • Cholesterol (optional, for modulating membrane rigidity)[1]

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon or nitrogen gas

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument

Protocol 1: Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a target diameter of approximately 100 nm.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of this compound, matrix lipid (e.g., DOPC), and cholesterol (if used) in chloroform. A typical molar ratio could be 80:20 or 90:10 (matrix lipid:this compound), with cholesterol at 30-40 mol% of the total lipid content.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the flask wall.[3]

    • To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours.[3]

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (above Tc) phosphate-buffered saline (PBS, pH 7.4). The volume of PBS will determine the final lipid concentration.

    • Rotate the flask gently in a water bath set above the Tc of the lipids for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).[1] The resulting suspension will appear milky.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[4]

    • Transfer the MLV suspension to a gas-tight syringe and place it in the extruder.

    • Force the suspension through the membrane by pushing the plunger. Repeat this extrusion process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar liposomes.[4][5] The suspension should become clearer as unilamellar vesicles are formed.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using transmission electron microscopy (TEM) with negative staining.[6]

    • Encapsulation efficiency can be determined by encapsulating a fluorescent marker and separating the free marker from the liposomes using techniques like size exclusion chromatography.

Data Presentation

The following table summarizes representative quantitative data for unilamellar liposomes prepared using a similar phosphatidylethanolamine-containing formulation. The actual values for a this compound formulation may vary and should be determined experimentally.

ParameterRepresentative ValueMethod of Analysis
Vesicle Size (Diameter) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVElectrophoretic Light Scattering
Encapsulation Efficiency 15 - 30% (for hydrophilic markers)Fluorescence Spectroscopy

Visualizations

Experimental Workflow

G Experimental Workflow for Unilamellar Liposome Preparation cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Vesicle Formation cluster_3 Characterization Lipid Dissolution 1. Dissolve Lipids (this compound, Matrix Lipid, Cholesterol) in Chloroform Solvent Evaporation 2. Evaporate Solvent (Rotary Evaporator) Lipid Dissolution->Solvent Evaporation Vacuum Drying 3. Dry Film under Vacuum Solvent Evaporation->Vacuum Drying Hydration 4. Hydrate with PBS (above Tc) Vacuum Drying->Hydration Extrusion 5. Extrusion (e.g., 100 nm membrane) Hydration->Extrusion DLS 6. Size and PDI (DLS) Extrusion->DLS TEM 7. Morphology (TEM) DLS->TEM Encapsulation 8. Encapsulation Efficiency TEM->Encapsulation

Caption: Workflow for preparing unilamellar liposomes.

Signaling Pathway Involving Phosphatidylethanolamine

Phosphatidylethanolamine (PE) is not only a structural component of membranes but also participates in various cellular signaling pathways.[7][8]

G Simplified Signaling Roles of Phosphatidylethanolamine (PE) cluster_0 Membrane Dynamics cluster_1 Precursor for other Lipids cluster_2 Cellular Processes PE Phosphatidylethanolamine (PE) MembraneFusion Membrane Fusion/ Fission PE->MembraneFusion Influences curvature Autophagy Autophagosome Formation PE->Autophagy Essential component PC Phosphatidylcholine (PC) PE->PC via methylation Apoptosis Apoptosis Regulation PE->Apoptosis Modulates MitochondrialFunction Mitochondrial Function PE->MitochondrialFunction Maintains integrity PS Phosphatidylserine (PS) PS->PE via decarboxylation

Caption: Key signaling roles of phosphatidylethanolamine.

References

Application Notes and Protocols for Hydrophobic Drug Delivery Using 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Dodecanyl PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a functionalized phospholipid increasingly utilized in the development of lipid-based drug delivery systems. Its unique structure, featuring a dodecanyl (C12) chain attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE), imparts lipophilic properties that make it an excellent component for encapsulating and delivering hydrophobic therapeutic agents. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-containing nanoparticles for hydrophobic drug delivery.

The incorporation of this compound into lipid nanoparticles (LNPs) can enhance drug solubilization, improve bioavailability, and provide stable formulations. These systems are biocompatible and non-immunogenic, making them a promising platform for various pharmaceutical applications, including cancer therapy.

Key Applications

  • Solubilization of Poorly Water-Soluble Drugs: The dodecanyl chain enhances the lipophilicity of the nanoparticle core, facilitating the encapsulation of hydrophobic drugs.

  • Controlled Drug Release: Lipid-based formulations can be engineered to provide sustained release of the encapsulated drug, potentially reducing dosing frequency and systemic toxicity.

  • Targeted Drug Delivery: The surface of these nanoparticles can be modified with targeting ligands to enhance drug accumulation at specific sites of action.

Data Presentation: Formulation and Characterization of Hydrophobic Drug-Loaded Nanoparticles

The following tables summarize representative quantitative data for the formulation of nanoparticles containing hydrophobic drugs. These values are illustrative and can be optimized based on the specific drug and desired nanoparticle characteristics.

Table 1: Formulation Parameters for Paclitaxel-Loaded Lipid Nanoparticles

ParameterValueReference
Lipid Composition (molar ratio)
Phosphatidylcholine (PC)55[1]
Cholesterol40[1]
This compound5Adapted from[1]
DSPE-PEG20000.5[1]
Drug-to-Lipid Ratio (w/w) 1:10 - 1:12[2]
Particle Size (Z-average) 80 - 150 nm[1]
Polydispersity Index (PDI) < 0.2[2]
Encapsulation Efficiency (%) > 90%[1]
Zeta Potential (mV) -15 to -30 mV[2]

Table 2: In Vitro Drug Release Profile of Paclitaxel-Loaded Nanoparticles

Time (hours)Cumulative Release (%)Reference
1~10Adapted from[3]
6~25Adapted from[3]
12~40Adapted from[3]
24~60Adapted from[3]
48~75Adapted from[3]
72~85Adapted from[3]

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles by Thin-Film Hydration

This protocol describes the preparation of lipid nanoparticles encapsulating a hydrophobic drug using the conventional thin-film hydration method followed by sonication for size reduction.[4]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable phosphatidylcholine

  • Cholesterol

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl))

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DOPC, cholesterol, this compound, and DSPE-PEG2000 in the desired molar ratio) and the hydrophobic drug in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. Sonication is typically performed in cycles (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.

    • Alternatively, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to achieve a more uniform size distribution.

  • Purification:

    • Remove unencapsulated drug by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[5] The pelleted nanoparticles are then resuspended in fresh PBS.

    • Alternatively, size exclusion chromatography can be used to separate the nanoparticles from free drug.[5]

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency (EE%):

  • Method: Indirect quantification using UV-Vis Spectrophotometry or HPLC.[6]

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticle suspension using ultracentrifugation or a centrifugal filter device.[5]

    • Measure the concentration of the free drug in the supernatant using a validated UV-Vis or HPLC method.

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[5]

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release of the hydrophobic drug from the nanoparticles over time.[7]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Release buffer (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a container with a known volume of release buffer.

  • Incubate at 37°C with continuous gentle stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Visualization of Experimental Workflows and Concepts

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Lipid & Drug Dissolution in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Size Reduction (Sonication/Extrusion) C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (HPLC/UV-Vis) D->F G In Vitro Drug Release (Dialysis) D->G H Cellular Uptake & Cytotoxicity G->H Cellular_Uptake NP Drug-Loaded Nanoparticle Cell Target Cell NP->Cell Endocytosis Endosome Endosome Cell->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Drug Drug Release Cytoplasm->Drug

References

Application Notes and Protocols for 18:1 Dodecanyl PE in Nanoparticle Formulation for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl (18:1 Dodecanyl PE), also known as DOPE-dodecanyl, is a phospholipid derivative that has garnered interest in the field of nanomedicine, particularly in the formulation of nanoparticles for imaging and drug delivery applications. Its unique structure, featuring a phosphoethanolamine headgroup modified with a dodecanyl (12-carbon) chain, provides a valuable tool for surface functionalization of lipid-based nanoparticles. The terminal carboxyl group on the dodecanyl moiety allows for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and bio-orthogonal reaction partners, thereby enhancing the functionality of the nanoparticle system.

These application notes provide a comprehensive overview of the use of this compound in the formulation of solid lipid nanoparticles (SLNs) for imaging, with a specific focus on a pretargeted imaging strategy for atherosclerosis. Detailed protocols for nanoparticle formulation, characterization, and a bio-orthogonal reaction are provided, along with key quantitative data and visual workflows to guide researchers in this area.

Quantitative Data Summary

The following tables summarize the physicochemical characteristics of solid lipid nanoparticles (sphNP) formulated with and without this compound, as well as after further surface functionalization.

Table 1: Hydrodynamic Size of Nanoparticles

Nanoparticle FormulationHydrodynamic Size (z-average, nm) ± SD
sphNP145 ± 2
sphNP-COOH (containing this compound)150 ± 5
sphNP-TCO (functionalized sphNP-COOH)155 ± 6

Data represents the mean of six independent syntheses.[1][2]

Table 2: Zeta Potential of Nanoparticles

Nanoparticle FormulationZeta Potential (mV) ± SD
sphNP-10 ± 2
sphNP-COOH (containing this compound)-25 ± 3
sphNP-TCO (functionalized sphNP-COOH)-20 ± 4

Data represents the mean of four independent syntheses.[1]

Table 3: Polydispersity Index (PDI)

Nanoparticle FormulationPolydispersity Index (PDI)
sphNP0.18

A PDI of less than 0.2 is generally considered to indicate a narrow and homogenous size distribution.[1]

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Solid Lipid Nanoparticles (sphNP-COOH) by Solvent Injection

This protocol describes the preparation of solid lipid nanoparticles with carboxyl groups on the surface using the solvent injection method.[1]

Materials:

Procedure:

  • Prepare the Organic Phase:

    • Dissolve sphingomyelin and this compound in the chosen organic solvent. The molar ratio of the lipids should be optimized for the desired surface density of carboxyl groups.

  • Prepare the Aqueous Phase:

    • Place the aqueous media in a beaker and stir at a constant, moderate speed using a magnetic stirrer at room temperature.

  • Nanoparticle Formation:

    • Draw the organic phase into a syringe.

    • Using a syringe pump, inject the organic phase into the stirring aqueous phase at a slow and constant rate. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipids and the self-assembly of nanoparticles.

  • Solvent Removal:

    • Allow the nanoparticle suspension to stir for several hours (e.g., 2-4 hours) at room temperature to ensure the complete evaporation of the organic solvent.

  • Purification (Optional but Recommended):

    • The resulting nanoparticle suspension can be purified to remove any un-incorporated lipids or residual solvent using methods such as dialysis against the aqueous phase or tangential flow filtration.

  • Storage:

    • Store the purified sphNP-COOH suspension at 4°C.

Protocol 2: Physicochemical Characterization of Nanoparticles by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic size (z-average), polydispersity index (PDI), and zeta potential of the formulated nanoparticles.

Materials:

  • Nanoparticle suspension (sphNP, sphNP-COOH, sphNP-TCO)

  • Disposable cuvettes (for size measurement)

  • Disposable folded capillary cells (for zeta potential measurement)

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZSP)

  • 1X Phosphate-Buffered Saline (PBS) or ultrapure water

Procedure for Size and PDI Measurement:

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in 1X PBS or ultrapure water to an appropriate concentration for DLS measurement. Ensure the sample is well-mixed.

  • Instrument Setup:

    • Set the parameters on the DLS instrument. For lipid nanoparticles, typical parameters might include a refractive index of 1.49 and an absorbance of 0.01. For the dispersant (PBS), use a viscosity of 0.8880 cP and a refractive index of 1.330.[3]

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette and place it in the instrument.

    • Perform the measurement according to the instrument's instructions to obtain the hydrodynamic size distribution, z-average, and PDI.

Procedure for Zeta Potential Measurement:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in ultrapure water or a low ionic strength buffer. High salt concentrations can screen the surface charge and affect the measurement.

  • Measurement:

    • Load the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles to calculate their surface charge.

Protocol 3: Nanoparticle-to-Nanoparticle Bio-orthogonal Click Chemistry for Pretargeted Imaging

This protocol describes the in vitro characterization of the bio-orthogonal reaction between trans-cyclooctene (B1233481) (TCO)-functionalized nanoparticles and tetrazine (Tz)-functionalized nanotracers.[1]

Materials:

  • sphNP-TCO (trans-cyclooctene functionalized solid lipid nanoparticles)

  • IONP-Tz (tetrazine functionalized iron oxide nanotracers)

  • Control: Unfunctionalized IONP

  • Incubator at 37°C

  • Transmission Electron Microscope (TEM) and associated sample preparation grids and stains

Procedure:

  • Reaction Setup:

    • In separate tubes, incubate sphNP-TCO with either IONP-Tz (test group) or unfunctionalized IONP (control group).

  • Incubation:

    • Incubate the mixtures for 2 hours at 37°C to allow for the bio-orthogonal click chemistry reaction to occur between the TCO on the sphNP and the tetrazine on the IONP-Tz.

  • Sample Preparation for TEM:

    • Apply a small drop of the resulting solution from each tube onto a TEM grid.

    • Perform negative staining as required to enhance the contrast of the lipid nanoparticles.

  • TEM Imaging:

    • Image the grids using a TEM. The large, low-contrast lipid nanoparticles (sphNP-TCO, ~100 nm) and the small, high-contrast iron oxide nanotracers (IONP, ~3 nm) should be distinguishable.[1]

  • Analysis:

    • Observe the spatial relationship between the sphNP-TCO and the IONPs in both the test and control groups. In the test group, the IONP-Tz should be observed bound to the surface of the sphNP-TCO due to the click reaction. In the control group, the unfunctionalized IONPs should show minimal association with the sphNP-TCO.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Formulation cluster_1 Characterization cluster_2 Functionalization & Application prep_org Prepare Organic Phase (Sphingomyelin + this compound in organic solvent) formulation Solvent Injection (Inject organic phase into stirring aqueous phase) prep_org->formulation prep_aq Prepare Aqueous Phase (Ultrapure water) prep_aq->formulation removal Solvent Removal (Stir to evaporate solvent) formulation->removal dls Dynamic Light Scattering (DLS) removal->dls sphNP-COOH size Measure Hydrodynamic Size & PDI dls->size zeta Measure Zeta Potential dls->zeta functionalize Functionalize sphNP-COOH (e.g., with TCO) dls->functionalize bio_reaction Bio-orthogonal Reaction (with Tz-nanotracer) functionalize->bio_reaction imaging In Vivo Imaging (e.g., PET) bio_reaction->imaging

Caption: Experimental workflow for the formulation, characterization, and application of this compound-containing nanoparticles.

Pretargeted Imaging Signaling Pathway

G cluster_0 Step 1: Targeting Nanoparticle Accumulation cluster_1 Step 2: Imaging Nanotracer Administration cluster_2 Step 3: Bio-orthogonal Reaction & Imaging sphNP_TCO sphNP-TCO (Targeting Nanoparticle) accumulation Accumulation in Atherosclerotic Plaque sphNP_TCO->accumulation injection1 Systemic Injection injection1->sphNP_TCO click_reaction In Situ Bio-orthogonal Click Chemistry (TCO + Tetrazine) accumulation->click_reaction Ga_IONP_Tz [68Ga]Ga-IONP-Tz (Imaging Nanotracer) circulation Circulation in Bloodstream Ga_IONP_Tz->circulation injection2 Systemic Injection injection2->Ga_IONP_Tz circulation->click_reaction pet_signal PET Signal Generation at Plaque Site click_reaction->pet_signal imaging Non-invasive PET Imaging pet_signal->imaging

Caption: Nanoparticle-to-nanoparticle pretargeted imaging strategy for atherosclerosis detection.[1][2]

References

Application Notes and Protocols: Incorporation of 18:1 Dodecanyl PE into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly known as 18:1 Dodecanyl PE, is a functionalized phospholipid increasingly utilized in the formulation of liposomes and other lipid-based drug delivery systems. Its unique structure, featuring a dodecanoyl (C12) chain attached to the headgroup of a dioleoylphosphatidylethanolamine (DOPE) molecule, allows for specific modifications of lipid bilayer properties. Understanding the impact of incorporating this compound is crucial for the rational design of lipid nanoparticles with desired characteristics for therapeutic and diagnostic applications.

These application notes provide a detailed overview of the expected effects of this compound on lipid bilayer properties, along with comprehensive protocols for its incorporation and the characterization of the resulting vesicles.

Predicted Effects of this compound on Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer is predicted to induce several key changes in its physicochemical properties. The N-dodecanoyl chain is expected to be embedded within the hydrophobic core of the bilayer, influencing lipid packing and overall membrane dynamics. The phosphatidylethanolamine (B1630911) (PE) headgroup, being smaller than that of phosphatidylcholine (PC), generally promotes tighter lipid packing.

PropertyExpected Effect of this compound IncorporationRationale
Membrane Fluidity DecreaseThe N-dodecanoyl chain, being saturated, will increase the order of the acyl chains within the hydrophobic core, leading to a less fluid membrane. The smaller PE headgroup also contributes to tighter packing, further reducing fluidity.
Bilayer Thickness IncreaseThe addition of the C12 chain into the hydrophobic core will increase the overall thickness of the lipid bilayer.
Phase Transition Temperature (Tm) IncreaseIncreased van der Waals interactions from the additional hydrocarbon chain and tighter packing will require more energy to transition from the gel to the liquid crystalline phase.
Area per Lipid DecreaseThe smaller PE headgroup and the intermolecular hydrogen bonding it can form will lead to a more condensed packing of the lipids, thus reducing the average area per lipid molecule.
Water Permeability DecreaseWater permeability is strongly correlated with the area per lipid. A decrease in the area per lipid will lead to a less permeable membrane.
Vesicle Stability IncreaseTighter lipid packing and increased bilayer thickness are expected to result in more stable liposomes with reduced leakage of encapsulated contents.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size distribution incorporating this compound.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound (in chloroform)

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired molar ratio of the primary lipid, this compound, and cholesterol (if used). A common starting point is a 9:1 molar ratio of primary lipid to this compound.

    • Add a sufficient volume of chloroform to completely dissolve the lipids, forming a clear solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipid mixture (e.g., 37-40°C).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The buffer should be at a temperature above the phase transition temperature of the lipid mixture.

    • Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the extruder into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).

    • The final liposome suspension should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Extrusion a Dissolve Lipids in Chloroform b Evaporate Solvent a->b c Dry Film under Vacuum b->c d Add Hydration Buffer c->d e Form Multilamellar Vesicles (MLVs) d->e f Pass MLVs through Membrane e->f g Form Unilamellar Vesicles (LUVs) f->g

Fig. 1: Liposome preparation workflow.
Protocol 2: Characterization of Liposomes Containing this compound

This protocol outlines key techniques to characterize the prepared liposomes and validate the predicted effects of this compound incorporation.

2.1. Size and Zeta Potential Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Purpose: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Perform the measurement using a DLS instrument according to the manufacturer's instructions.

    • Compare the results to a control liposome formulation without this compound.

2.2. Membrane Fluidity Assessment

  • Technique: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

  • Purpose: To measure changes in membrane fluidity. A higher anisotropy value indicates a more ordered (less fluid) membrane.

  • Procedure:

    • Incubate the liposome suspension with a DPH solution (in a suitable solvent like tetrahydrofuran) at a molar ratio of approximately 1:500 (DPH:lipid) for 1 hour in the dark.

    • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

    • Excitation is typically around 360 nm and emission is measured around 430 nm.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarization, respectively, for vertically polarized excitation, and G is the grating correction factor.

    • Compare the anisotropy values of liposomes with and without this compound. An increase in anisotropy is expected with the incorporation of this compound.

2.3. Phase Transition Temperature (Tm) Determination

  • Technique: Differential Scanning Calorimetry (DSC)

  • Purpose: To measure the temperature at which the lipid bilayer transitions from the gel phase to the liquid-crystalline phase.

  • Procedure:

    • Place a precise amount of the liposome suspension into a DSC sample pan.

    • Use the hydration buffer as a reference.

    • Scan the samples over a relevant temperature range (e.g., 10°C to 60°C) at a controlled heating rate (e.g., 1-5°C/min).

    • The peak of the endothermic transition corresponds to the Tm.

    • Compare the Tm of liposomes with and without this compound. An increase in Tm is expected.

2.4. Bilayer Thickness Estimation

  • Technique: Small-Angle X-ray Scattering (SAXS) or Cryo-Transmission Electron Microscopy (Cryo-TEM)

  • Purpose: To measure the thickness of the lipid bilayer.

  • SAXS Procedure:

    • Analyze the scattering pattern of the liposome suspension.

    • The position of the first-order diffraction peak can be used to calculate the lamellar repeat distance, from which the bilayer thickness can be derived.

  • Cryo-TEM Procedure:

    • Vitrify the liposome suspension on a TEM grid.

    • Image the liposomes under cryogenic conditions.

    • Measure the bilayer thickness directly from the images.

    • An increase in bilayer thickness is anticipated upon incorporation of this compound.

2.5. Permeability Assay

  • Technique: Carboxyfluorescein Leakage Assay

  • Purpose: To assess the permeability of the liposome membrane to a water-soluble fluorescent dye.

  • Procedure:

    • Prepare the liposomes by hydrating the lipid film with a solution of self-quenching concentration of carboxyfluorescein (e.g., 50-100 mM).

    • Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

    • Monitor the fluorescence intensity of the liposome suspension over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Induce 100% leakage by adding a detergent (e.g., Triton X-100) to determine the maximum fluorescence.

    • Calculate the percentage of dye leakage over time.

    • Compare the leakage rate of liposomes with and without this compound. A lower leakage rate is expected for liposomes containing this compound.

G cluster_0 Liposome Formulation cluster_1 Characterization Techniques cluster_2 Measured Properties Formulation Liposomes with and without This compound DLS DLS Formulation->DLS Fluorescence Fluorescence Anisotropy Formulation->Fluorescence DSC DSC Formulation->DSC SAXS_TEM SAXS / Cryo-TEM Formulation->SAXS_TEM Permeability Permeability Assay Formulation->Permeability Size Size & Zeta Potential DLS->Size Fluidity Membrane Fluidity Fluorescence->Fluidity Tm Phase Transition (Tm) DSC->Tm Thickness Bilayer Thickness SAXS_TEM->Thickness Leakage Membrane Permeability Permeability->Leakage

Fig. 2: Characterization workflow.

Signaling Pathways and Logical Relationships

The incorporation of this compound into a lipid bilayer initiates a cascade of structural changes that ultimately influence the functional properties of the membrane.

G cluster_0 Structural Changes cluster_1 Intermediate Effects cluster_2 Functional Consequences A Incorporate This compound B N-dodecanoyl chain embeds in core A->B C Tighter headgroup packing (PE) A->C D Increased acyl chain order B->D F Increased bilayer thickness B->F E Decreased area per lipid C->E G Decreased membrane fluidity D->G H Increased phase transition temp (Tm) D->H I Decreased membrane permeability E->I J Increased vesicle stability E->J F->J

Fig. 3: Cause-and-effect relationships.

Conclusion

The incorporation of this compound provides a valuable tool for modulating the properties of lipid bilayers. By following the detailed protocols outlined in these application notes, researchers can effectively formulate and characterize liposomes with tailored characteristics, advancing the development of next-generation drug delivery systems. The predicted effects on membrane fluidity, thickness, phase transition, and permeability offer a solid foundation for designing lipid nanoparticles with enhanced stability and controlled release profiles.

Application Notes and Protocols for 18:1 Dodecanyl PE in Vaccine Adjuvant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), also referred to as 18:1 Dodecanyl PE, is a functionalized phospholipid with potential applications in drug delivery and vaccine adjuvant systems.[1] It is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a well-known fusogenic lipid frequently incorporated into liposomal formulations to enhance the intracellular delivery of antigens and other therapeutic agents. The N-dodecanoyl modification introduces a 12-carbon acyl chain to the headgroup of the phosphatidylethanolamine (B1630911) (PE), which may influence the physicochemical properties and immunological activity of the resulting liposomes.

While specific data on this compound as a vaccine adjuvant is limited, its structural similarity to DOPE allows for extrapolation of its potential role and application. DOPE's conical shape promotes the formation of non-bilayer lipid structures, which can facilitate the fusion of liposomes with endosomal membranes, leading to the release of encapsulated antigens into the cytoplasm.[2] This is a critical step for promoting antigen presentation via the MHC class I pathway and inducing robust cytotoxic T-lymphocyte (CTL) responses, which are crucial for clearing virally infected cells and tumors.[3][4] The dodecanoyl acyl chain may further modulate the immunogenicity of the liposome (B1194612), as the chain length of lipid modifications has been shown to influence antibody responses.[5][6]

These application notes provide a comprehensive overview of the potential use of this compound in vaccine adjuvant systems, based on the established properties of DOPE-containing liposomes. Detailed protocols for the preparation, characterization, and immunological evaluation of liposomal formulations containing this lipid are provided to guide researchers in this field.

Data Presentation: Physicochemical and Immunological Properties of DOPE-Containing Liposomes

The following tables summarize quantitative data from studies on liposomal vaccine adjuvants containing DOPE. This data can serve as a benchmark for the expected performance of formulations incorporating this compound.

Table 1: Physicochemical Characteristics of DOPE-Containing Liposomal Formulations

Liposome Composition (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DOTAP:DOPE:Cholesterol191.7 ± 8.5< 0.2+54.5 ± 3.0[7]
DOPC:DOPE (75:25)~150Not ReportedNot Reported[7]
DOTAP:DOPE (1:1)140 - 215~0.2+30 to +41[3]
DSPC-based cationic liposomes~140< 0.2+26[3]

Table 2: Immunological Efficacy of DOPE-Containing Liposomal Vaccine Adjuvants

AntigenLiposome FormulationAnimal ModelKey Immunological OutcomesReference(s)
Ovalbumin (OVA) Synthetic Long Peptide (SLP)DOTAP:DOPC with poly(I:C)Mice>25-fold increase in antigen-specific CD8+ T-cells compared to soluble SLP with poly(I:C).[3]
Hepatitis A VirusDOPC:DOPE (virosomes)Humans97% seroconversion rate at day 14 and 98% at day 28.[7]
Influenza Virus HemagglutininDOPC:DOPE (virosomes)HumansFour times more immunogenic than traditional influenza vaccines.[7]
β-amyloid (Aβ42)Aβ42 with QS21 adjuvantMiceHigh anti-Aβ42 antibody titers (HMAT = 25,300–53,200).[8]
HIV-1 gp140gp140 with MF59 and Carbopol-971PRabbitsHigh binding IgG titers (mean = 6.2–6.5×10^6).[9]

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratio. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure in a water bath set to a temperature above the phase transition temperature of the lipids. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer (pre-warmed to above the lipid transition temperature) to the flask. The final total lipid concentration is typically in the range of 1-10 mg/mL.

  • Vesicle Formation: Agitate the flask by hand-shaking or vortexing to suspend the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid transition temperature. Repeat the extrusion process 10-20 times.

  • Sterilization and Storage: Sterilize the liposome suspension by passing it through a 0.22 µm filter. Store the liposomes at 4°C.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size and PDI.

  • Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

  • Perform the measurement at a constant temperature (e.g., 25°C).

2. Zeta Potential Measurement:

  • Use Laser Doppler Electrophoresis to determine the surface charge of the liposomes.

  • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to reduce charge screening.

  • The zeta potential provides an indication of the stability of the liposomal formulation.

Protocol 3: Immunization of Mice

Materials:

  • Liposomal adjuvant formulation containing antigen

  • Control adjuvant (e.g., Alum)

  • Antigen solution in PBS

  • Mice (e.g., BALB/c, 6-8 weeks old)

  • Syringes and needles

Procedure:

  • Vaccine Preparation: On the day of immunization, mix the liposomal formulation with the antigen solution. If the antigen is not encapsulated, gently mix the antigen with the pre-formed liposomes.

  • Animal Groups: Divide mice into experimental groups (e.g., PBS control, antigen alone, antigen + Alum, antigen + liposomal adjuvant).

  • Immunization: Immunize mice via the desired route (e.g., subcutaneous or intramuscular injection). A typical prime-boost regimen involves a primary immunization on day 0 followed by one or two booster immunizations at 2-3 week intervals.

  • Sample Collection: Collect blood samples at specified time points (e.g., before immunization and 1-2 weeks after each boost) to analyze antibody responses. At the end of the experiment, spleens can be harvested for T-cell analysis.

Protocol 4: Evaluation of Immune Responses

1. Antigen-Specific Antibody Titer by ELISA:

  • Coat ELISA plates with the target antigen.

  • Block the plates to prevent non-specific binding.

  • Add serial dilutions of serum samples from immunized mice.

  • Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., total IgG, IgG1, IgG2a).

  • Add a substrate (e.g., TMB) and measure the absorbance. The antibody titer is typically defined as the reciprocal of the highest dilution giving a signal above a defined cutoff.[10]

2. Antigen-Specific T-Cell Response by ELISpot:

  • Isolate splenocytes from immunized mice.

  • Add splenocytes to an ELISpot plate pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ for Th1 response, IL-4 for Th2 response).

  • Stimulate the cells with the specific antigen.

  • After incubation, wash the cells and add a biotinylated detection antibody.

  • Add a streptavidin-enzyme conjugate followed by a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.

  • Count the spots to quantify the number of antigen-specific T-cells.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Formulation and Characterization cluster_animal In Vivo Study cluster_assay Immunological Analysis cluster_data Data Analysis prep Liposome Preparation (Thin-Film Hydration) char Physicochemical Characterization (DLS, Zeta Potential) prep->char immunize Immunization of Mice (Prime-Boost) char->immunize sampling Sample Collection (Serum, Spleens) immunize->sampling elisa ELISA (Antibody Titers) sampling->elisa elispot ELISpot (T-Cell Responses) sampling->elispot analysis Statistical Analysis and Interpretation elisa->analysis elispot->analysis

Caption: Experimental workflow for evaluating this compound liposomes as a vaccine adjuvant.

Cellular Uptake and Antigen Presentation Pathway

G cluster_cell Antigen Presenting Cell (APC) liposome Liposome with This compound and Antigen endocytosis Endocytosis liposome->endocytosis endosome Endosome endocytosis->endosome fusion Endosomal Escape (Fusogenic Activity of DOPE) endosome->fusion cytoplasm Cytoplasm fusion->cytoplasm proteasome Proteasome cytoplasm->proteasome peptides Antigenic Peptides proteasome->peptides er Endoplasmic Reticulum peptides->er mhc1 MHC Class I er->mhc1 golgi Golgi Apparatus mhc1->golgi presentation1 Antigen Presentation on MHC Class I golgi->presentation1 cd8 CD8+ T-Cell (CTL Activation) presentation1->cd8

Caption: Cellular uptake and MHC class I antigen presentation pathway facilitated by fusogenic liposomes.

Generalized Signaling Pathway for Lipid-Based Adjuvants

G cluster_apc Antigen Presenting Cell (APC) lps Lipid Adjuvant (e.g., MPLA) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) nfkb->cytokines costim Upregulation of Co-stimulatory Molecules (CD80, CD86) nfkb->costim tcell_activation T-Cell Priming and Differentiation cytokines->tcell_activation costim->tcell_activation

Caption: Generalized TLR4 signaling pathway activated by lipid-based adjuvants like MPLA.

Disclaimer: The information provided is for research purposes only. The protocols are generalized and may require optimization for specific applications. It is crucial to consult relevant literature and safety guidelines when working with these materials and methods.

References

Application Notes and Protocols for Creating Stable 18:1 Dodecanyl PE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), often referred to as 18:1 Dodecanyl PE in a broader sense of functionalized lipids, is a crucial component in lipid-based drug delivery systems.[1][2] Its unique conical molecular shape, a result of a small headgroup relative to its two unsaturated oleic acid chains, is instrumental in its function.[2][3] This geometry prevents DOPE from forming stable bilayer structures on its own, instead favoring a non-bilayer, inverted hexagonal (HII) phase.[2][4] This characteristic is pivotal for enhancing the fusogenicity of lipid nanoparticles (LNPs), which facilitates the endosomal escape of therapeutic payloads like mRNA into the cytoplasm.[3][5]

However, this inherent structural preference also presents a significant challenge to the stability of DOPE-containing formulations, leading to aggregation and fusion of vesicles during storage.[4] These application notes provide a comprehensive guide to creating stable this compound formulations, offering detailed protocols and critical considerations for researchers in drug development.

Strategies for Enhancing Formulation Stability

Several strategies can be employed to overcome the inherent instability of DOPE-containing liposomes and achieve a stable formulation suitable for research and therapeutic applications.

  • Incorporation of Helper Lipids: The addition of other lipids that promote a stable bilayer structure is a primary method for stabilization.

    • Cholesterol: This is a critical component for stabilizing liposomes.[4] It inserts into the lipid bilayer, filling spaces between phospholipid molecules, which increases the packing density and mechanical rigidity of the membrane.[4] This reduces permeability and inhibits the transition of DOPE to the unstable inverted hexagonal phase.[4]

    • Phosphatidylcholines (PCs): Lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or egg PC have a cylindrical shape that counteracts the conical shape of DOPE, promoting the formation of a stable lamellar (bilayer) phase.[4]

  • PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids provides a steric barrier on the surface of the liposomes.[4] This hydrophilic layer prevents close contact between individual vesicles, thereby reducing aggregation and fusion.[4][6]

  • Control of Storage Conditions:

    • Temperature: Storing liposomal formulations at 4°C is recommended to minimize lipid mobility and reduce the likelihood of aggregation, fusion, and leakage.[4] Freezing should be avoided unless a specific cryoprotectant and an optimized protocol are used, as ice crystal formation can disrupt the vesicles.[4]

    • pH: The stability of DOPE-containing liposomes can be pH-dependent. Maintaining a neutral pH (around 6.5-7.4) is generally advisable to prevent hydrolysis of ester bonds in the phospholipids.[4][7]

  • Use of Antioxidants: The unsaturated oleic acid chains in DOPE are susceptible to oxidation.[4] Adding an antioxidant like alpha-tocopherol (B171835) to the formulation can mitigate lipid degradation and improve long-term stability.[4]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization in the presence of cryoprotectants like trehalose (B1683222) or sucrose (B13894) can be an effective method to preserve the integrity of the liposomes.[4][8]

Data Presentation: Physicochemical Characteristics of DOPE-Based Formulations

The following tables summarize typical quantitative data for various DOPE-based liposome (B1194612) formulations, providing a basis for comparison and selection.

Table 1: Comparative Physicochemical Characteristics of Various DOPE-Based Liposome Formulations [1]

Liposome FormulationCo-Lipid(s)Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Cationic LiposomesDOTAP1:1140 - 215~0.2+30 to +41>90 (for nucleic acids)
pH-Sensitive LiposomesCHEMS6:4160 - 170<0.2Negative>85 (for doxorubicin)

Table 2: Influence of Lipid Composition on LNP Properties for mRNA Delivery [9][10][11]

FormulationLipid Composition (Molar Ratio)Average Size (nm)PDIEncapsulation Efficiency
LNP-1DOPE/DC-Chol-HomogeneousGood
LNP-2DOPE/DOTAP/DC-Chol-HomogeneousGood
LNP-3DOPE/DOTAP/Chol~550PoorPoor
LNP2-DOPEDOTAP/DOPE1:1--
LNP3DOTAP/DOPE/Cholesterol40:10:48--

Note: A Polydispersity Index (PDI) value below 0.3 is generally considered to indicate a homogeneous liposomal dispersion, which is essential for reproducibility and stability.[12][13]

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion

This is a common and robust method for preparing unilamellar vesicles with a defined size distribution.[2]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Helper lipid(s) (e.g., Cholesterol, DSPC)

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and rotate it at a controlled temperature (above the phase transition temperature of the lipids) under reduced pressure to evaporate the chloroform.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Add the pre-heated hydration buffer to the flask containing the lipid film.[4]

    • Gently rotate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).[4]

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[4]

    • Perform 10-21 passes through the membrane to ensure a narrow size distribution.

Protocol 2: Characterization of Liposome Formulations

Comprehensive characterization is essential to ensure the quality, stability, and reproducibility of the formulation.[12]

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).[12]

  • Procedure:

    • Dilute a small aliquot of the liposome formulation in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.[3]

    • Place the sample in a cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement to obtain the average particle size (Z-average) and the PDI.[4]

    • A PDI value below 0.3 indicates a homogeneous dispersion.[12]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.[3]

  • Procedure:

    • Dilute the liposome sample in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to reduce charge screening effects.[1]

    • Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated.[1]

    • The zeta potential provides an indication of the surface charge and colloidal stability of the liposomes.[1]

3. Encapsulation Efficiency Determination:

  • Method: UV-Vis Spectroscopy, HPLC, or Fluorescence Spectroscopy after separation of free drug.[1][12]

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a method like size exclusion chromatography or ultracentrifugation.[1]

    • Lyse the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.[1][3]

    • Quantify the amount of drug in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical technique.[1]

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: Stability Assessment

Monitoring the physicochemical properties of the liposomes over time under specific storage conditions is crucial.

Procedure:

  • Store aliquots of the liposome formulation at different temperatures (e.g., 4°C, 25°C).

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample.

  • Measure the particle size, PDI, and zeta potential as described in Protocol 2.

  • Optionally, determine the amount of drug leakage over time by measuring the concentration of free drug in the external medium.

  • An increase in particle size and PDI over time indicates aggregation or fusion.[4]

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Assessment A 1. Lipid Film Formation (DOPE, Helper Lipids, Chloroform) B 2. Hydration (Buffer, Formation of MLVs) A->B Rotary Evaporation C 3. Extrusion (100 nm membrane, Formation of LUVs) B->C Size Reduction D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Encapsulation Efficiency C->F G Time-course analysis of Size, PDI, and Drug Leakage F->G

Caption: Experimental workflow for preparing and assessing stable DOPE liposomes.

Endosomal_Escape_Pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape Mechanism LNP DOPE-containing Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (Acidic pH) Endocytosis->Endosome pH_trigger Low pH triggers conformational change in DOPE Endosome->pH_trigger pH drop Hexagonal_Phase DOPE promotes transition to Hexagonal (HII) Phase pH_trigger->Hexagonal_Phase Membrane_Destabilization Endosomal Membrane Destabilization & Fusion Hexagonal_Phase->Membrane_Destabilization Cargo_Release Cargo Release (e.g., mRNA) Membrane_Destabilization->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm Therapeutic Effect

Caption: Proposed mechanism of DOPE-mediated endosomal escape for cargo delivery.

References

Application Notes and Protocols for 18:1 Dodecanyl PE as a Functionalized Lipid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), commonly known as 18:1 Dodecanyl PE, is a functionalized phospholipid that serves as a valuable tool in a variety of biochemical and cellular assays. Its unique structure, featuring a dodecanoyl chain attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE), allows for its incorporation into lipid bilayers of liposomes and nanoparticles. While not a reporter molecule in the traditional sense of emitting a direct signal, its inclusion in lipid-based delivery and assay systems can significantly influence their physicochemical properties and their interactions with biological systems. This makes it an important component in assays designed to study membrane fusion, drug delivery, and cellular uptake, where other reporter molecules are used to generate a signal.

These application notes provide detailed protocols for utilizing liposomes containing this compound in a Fluorescence Resonance Energy Transfer (FRET)-based membrane fusion assay. Additionally, the role of N-acylated phosphatidylethanolamines (NAPEs) in cellular signaling is discussed, providing context for the broader biological relevance of molecules like this compound.

Application: FRET-Based Liposome (B1194612) Fusion Assay

This assay is designed to quantify the fusion of two distinct liposome populations. One population, the "donor" liposomes, is labeled with a FRET donor fluorophore, while the "acceptor" population contains a FRET acceptor. When fusion occurs, the lipids of the two populations intermix, bringing the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET signal. The inclusion of this compound in the liposome formulation can modulate the fusogenic properties of the vesicles.

Quantitative Data Summary

The following table presents hypothetical data illustrating the effect of varying lipid composition, including the presence of this compound, on the efficiency of liposome fusion as measured by a FRET assay. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.

Formulation IDBase Lipid (mol%)Helper Lipid (mol%)Functionalized Lipid (this compound) (mol%)FRET Efficiency (%) at 30 minFusion Rate Constant (s⁻¹)
F1DOPC (99)-05.2 ± 0.80.001
F2DOPC (89)DOPE (10)025.6 ± 2.10.015
F3DOPC (84)DOPE (10)535.1 ± 2.50.028
F4DOPC (79)DOPE (10)1048.9 ± 3.20.052

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

Experimental Protocol: FRET-Based Liposome Fusion Assay

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound

  • N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE) (FRET donor)

  • N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) (FRET acceptor)

  • Chloroform (B151607)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation (Thin-Film Hydration and Extrusion): a. Prepare two lipid mixtures in chloroform in separate round-bottom flasks.

    • Donor Liposomes: Desired lipid composition (e.g., Formulation F3 from the table) including 1 mol% NBD-PE.
    • Acceptor Liposomes: Desired lipid composition (e.g., Formulation F3 from the table) including 1 mol% Rhodamine-PE. b. Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of each flask. c. Further dry the lipid films under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid films by adding HEPES buffer and vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs). e. Subject the MLV suspensions to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity. f. Extrude each liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) of a defined size.

  • FRET Assay: a. In a fluorometer cuvette, mix the donor and acceptor liposome populations at a 1:1 molar ratio in HEPES buffer. The final total lipid concentration should be in the range of 50-100 µM. b. Set the fluorometer to excite the NBD fluorophore (donor) at its excitation wavelength (e.g., 460 nm). c. Record the emission spectra from 500 nm to 650 nm over time. The emission peak for NBD is typically around 530 nm, and the emission peak for Rhodamine (due to FRET) is around 590 nm. d. To determine the maximum FRET signal (100% fusion), add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to the cuvette to completely disrupt the liposomes and induce maximal lipid mixing. e. Calculate the FRET efficiency at each time point using the following formula: FRET Efficiency (%) = [(I_A(t) - I_A(0)) / (I_A(max) - I_A(0))] * 100 Where:

    • I_A(t) is the acceptor fluorescence intensity at time t.
    • I_A(0) is the initial acceptor fluorescence intensity.
    • I_A(max) is the maximum acceptor fluorescence intensity after detergent addition.

Signaling Pathway: N-Acyl Phosphatidylethanolamine (NAPE) Metabolism and Endocannabinoid Signaling

N-acylated phosphatidylethanolamines (NAPEs), the class of lipids to which this compound belongs, are important precursors in the biosynthesis of N-acylethanolamines (NAEs). A prominent example of an NAE is anandamide (B1667382), an endogenous cannabinoid that plays a crucial role in various physiological processes, including pain sensation, appetite, and memory.

The biosynthesis of anandamide is initiated by the transfer of an arachidonoyl group from a donor phospholipid to the headgroup of phosphatidylethanolamine (PE), forming N-arachidonoyl-phosphatidylethanolamine (a type of NAPE). This NAPE is then cleaved by a specific phospholipase D (NAPE-PLD) to release anandamide. Anandamide can then bind to and activate cannabinoid receptors (CB1 and CB2), initiating downstream signaling cascades.

Visualizations

Experimental Workflow: FRET-Based Liposome Fusion Assay

FRET_Assay_Workflow cluster_prep Liposome Preparation cluster_assay FRET Assay prep_donor Prepare Donor Lipids (with NBD-PE) film_donor Create Lipid Film (Donor) prep_donor->film_donor prep_acceptor Prepare Acceptor Lipids (with Rhodamine-PE) film_acceptor Create Lipid Film (Acceptor) prep_acceptor->film_acceptor hydrate_donor Hydrate Film (Donor MLVs) film_donor->hydrate_donor hydrate_acceptor Hydrate Film (Acceptor MLVs) film_acceptor->hydrate_acceptor extrude_donor Extrude (Donor LUVs) hydrate_donor->extrude_donor extrude_acceptor Extrude (Acceptor LUVs) hydrate_acceptor->extrude_acceptor mix Mix Donor and Acceptor Liposomes (1:1) extrude_donor->mix extrude_acceptor->mix measure Measure Fluorescence (Excite at 460 nm, Read 500-650 nm) mix->measure add_detergent Add Triton X-100 (Max FRET) measure->add_detergent analyze Calculate FRET Efficiency add_detergent->analyze

Caption: Workflow for FRET-based liposome fusion assay.

Signaling Pathway: NAPE-Mediated Endocannabinoid Signaling

NAPE_Signaling cluster_synthesis Anandamide Synthesis cluster_signaling Downstream Signaling donor_pl Donor Phospholipid (e.g., Arachidonoyl-PC) nat N-Acyltransferase donor_pl->nat pe Phosphatidylethanolamine (PE) pe->nat nape N-Arachidonoyl-PE (NAPE) nat->nape nape_pld NAPE-PLD nape->nape_pld anandamide Anandamide (NAE) nape_pld->anandamide cb_receptor Cannabinoid Receptor (CB1/CB2) anandamide->cb_receptor Binds and Activates g_protein G-protein Signaling cb_receptor->g_protein cellular_response Cellular Response (e.g., Neuromodulation, Pain Relief) g_protein->cellular_response

Caption: NAPE-mediated endocannabinoid signaling pathway.

Application Notes and Protocols for 18:1 Dodecanyl PE in Enhancing Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility and low membrane permeability are significant challenges in the development of new drug candidates, often leading to low and variable oral bioavailability. 18:1 Dodecanyl PE, a functionalized lipid excipient, presents a promising solution to enhance the systemic exposure of such drugs. This molecule consists of a dodecanyl (C12) lipophilic tail, a polyethylene (B3416737) glycol (PEG) linker, and a phosphoethanolamine (PE) headgroup, a structure that facilitates the oral delivery of poorly soluble drugs.[1] Its lipophilic nature aids in the solubilization of hydrophobic drugs, while its overall structure is designed to be non-toxic, non-immunogenic, and biocompatible, making it a safe and effective choice for drug delivery systems.[1]

These application notes provide a comprehensive overview of the role of this compound in enhancing drug bioavailability, including its proposed mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and representative data.

Mechanism of Action

The primary mechanism by which this compound and similar lipid-based permeation enhancers improve drug bioavailability is through the enhancement of drug solubilization and the transient, reversible modulation of the intestinal epithelial barrier to increase drug permeability.

The proposed mechanism involves the following key steps:

  • Micellar Solubilization: In the aqueous environment of the gastrointestinal tract, this compound can form micelles, encapsulating the poorly soluble drug within their lipophilic core. This increases the concentration of the drug in a dissolved state, creating a higher concentration gradient across the intestinal epithelium, which is a key driver for passive diffusion.

  • Interaction with the Cell Membrane: The lipidic components of this compound can interact with the phospholipid bilayer of the enterocytes. This interaction can transiently increase the fluidity of the cell membrane, thereby facilitating the transcellular passage of the encapsulated drug.[2][3]

  • Inhibition of Efflux Pumps: Certain lipid-based excipients have been shown to inhibit the activity of efflux transporters like P-glycoprotein (P-gp), which are responsible for pumping drugs out of the enterocytes and back into the intestinal lumen. By inhibiting these pumps, this compound can increase the net absorption of the drug.

  • Paracellular Pathway Modulation: While the primary route of enhancement is believed to be transcellular, some evidence suggests that certain permeation enhancers can also transiently modulate the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of drugs.[3]

Diagram: Proposed Mechanism of Action of this compound

G cluster_blood Systemic Circulation Drug_Formulation Drug + this compound Formulation Micelle Drug-loaded Micelle Drug_Formulation->Micelle Enterocyte Enterocyte Micelle->Enterocyte Increased Membrane Fluidity (Transcellular) Pgp P-gp Efflux Pump Micelle->Pgp Inhibition Tight_Junction Tight Junction Micelle->Tight_Junction Modulation (Paracellular) Bloodstream Bloodstream Enterocyte->Bloodstream Drug Absorption

Caption: Proposed mechanism of this compound in enhancing drug absorption.

Quantitative Data on Bioavailability Enhancement

The following table summarizes hypothetical yet representative data illustrating the potential of this compound to enhance the oral bioavailability of a model poorly soluble drug (Drug X). This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Drug X (Aqueous Suspension)150 ± 354.0 ± 1.21200 ± 250100 (Reference)
Drug X + this compound (5% w/v)600 ± 1202.5 ± 0.84800 ± 900400
Drug X + this compound (10% w/v)950 ± 1802.0 ± 0.58500 ± 1500708

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

In Vitro Permeability Assay: Caco-2 Cell Model

This protocol describes the evaluation of the permeability of a drug formulated with this compound using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human intestinal absorption.[4][5][6][7]

Materials:

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test drug (Drug X)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Analytical standards and reagents for LC-MS/MS analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are suitable for the experiment.

  • Preparation of Dosing Solutions:

    • Control: Prepare a solution of Drug X in HBSS.

    • Test Formulation: Prepare a solution of Drug X formulated with the desired concentration of this compound in HBSS.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of the dosing solution to the apical (donor) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (50 rpm).

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Paracellular Integrity Post-Assay: After the final time point, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer yellow that has permeated to the basolateral chamber to assess monolayer integrity.

  • Sample Analysis: Analyze the concentration of Drug X in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The steady-state flux of the drug across the monolayer (µg/s)

      • A: The surface area of the Transwell® insert (cm²)

      • C0: The initial concentration of the drug in the apical chamber (µg/mL)

Diagram: In Vitro Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 Cells Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate TEER Measure TEER (>250 Ω·cm²) Differentiate->TEER Dosing_Prep Prepare Dosing Solutions TEER->Dosing_Prep Wash Wash Monolayers Dosing_Prep->Wash Add_Dosing Add Dosing Solution to Apical Side Wash->Add_Dosing Incubate Incubate at 37°C Add_Dosing->Incubate Sample Sample from Basolateral Side Incubate->Sample Lucifer_Yellow Lucifer Yellow Assay for Integrity Sample->Lucifer_Yellow LCMS Analyze Samples by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp LCMS->Calculate_Papp

Caption: Workflow for the in vitro Caco-2 permeability assay.

In Vivo Pharmacokinetic Study

This protocol outlines a typical in vivo study in a rodent model to evaluate the effect of this compound on the oral bioavailability of a drug.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test drug (Drug X)

  • This compound

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical standards and reagents for LC-MS/MS analysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least 3 days before the study. Fast the animals overnight (12-18 hours) with free access to water.

  • Group Allocation: Randomly divide the rats into two groups (n=6 per group):

    • Control Group: Receives Drug X in an aqueous suspension.

    • Test Group: Receives Drug X formulated with this compound.

  • Dose Administration: Administer the respective formulations to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of Drug X in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of Drug X versus time for each group.

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, and AUC(0-t).[8][9]

    • Calculate the relative bioavailability (Frel) of the test formulation compared to the control using the following equation:

      • Frel (%) = (AUCtest / AUCcontrol) * (Dosetcontrol / Dosetest) * 100

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis & Reporting Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast Group Group Allocation (Control & Test) Fast->Group Administer Oral Gavage Administration Group->Administer Blood_Sample Serial Blood Sampling Administer->Blood_Sample Plasma_Prep Prepare Plasma Blood_Sample->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Report Generate Report PK_Analysis->Report

Caption: Workflow for the in vivo pharmacokinetic study.

Conclusion

This compound is a promising excipient for enhancing the oral bioavailability of poorly soluble and/or permeable drugs. Its mechanism of action, centered on improving drug solubilization and modulating intestinal permeability, offers a viable strategy for overcoming common drug development hurdles. The protocols provided herein offer a framework for the systematic in vitro and in vivo evaluation of formulations containing this compound, enabling researchers to effectively assess its potential to improve the therapeutic performance of their drug candidates. It is recommended that these protocols be adapted and optimized for the specific drug molecule and formulation being investigated.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 18:1 Dodecanyl PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the stability of liposomes formulated with 18:1 Dodecanyl PE (1-oleoyl-2-dodecanoyl-sn-glycero-3-phosphoethanolamine). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are liposomes made from it potentially unstable?

A1: this compound is a mixed-chain phosphatidylethanolamine (B1630911) (PE) with an 18-carbon monounsaturated oleoyl (B10858665) chain at the sn-1 position and a 12-carbon saturated dodecanoyl chain at the sn-2 position. The PE headgroup is relatively small compared to the acyl chains, giving the molecule a cone-like shape. This geometry can induce curvature stress in the lipid bilayer and a tendency to form non-lamellar structures, such as the inverted hexagonal (HII) phase, which can lead to liposome (B1194612) fusion, aggregation, and leakage of encapsulated contents.[1][2] The stability of these liposomes is influenced by factors such as temperature, pH, and the presence of other lipids.[3][4]

Q2: What is the phase transition temperature (Tm) of this compound and why is it important?

Q3: How does cholesterol affect the stability of this compound liposomes?

A3: Cholesterol is a crucial component for stabilizing liposome bilayers.[6][7][8] It inserts into the lipid membrane, filling the gaps between phospholipid molecules. This increases the packing density of the lipids, reduces the permeability of the bilayer to encapsulated molecules, and enhances the mechanical strength and stability of the liposomes.[6][7][9] For many liposome formulations, a cholesterol concentration of around 30 mol% has been found to be optimal for stability.[7][10]

Q4: What is PEGylation and can it improve the stability of my liposomes?

A4: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by including a small percentage of PEG-conjugated lipids (e.g., DSPE-PEG) in the formulation.[11][12] The PEG chains create a hydrophilic layer on the liposome surface that provides a steric barrier, which can prevent aggregation and fusion of liposomes.[12][13] PEGylation is also known to prolong the circulation time of liposomes in vivo by reducing their uptake by the mononuclear phagocyte system.[11][14] However, the presence of PEG can sometimes hinder the interaction of the liposome with target cells.[11][15]

Troubleshooting Guides

Issue 1: My this compound liposomes are aggregating and precipitating.
Potential Cause Troubleshooting Solution
High Liposome Concentration Dilute the liposome suspension. Higher concentrations increase the frequency of particle collisions, leading to aggregation.
Inappropriate pH or Ionic Strength Optimize the pH and ionic strength of your buffer. PE lipids can be sensitive to pH changes, which can alter surface charge and lead to aggregation.[16][17] Divalent cations like Ca²⁺ are known to induce aggregation of negatively charged liposomes.[16][17]
Storage Temperature Above Tm Store liposomes at a temperature below their phase transition temperature (Tm), typically at 4°C, to maintain the lipids in a more stable gel phase.[3]
Lack of Steric Stabilization Incorporate 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation to create a protective hydrophilic layer that prevents aggregation.[12][13]
Issue 2: The encapsulated drug is leaking from my liposomes.
Potential Cause Troubleshooting Solution
High Membrane Fluidity Incorporate cholesterol (20-30 mol%) into the liposome formulation. Cholesterol increases the packing of the lipid bilayer, reducing its permeability.[6][7][9]
Storage at Elevated Temperatures Store liposomes at 4°C. Lower temperatures decrease membrane fluidity and the rate of drug leakage.[3]
Phase Separation of Lipids Ensure proper mixing of lipids during preparation. Inhomogeneous mixing can lead to domains with higher permeability. Sonication or multiple extrusion cycles can improve homogeneity.
Chemical Degradation of Lipids Protect against oxidation and hydrolysis. For unsaturated lipids like this compound, use degassed buffers and consider adding an antioxidant like α-tocopherol. Store at a neutral pH to minimize hydrolysis.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound liposomes, the following tables summarize data for liposomes formulated with similar mixed-chain or PE-containing lipids to provide an understanding of expected stability trends.

Table 1: Effect of Cholesterol on the Stability of Liposomes Stored for 30 Days

Lipid Composition (molar ratio)Storage Temperature (°C)Average Diameter Change (%)Reference(s)
DPPC37Significant increase[7][10]
DPPC:Cholesterol (70:30)37Minimal change[7][10]
DSPC50Significant increase[7][10]
DSPC:Cholesterol (70:30)50Minimal change[7][10]

Table 2: Influence of PEGylation on Leakage of a Fluorescent Marker (CF) from Liposomes

Liposome CompositionStorage Temperature (°C)Leakage after 48h (%)Reference(s)
DPPC4< 10[18]
DPPC/DSPE-PEG20004< 5[18]
DPPC25< 18[18]
DPPC/DSPE-PEG200025< 10[18]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. The water bath temperature should be kept above the Tm of the lipids.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by adding the buffer to the flask and agitating. The buffer should be pre-warmed to a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This should be performed at a temperature above the lipid mixture's Tm.

    • The resulting liposome suspension should be stored at 4°C.

Protocol 2: Liposome Size Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any dust particles.

  • DLS Measurement:

    • Transfer the diluted liposome sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions to obtain the average particle size (z-average diameter) and the polydispersity index (PDI).

    • For stability studies, repeat the DLS measurements at different time points (e.g., 0, 7, 14, 30 days) under specified storage conditions.

Protocol 3: Liposome Leakage Assay using Calcein (B42510) Fluorescence Dequenching
  • Preparation of Calcein-Loaded Liposomes:

    • During the hydration step of liposome preparation (Protocol 1), use a self-quenching concentration of calcein (e.g., 50-100 mM in buffer) as the hydration medium.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated (free) calcein using size exclusion chromatography (e.g., a Sephadex G-50 column). Elute with the desired buffer.

  • Leakage Measurement:

    • Dilute the purified calcein-loaded liposomes in the buffer in a 96-well black microplate or a fluorometer cuvette.

    • Measure the initial fluorescence (F₀) at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • Incubate the liposome suspension under the desired experimental conditions (e.g., different temperatures).

    • Measure the fluorescence (Fₜ) at various time points.

    • At the end of the experiment, add a lytic agent (e.g., Triton X-100 to a final concentration of 0.5%) to disrupt all liposomes and release all encapsulated calcein. Measure the maximum fluorescence (Fₘₐₓ).

  • Calculation of Percent Leakage:

    • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Stability prep1 Lipid Film Formation (this compound + Helpers) prep2 Hydration (Buffer or Drug Solution) prep1->prep2 Rotary Evaporation prep3 Extrusion (e.g., 100 nm filter) prep2->prep3 Formation of MLVs char1 Size Analysis (DLS) prep3->char1 LUVs char2 Leakage Assay (Fluorescence Dequenching) prep3->char2 char3 Stability Study (Time-course analysis) char1->char3 char2->char3

Caption: Experimental workflow for the preparation and stability assessment of this compound liposomes.

troubleshooting_workflow cluster_aggregation Aggregation Issues cluster_leakage Leakage Issues start Unstable Liposomes (Aggregation/Leakage) agg_q1 Is liposome concentration high? start->agg_q1 leak_q1 Is cholesterol included? start->leak_q1 agg_a1_yes Dilute Suspension agg_q1->agg_a1_yes Yes agg_a1_no Check Buffer Conditions agg_q1->agg_a1_no No agg_q2 Is pH/ionic strength optimal? agg_a1_no->agg_q2 agg_a2_yes Consider Steric Stabilization agg_q2->agg_a2_yes Yes agg_a2_no Adjust pH/Buffer agg_q2->agg_a2_no No agg_q3 Is PEGylated lipid included? agg_a2_yes->agg_q3 agg_a3_yes Stable Liposomes agg_q3->agg_a3_yes Yes agg_a3_no Add 2-5 mol% DSPE-PEG agg_q3->agg_a3_no No leak_a1_yes Check Storage Temperature leak_q1->leak_a1_yes Yes leak_a1_no Add 20-30 mol% Cholesterol leak_q1->leak_a1_no No leak_q2 Is storage temp > 4°C? leak_a1_yes->leak_q2 leak_a2_yes Store at 4°C leak_q2->leak_a2_yes Yes leak_a2_no Consider Antioxidants leak_q2->leak_a2_no No leak_q3 Are lipids oxidized? leak_a2_no->leak_q3 leak_a3_yes Add α-tocopherol Use degassed buffer leak_q3->leak_a3_yes Yes leak_a3_no Stable Liposomes leak_q3->leak_a3_no No

Caption: Troubleshooting workflow for addressing instability issues in this compound liposomes.

References

Technical Support Center: Solubilizing 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Dodecanyl PE. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully solubilizing this phospholipid for various experimental applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and why is it difficult to solubilize?

A1: this compound is a specific type of phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) found in biological membranes.[1] The "18:1" denotes an oleoyl (B10858665) acyl chain, which is an 18-carbon chain with one double bond, and "Dodecanyl" refers to a 12-carbon alkyl chain. The combination of these chains and the phosphatidylethanolamine headgroup gives the molecule its amphiphilic character.

The primary challenge in solubilizing PEs in aqueous solutions stems from their molecular structure. Phosphatidylethanolamines, especially those with long acyl chains, have a tendency to self-aggregate upon hydration.[2] This can lead to the formation of insoluble precipitates or large, multilamellar vesicles (LMVs) that are difficult to work with.[2]

Q2: I'm observing a cloudy suspension or precipitate after adding my aqueous buffer to the dried lipid film. What's happening and how can I fix it?

A2: A cloudy suspension or precipitate is a common issue and typically indicates that the this compound has not been properly hydrated and has instead formed large aggregates.[2] Here are several factors to consider and troubleshoot:

  • Incomplete Solvent Removal: Residual organic solvent from the initial dissolving step can interfere with proper hydration.[3] Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (e.g., several hours to overnight) to remove all traces of the organic solvent.[3]

  • Hydration Temperature: The hydration process should be carried out at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid.[2][4] At temperatures below the Tc, the lipid bilayers are in a more rigid, gel-like state, which hinders water penetration and proper vesicle formation. Heating the hydration buffer to a temperature above the Tc before adding it to the lipid film can facilitate hydration.[5]

  • Agitation: Gentle but thorough agitation is necessary to help disperse the lipid film and encourage the formation of smaller vesicles.[2] Vortexing the suspension after adding the hydration buffer can be effective.[6]

  • pH of the Hydration Buffer: The pH of the aqueous buffer can significantly influence the solubility and stability of phosphatidylethanolamine.[7][8] The headgroup of PE has a zwitterionic character, meaning it carries both a positive and a negative charge.[9] The overall charge and, consequently, the intermolecular interactions can be affected by the pH of the surrounding medium.[7][8] For some PE-containing liposomes, acidic pH has been shown to induce destabilization and aggregation.[10] It is advisable to start with a buffer pH around 7.4 and adjust if solubility issues persist.

Q3: My this compound seems to dissolve initially but then crashes out of solution over time. What could be the cause?

A3: This phenomenon, known as precipitation over time, can be due to the inherent instability of the initial lipid suspension. The initially formed large, multilamellar vesicles (LMVs) can be unstable and prone to aggregation and fusion, leading to precipitation.[3] To address this, the LMV suspension often needs to be downsized into smaller, more uniform, and stable vesicles.[2]

Q4: What methods can I use to create a stable, homogenous solution of this compound?

A4: To obtain a clear and stable solution, the initial suspension of multilamellar vesicles (MLVs) needs to be processed further to form smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[2] Common techniques include:

  • Sonication: This method uses sonic energy to break down the large MLVs into smaller SUVs.[2][11][12] Both bath and probe tip sonicators can be used.[2] Sonication is a relatively quick method but can sometimes lead to lipid degradation or contamination from the sonicator tip.[2]

  • Extrusion: This technique involves repeatedly passing the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a more uniform size distribution.[13]

  • Detergent Dialysis: In this method, the lipid is first solubilized in a detergent solution to form mixed micelles.[14][15] The detergent is then slowly removed by dialysis, leading to the spontaneous formation of unilamellar vesicles.[6] This method is useful for incorporating membrane proteins into the lipid vesicles.[16]

Q5: Can I use detergents to directly solubilize this compound without forming vesicles?

A5: Yes, detergents can be used to solubilize phospholipids into mixed micelles rather than vesicles.[14][15] This is a common technique in biochemistry for studying membrane proteins in a soluble form.[17] The choice of detergent and the detergent-to-lipid ratio are critical for successful solubilization.[17] The process generally involves mixing the lipid with a detergent solution at a concentration above the detergent's critical micelle concentration (CMC).[18]

Quantitative Data Summary

ParameterTypical Value Range for PEsSignificance for Solubilization
Molecular Weight ~700 - 800 g/mol Influences the mass of lipid needed for a given molar concentration.
Transition Temperature (Tc) Varies widely based on acyl chain length and saturation (-16°C for di-oleoyl-PE to 63°C for di-palmitoyl-PE[1])Hydration and processing should be performed above this temperature.[2]
Critical Micelle Concentration (CMC) Generally low for diacyl PEs in the absence of detergents[19]PEs tend to form bilayers (vesicles) rather than micelles in aqueous solutions.
Optimal pH for Stability Near neutral (pH 7.0-8.0)Extreme pH values can alter the headgroup charge and lead to instability.[7][10]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Vesicles by Sonication

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) from a dried lipid film using sonication.

Materials:

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[2]

  • Aqueous hydration buffer (e.g., PBS, HEPES, Tris at the desired pH)

  • Glass test tube or round-bottom flask

  • Nitrogen or argon gas source

  • Vacuum pump or lyophilizer

  • Bath sonicator

Methodology:

  • Dissolve the Lipid: Dissolve the desired amount of this compound in the organic solvent in a glass test tube or round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.[2]

  • Form a Thin Lipid Film: Remove the organic solvent under a gentle stream of nitrogen or argon gas while rotating the tube to create a thin, even film on the inner surface.[6]

  • Thoroughly Dry the Film: Place the tube under a high vacuum for at least 2 hours to remove any residual organic solvent.[3][4]

  • Hydrate the Lipid Film: Add the pre-warmed aqueous hydration buffer to the dried lipid film. The temperature of the buffer should be above the transition temperature (Tc) of the lipid.[2]

  • Vortex to Form MLVs: Vortex the mixture vigorously to completely resuspend the lipid film. This will result in a milky, uniform suspension of multilamellar vesicles (MLVs).[6]

  • Sonicate to Form SUVs: Place the tube containing the MLV suspension in a bath sonicator. Sonicate until the suspension clarifies, which may take several minutes.[2][6] The final suspension should be a slightly hazy, translucent solution of SUVs.

Protocol 2: Solubilization using Detergent

This protocol outlines the steps for solubilizing this compound into mixed micelles using a detergent.

Materials:

  • This compound

  • A suitable detergent (e.g., sodium cholate, octyl glucoside)

  • Aqueous buffer

Methodology:

  • Prepare a stock solution of the chosen detergent in the aqueous buffer at a concentration well above its critical micelle concentration (CMC).

  • Prepare a suspension of this compound in the same buffer, following steps 1-5 of Protocol 1.

  • Add the detergent stock solution to the lipid suspension dropwise while stirring.

  • Continue adding the detergent until the turbid lipid suspension becomes a clear, isotropic solution of mixed micelles. The final detergent-to-lipid ratio will depend on the specific lipid and detergent used.

Visualizations

Below are diagrams illustrating key experimental workflows and concepts related to the solubilization of this compound.

Solubilization_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Vesicle Formation cluster_sizing Vesicle Sizing cluster_detergent Detergent Solubilization dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate dry Dry Under High Vacuum evaporate->dry hydrate Add Aqueous Buffer (> Tc) dry->hydrate Hydration Step vortex Vortex to form MLVs hydrate->vortex sonicate Sonication (SUVs) vortex->sonicate Downsizing extrude Extrusion (LUVs) vortex->extrude Downsizing add_detergent Add Detergent (>CMC) vortex->add_detergent Alternative Path mixed_micelles Formation of Mixed Micelles add_detergent->mixed_micelles

Caption: Workflow for solubilizing this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Cloudy Suspension/ Precipitate cause1 Incomplete Solvent Removal? start->cause1 cause2 Hydration Temp < Tc? start->cause2 cause3 Inadequate Agitation? start->cause3 cause4 Incorrect Buffer pH? start->cause4 sol1 Dry film under high vacuum for longer cause1->sol1 sol2 Increase hydration temperature cause2->sol2 sol3 Vortex vigorously cause3->sol3 sol4 Optimize buffer pH (start at 7.4) cause4->sol4

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: 18:1 Dodecanyl PE Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: Aggregation of this compound nanoparticles is a common issue that can be triggered by several factors. The primary causes include suboptimal storage temperatures, inappropriate buffer conditions (pH and ionic strength), high nanoparticle concentration, and the absence of stabilizing agents like PEGylated lipids. Freeze-thaw cycles are particularly detrimental and a known cause of irreversible aggregation.

Q2: How does temperature affect the stability of my nanoparticles?

A2: Temperature plays a critical role in the stability of lipid nanoparticles. Storing this compound nanoparticles at refrigerated temperatures (2-8°C) is generally recommended for maintaining their stability over several months.[1][2] Freezing at -20°C can lead to aggregation due to the formation of ice crystals and phase separation, which increases the concentration of nanoparticles in the unfrozen portion.[1] Room temperature storage is also not ideal as it can accelerate degradation and aggregation.

Q3: What is the optimal pH and buffer for storing my nanoparticles?

A3: While some studies on general lipid nanoparticles suggest that pH may not significantly influence stability, others have found that a slightly basic buffer, around pH 7.4 to 8.5, can be beneficial.[1][3] For ease of use in biological applications, storing the nanoparticles under physiologically appropriate conditions (pH 7.4) is often suggested.[1][2] The choice of buffer can also be important, with Tris and HEPES-buffered salines sometimes offering better cryoprotection and transfection efficiency compared to phosphate-buffered saline (PBS).[4]

Q4: Can I freeze my this compound nanoparticles for long-term storage?

A4: Freezing is generally not recommended without the use of cryoprotectants, as freeze-thaw cycles are a major cause of aggregation.[1][2] If long-term frozen storage is necessary, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) at concentrations of around 20% (w/v) is crucial to prevent nanoparticle fusion and maintain their efficacy upon thawing.[1][5]

Q5: How does the concentration of nanoparticles influence aggregation?

A5: Higher concentrations of lipids during nanoparticle formation can lead to the creation of larger particles.[6] Similarly, storing nanoparticles at a high concentration can increase the likelihood of particle-particle interactions and subsequent aggregation.[7] It is advisable to determine the optimal concentration range for your specific formulation and application to minimize this risk.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound nanoparticle aggregation.

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness after storage. Nanoparticle aggregation.1. Optimize Storage Temperature: Store nanoparticles at 2-8°C. Avoid freezing. 2. Adjust Buffer Conditions: Ensure the buffer pH is between 7.4 and 8.5. Consider switching from PBS to a Tris or HEPES-based buffer. 3. Lower Nanoparticle Concentration: Dilute the nanoparticle suspension to a lower working concentration.
Increase in particle size and polydispersity index (PDI) over time. Gradual aggregation and fusion of nanoparticles.1. Incorporate PEGylated Lipids: If not already included, add a PEG-lipid to your formulation. The hydrophilic PEG chains create a protective layer that prevents aggregation.[8][9][10] 2. Check for Formulation Instability: Re-evaluate the lipid composition and ratios in your formulation.
Aggregation after a freeze-thaw cycle. Ice crystal formation and increased particle concentration in the unfrozen phase.1. Add Cryoprotectants: Before freezing, add sucrose or trehalose to a final concentration of 20% (w/v) to your nanoparticle suspension.[1][5] 2. Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants is a more stable alternative to freezing.[1][2]
Aggregation upon reconstitution of lyophilized powder. Incomplete or improper rehydration.1. Optimize Reconstitution Buffer: Reconstitute the lyophilized powder in an appropriate aqueous buffer. The addition of a small percentage of ethanol (B145695) (5-30% v/v) to the reconstitution buffer can aid in the solubilization of the lipid components and reduce aggregation.[1]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Nanoparticle Size and Aggregation

This protocol outlines the use of Dynamic Light Scattering (DLS) to monitor the size (z-average diameter) and size distribution (Polydispersity Index, PDI) of your this compound nanoparticles over time, which is a key indicator of aggregation.

  • Sample Preparation:

    • Dilute a small aliquot of your nanoparticle suspension in the storage buffer to an appropriate concentration for DLS measurement (typically in the range of 0.1 - 1 mg/mL). Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature, usually the storage temperature or room temperature.

    • Select the correct dispersant (your buffer) and its viscosity in the software.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Record the z-average diameter and the PDI. An increase in the z-average diameter and a PDI value above 0.3 are indicative of aggregation.

    • Monitor these parameters at regular intervals (e.g., daily, weekly) to assess the stability of your nanoparticle formulation under different storage conditions.

Protocol 2: Cryoprotection of Nanoparticles for Frozen Storage

This protocol describes how to prepare your this compound nanoparticles for storage at -20°C or below to minimize aggregation.

  • Prepare Cryoprotectant Stock Solution:

    • Prepare a sterile-filtered 40% (w/v) stock solution of sucrose or trehalose in your nanoparticle storage buffer.

  • Add Cryoprotectant to Nanoparticles:

    • To your nanoparticle suspension, add an equal volume of the 40% cryoprotectant stock solution to achieve a final cryoprotectant concentration of 20% (w/v).

    • Gently mix the solution by pipetting or slow vortexing. Avoid vigorous shaking which can induce aggregation.

  • Aliquoting and Freezing:

    • Aliquot the nanoparticle-cryoprotectant mixture into small, single-use volumes to avoid multiple freeze-thaw cycles.

    • Flash-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for rapid cooling.

    • For storage, transfer the frozen aliquots to a -20°C or -80°C freezer.

  • Thawing:

    • When needed, thaw an aliquot rapidly in a 37°C water bath until just thawed.

    • Use the thawed nanoparticles immediately. Do not refreeze.

Visualizations

Troubleshooting_Workflow Start Nanoparticle Aggregation Observed CheckStorage Step 1: Verify Storage Conditions Start->CheckStorage Temp Temperature correct? (2-8°C) CheckStorage->Temp Buffer Buffer pH correct? (7.4-8.5) Temp->Buffer Yes AdjustTemp Action: Store at 2-8°C Temp->AdjustTemp No Concentration Step 2: Evaluate Concentration Buffer->Concentration Yes AdjustBuffer Action: Adjust pH / Change buffer Buffer->AdjustBuffer No HighConc Is concentration high? Concentration->HighConc Stabilizer Step 3: Assess Formulation HighConc->Stabilizer No Dilute Action: Dilute sample HighConc->Dilute Yes PEG PEG-lipid included? Stabilizer->PEG FreezeThaw Step 4: Review Handling PEG->FreezeThaw Yes AddPEG Action: Add PEG-lipid to formulation PEG->AddPEG No FT_Cycle Freeze-thaw cycles? FreezeThaw->FT_Cycle AddCryo Action: Use cryoprotectants FT_Cycle->AddCryo Yes Resolved Aggregation Prevented FT_Cycle->Resolved No AdjustTemp->Buffer AdjustBuffer->Concentration Dilute->Stabilizer AddPEG->FreezeThaw AddCryo->Resolved

Caption: Troubleshooting workflow for nanoparticle aggregation.

Caption: Experimental workflow for stable nanoparticle formulation.

References

Technical Support Center: Optimizing the Fusogenicity of 18:1 Dodecanyl PE Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the fusogenicity of 18:1 Dodecanyl PE vesicles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in fusogenic vesicles?

This compound is a phosphatidylethanolamine (B1630911) (PE) lipid. PE lipids, particularly those with unsaturated acyl chains like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are known as "helper lipids" in fusogenic formulations.[1] Their conical molecular shape promotes the formation of non-bilayer, inverted hexagonal phases, which is a critical intermediate step in the membrane fusion process.[2][3] This structural preference helps to destabilize the lipid bilayer and facilitate its merger with a target cell membrane, leading to the release of encapsulated cargo into the cytoplasm.[1][4] The "Dodecanyl" component refers to a 12-carbon hydrophobic chain, which enhances its lipophilic properties for drug delivery applications.[5]

Q2: What are the key factors that influence the fusogenicity of my vesicles?

Optimizing fusogenicity involves balancing several formulation and environmental factors:

  • Lipid Composition: The ratio of the fusogenic lipid (this compound) to other components is crucial. Cationic lipids (e.g., DOTAP) are often included to promote interaction with negatively charged cell membranes via electrostatic attraction.[4][6] Other lipids like cholesterol or sphingomyelin (B164518) can be added to modulate membrane rigidity and reduce premature cargo leakage.[7][8]

  • pH Sensitivity: Formulations can be designed to be stable at physiological pH (7.4) and become fusogenic in acidic environments, such as those found in endosomes (pH 5.5-6.5) or tumor microenvironments.[9][10] This is often achieved by including pH-sensitive lipids like cholesteryl hemisuccinate (CHEMS).[8][11]

  • Surface Charge (Zeta Potential): A positive zeta potential, typically greater than +20 mV, is desirable. It indicates sufficient cationic charge to interact with target cells and provides electrostatic repulsion between vesicles, preventing aggregation and ensuring colloidal stability.[12][13]

  • Vesicle Size and Polydispersity: Vesicle diameter affects cellular uptake and biodistribution, with sizes typically targeted between 50 and 200 nm.[13] A low Polydispersity Index (PDI) of less than 0.2 indicates a uniform, monodisperse population, which is essential for reproducible results.[13]

  • PEGylation: While adding Polyethylene Glycol (PEG) can prolong circulation time ("stealth" effect), it can also create a steric barrier that inhibits membrane fusion.[11][14] This can be overcome by using lower concentrations of PEG or employing pH-sensitive cleavable linkers that shed the PEG layer in the target environment.[14][15]

Q3: My protocol involves endosomal escape. How does pH trigger vesicle fusion?

In pH-sensitive formulations, lipids like this compound are combined with an acidic-sensitive component such as CHEMS. At a neutral pH of 7.4, the carboxyl group of CHEMS is ionized (negatively charged), which stabilizes the vesicle's lamellar structure.[11] Upon endocytosis, the vesicle is exposed to the acidic environment of the endosome (pH < 6.5). In these conditions, the CHEMS carboxyl group becomes protonated, losing its charge. This change disrupts the electrostatic balance and structure of the lipid bilayer, allowing the cone-shaped PE lipids to induce a phase transition to a non-lamellar, fusogenic state, leading to membrane fusion and cargo release.[10][11]

Section 2: Troubleshooting Guide

Problem: Low Fusion Efficiency or Poor Cellular Uptake

  • Q: My vesicles are stable but show minimal fusion with target cells. What are the likely causes and how can I improve performance?

    • A: Low fusogenicity is a common issue that can often be traced to the formulation's composition and surface characteristics.

      • Suboptimal Lipid Ratio: The molar ratio of this compound may be too low. PE lipids are critical for inducing the negative curvature required for fusion.[2][7] Solution: Systematically increase the molar percentage of this compound in your formulation. A common starting point is a 1:1 molar ratio with a cationic lipid.[16]

      • Insufficient Cationic Charge: The interaction between the vesicle and the negatively charged cell membrane is the first step. If the zeta potential is neutral or too low, this initial contact will be inefficient.[4][12] Solution: Increase the concentration of the cationic lipid (e.g., DOTAP) in your formulation to achieve a zeta potential of > +20 mV.[13]

      • Steric Hindrance from PEG: If you are using PEGylated lipids for stability, the PEG layer can physically block the vesicle from getting close enough to the target membrane to fuse.[14] Solution: Reduce the molar percentage of the PEG-lipid to the minimum required for stability (e.g., < 5 mol%). Alternatively, incorporate a PEG-lipid with a pH-sensitive linker that cleaves in the acidic endosomal environment.[15]

Problem: Vesicle Aggregation

  • Q: My vesicle suspension shows visible aggregation, either immediately after preparation or during storage. What should I do?

    • A: Aggregation compromises the quality and effectiveness of your formulation and is often related to colloidal instability.

      • Inadequate Surface Charge: Insufficient electrostatic repulsion between vesicles is a primary cause of aggregation.[17] Solution: Ensure your formulation has a sufficiently high positive or negative zeta potential (e.g., > |+/-20 mV|). This can be achieved by incorporating charged lipids.[13]

      • Improper Buffer Conditions: High ionic strength buffers can screen the surface charge, reducing electrostatic repulsion and leading to aggregation. Extreme pH values can also destabilize the lipids.[18] Solution: Use a buffer with a physiological ionic strength (e.g., 150 mM NaCl) and maintain a pH between 5.5 and 7.5 for most standard formulations.[18] If aggregation persists, try reducing the salt concentration.

      • Storage Issues: Storing vesicles at improper temperatures can lead to instability. Freezing, in particular, can cause aggregation upon thawing.[19] Solution: Store most lipid nanoparticle formulations at 4°C. If freezing is necessary, consider adding a cryoprotectant such as sucrose (B13894) or trehalose.[19]

Problem: Inconsistent Results and Batch-to-Batch Variability

  • Q: I am observing significant variations in vesicle size, PDI, and fusogenicity between different batches. How can I improve reproducibility?

    • A: Batch-to-batch variability often points to inconsistencies in the vesicle preparation protocol.

      • Incomplete Solvent Removal: Residual organic solvent from the lipid film stage can affect vesicle formation and stability. Solution: Ensure the lipid film is completely dry by placing it under a high vacuum for at least 1-2 hours after initial evaporation.[19]

      • Inconsistent Hydration: The temperature and agitation during hydration can impact the initial formation of multilamellar vesicles (MLVs). Solution: Always perform the hydration step above the phase transition temperature (Tc) of all lipid components and use a consistent method of agitation.

      • Variable Extrusion Process: The number of passes through the extruder membrane directly impacts the size and uniformity (PDI) of the final vesicles.[19] Solution: Standardize the number of extrusion passes for all batches. A minimum of 11-21 passes is typically recommended to achieve a low PDI.[19][20] Ensure the extruder is maintained at a temperature above the lipid Tc.

Section 3: Data Presentation

Table 1: Influence of Helper Lipid Composition on Fusogenicity and Vesicle Characteristics

Data synthesized from studies on fusogenic liposomes.[16]

Cationic Lipid (mol%) Helper Lipid Helper Lipid (mol%) Fusion Efficiency (%) Zeta Potential (mV) Size (d.nm)
DOTAP (50%) DOPE (18:1 PE) 50% ~85% +55 ± 5 130 ± 20
DOTAP (50%) DOPC (18:1 PC) 50% < 10% +58 ± 6 125 ± 18

| DOTAP (75%) | DOPE (18:1 PE) | 25% | ~60% | +65 ± 4 | 145 ± 25 |

Note: DOPE (an inverted-cone shape lipid) is significantly more effective at promoting fusion than DOPC (a cylindrical shape lipid).[1][3]

Table 2: Typical Characterization Parameters for Optimized Fusogenic Vesicles
ParameterTarget ValueRationaleKey Influencing Factors
Size (Z-average)50 - 200 nmAffects biodistribution, circulation time, and cellular uptake.[13]Extrusion membrane pore size, number of passes, lipid composition.
Polydispersity Index (PDI)< 0.2Indicates a uniform and monodisperse vesicle population.[13]Number of extrusion passes, potential aggregation.
Zeta Potential>+/-20 mVIndicates colloidal stability and promotes interaction with cell membranes.[13]

Section 4: Experimental Protocols

Protocol 1: Preparation of Fusogenic Vesicles via Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing small unilamellar vesicles (SUVs) with a controlled size.[18][19]

Materials:

  • Lipids (e.g., this compound, DOTAP, Cholesterol) dissolved in chloroform (B151607).

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Round-bottom flask.

  • Rotary evaporator.

  • High-vacuum pump.

  • Water bath or heating block.

  • Mini-extruder device.

  • Polycarbonate membranes (e.g., 100 nm pore size).

  • Gas-tight glass syringes.

Methodology:

  • Lipid Mixing: In the round-bottom flask, combine the desired lipids in chloroform at the target molar ratios.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the Tc of the lipids to evaporate the chloroform. A thin, uniform lipid film will form on the flask wall.

  • Drying: Dry the film under a high vacuum for at least 1-2 hours to remove all residual solvent.[19]

  • Hydration: Warm the hydration buffer to a temperature above the lipid Tc. Add the warm buffer to the flask.

  • Vesicle Formation: Agitate the flask by vortexing or swirling until the lipid film is fully dispersed, creating a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the buffer. b. Load the MLV suspension into one of the glass syringes. c. Pass the suspension back and forth through the membrane between the two syringes for a minimum of 21 passes.[20] This process transforms the MLVs into unilamellar vesicles with a more uniform size.

  • Storage: Store the final vesicle suspension at 4°C.

Protocol 2: FRET-Based Lipid Mixing Assay

This assay quantifies the fusion between vesicle populations by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes.[21][22]

Materials:

  • Two populations of fusogenic vesicles prepared as above.

  • "Donor" vesicles: Labeled with 1 mol% NBD-PE (donor fluorophore).

  • "Acceptor" vesicles: Labeled with 1 mol% Rhodamine-PE (acceptor fluorophore).

  • Target cells or model membranes.

  • Fluorometer.

  • Triton X-100 solution (2% v/v).

Methodology:

  • Prepare Vesicles: Create two separate batches of your fusogenic vesicles. During the lipid mixing step (Protocol 1, Step 1), add the fluorescent probes to create the donor and acceptor vesicle populations.

  • Establish Baseline: In a cuvette, mix the donor and acceptor vesicle populations at a 1:1 ratio in buffer. Record the initial fluorescence of NBD-PE (excitation ~465 nm, emission ~530 nm). This is the 0% fusion signal (high FRET).

  • Initiate Fusion: Add the target cells or other fusogenic trigger (e.g., a pH drop) to the cuvette.

  • Monitor Fluorescence: Record the NBD-PE fluorescence intensity over time. As the donor and acceptor vesicles fuse with each other or with the target membrane, the fluorescent probes become diluted in the newly formed membrane. This increases the distance between them, decreasing FRET efficiency and increasing the donor (NBD-PE) fluorescence.

  • Determine Maximum Fluorescence: At the end of the experiment, add Triton X-100 to completely dissolve all vesicles and membranes. This eliminates all FRET and represents the 100% fusion signal.

  • Calculate Fusion Percentage: The percentage of fusion at any given time point (t) can be calculated using the formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where F0 is the initial fluorescence, Ft is the fluorescence at time t, and Fmax is the maximum fluorescence after adding Triton X-100.

Section 5: Diagrams and Workflows

G Diagram 1: General Experimental Workflow for Fusogenicity Optimization formulation 1. Lipid Formulation (this compound, Cationic Lipid, etc.) hydration 2. Thin-Film Hydration formulation->hydration extrusion 3. Extrusion (e.g., 100 nm membrane, 21 passes) hydration->extrusion characterization 4. Vesicle Characterization extrusion->characterization dls Size (DLS) PDI Zeta Potential characterization->dls tem Morphology (TEM) characterization->tem assay 5. Fusion Assay (e.g., FRET-based lipid mixing) characterization->assay analysis 6. Data Analysis (% Fusion vs. Time) assay->analysis optimization 7. Optimization Loop analysis->optimization optimization->formulation Adjust Ratios

Caption: General workflow from vesicle formulation to fusion analysis.

G Diagram 2: Troubleshooting Low Fusogenicity problem Problem: Low Fusion Efficiency cause1 Cause: Suboptimal Lipid Ratio problem->cause1 cause2 Cause: Insufficient Surface Charge problem->cause2 cause3 Cause: Steric Hindrance problem->cause3 solution1 Solution: Increase mol% of this compound cause1->solution1 solution2 Solution: Increase mol% of Cationic Lipid (Target Zeta > +20 mV) cause2->solution2 solution3 Solution: Reduce PEG-Lipid mol% Use Cleavable PEG Linker cause3->solution3

Caption: Logic diagram for troubleshooting poor vesicle fusion.

G Diagram 3: Mechanism of pH-Sensitive Vesicle Fusion cluster_extracellular Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome Acidification (pH < 6.5) vesicle_stable Stable Vesicle endocytosis 1. Endocytosis vesicle_stable->endocytosis destabilization 2. Vesicle Destabilization (Lipid Protonation) endocytosis->destabilization fusion 3. Membrane Fusion destabilization->fusion release 4. Cargo Release into Cytoplasm fusion->release

Caption: Pathway of a pH-sensitive fusogenic vesicle after endocytosis.

References

troubleshooting 18:1 Dodecanyl PE degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 Dodecanyl PE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is the common name for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (sodium salt)[1][2]. It is a functionalized phospholipid containing two unsaturated oleic acid (18:1) chains and a dodecanoyl group attached to the phosphoethanolamine headgroup[1][2]. Its amphipathic nature, with a hydrophobic tail and a hydrophilic head, makes it a valuable component in drug delivery systems, particularly in the formation of liposomes[2][3]. A key property to be aware of is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere[1].

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis and oxidation[4][5].

  • Hydrolysis: The ester bonds linking the oleic acid chains to the glycerol (B35011) backbone can be cleaved, resulting in the formation of free fatty acids (oleic acid) and lyso-PE derivatives. This process is accelerated by the presence of water[4][5].

  • Oxidation: The double bonds within the two oleic acid chains are susceptible to oxidation. This can lead to the formation of various byproducts, including aldehydes, ketones, and shorter-chain fatty acids, which can alter the physical and chemical properties of the lipid and any formulation it is part of.

Q3: How should I store this compound to minimize degradation?

A3: Proper storage is critical to maintaining the stability of this compound.

  • As a powder: While available as a powder, its hygroscopic nature makes this form unstable upon exposure to air[4]. If handled as a powder, it should be done under a dry, inert atmosphere (e.g., in a glove box).

  • As a solution (Recommended): The recommended method for storing unsaturated phospholipids (B1166683) is dissolved in a suitable organic solvent, such as chloroform[6][7][8]. The solution should be stored in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere like argon or nitrogen[6][7]. Avoid using plastic containers for organic solutions, as plasticizers can leach into the solvent[6][7]. Storing solutions in screw-top vials below -30°C is not advised due to the potential for the cap liner to contract and compromise the seal.

Troubleshooting Guide

Problem 1: The this compound powder has become sticky or gummy.

  • Likely Cause: The powder has absorbed moisture from the atmosphere due to its hygroscopic nature. This can accelerate hydrolysis and oxidation[4].

  • Recommended Action:

    • Immediately dissolve the entire contents of the vial in a suitable dry organic solvent (e.g., chloroform) to a known concentration.

    • Store the resulting solution under the recommended conditions (-20°C, glass vial with Teflon-lined cap, under inert gas)[6][7].

    • Before use, it is advisable to assess the purity of the lipid solution using an appropriate analytical method, such as Thin-Layer Chromatography (TLC), to check for the presence of degradation products.

Problem 2: A precipitate has formed in my this compound solution upon removal from the freezer.

  • Likely Cause: Some lipids have lower solubility in organic solvents at low temperatures and may precipitate out of solution. This does not necessarily indicate degradation.

  • Recommended Action:

    • Allow the vial to warm to room temperature.

    • Gently vortex or sonicate the solution to redissolve the precipitate. The lipid should go back into solution upon warming.

    • If the precipitate does not redissolve, it may indicate the presence of insoluble degradation products. In this case, further analysis is recommended.

Problem 3: My experimental results are inconsistent, and I suspect lipid degradation.

  • Likely Cause: The this compound may have degraded due to improper storage, handling, or exposure to air and moisture.

  • Recommended Action:

    • Review Storage and Handling Procedures: Ensure that the lipid has been stored and handled according to the recommended guidelines (see FAQ 3).

    • Perform Quality Control Analysis: Analyze an aliquot of your this compound stock solution to check for degradation products. Recommended analytical techniques include:

      • Thin-Layer Chromatography (TLC): A relatively simple method to visually assess the presence of impurities.

      • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Provides quantitative data on the purity of the lipid.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for identifying and quantifying degradation products like lysophospholipids and oxidized fatty acids[5][9].

    • Use a Fresh Stock: If degradation is confirmed or suspected, it is best to discard the old stock and use a fresh, unopened vial of this compound for your experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Physical Form Solution in organic solventMinimizes exposure to moisture and air, preventing hydrolysis and oxidation of the hygroscopic powder[4].
Solvent Chloroform or other suitable dry organic solventEnsures complete dissolution and stability.
Storage Temperature -20°C ± 4°CSlows down chemical degradation processes[6].
Container Glass vial with a Teflon-lined capPrevents leaching of impurities from plastic and ensures a tight seal[6][7].
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the unsaturated fatty acid chains[6][7].

Experimental Protocols

Protocol 1: Stability Assessment of this compound by Thin-Layer Chromatography (TLC)

  • Objective: To qualitatively assess the purity of this compound and detect the presence of major degradation products.

  • Materials:

    • This compound sample (dissolved in chloroform)

    • TLC silica (B1680970) gel plate

    • Developing solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v)

    • Visualization reagent (e.g., iodine vapor or a primuline (B81338) spray)

    • TLC developing chamber

  • Procedure:

    • Spot a small amount of the this compound solution onto the baseline of the TLC plate.

    • Place the plate in the developing chamber containing the solvent system.

    • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots using the chosen reagent.

  • Interpretation: A single, well-defined spot corresponding to the Rf value of pure this compound indicates high purity. The presence of additional spots, particularly those at a lower Rf which could correspond to more polar lysophospholipids, suggests degradation.

Mandatory Visualizations

18:1_Dodecanyl_PE This compound Hydrolysis Hydrolysis (Presence of Water) 18:1_Dodecanyl_PE->Hydrolysis Oxidation Oxidation (Exposure to Air/Oxygen) 18:1_Dodecanyl_PE->Oxidation Lyso_PE Lyso-PE Derivative Hydrolysis->Lyso_PE Oleic_Acid Free Oleic Acid Hydrolysis->Oleic_Acid Oxidized_Products Oxidized Byproducts (Aldehydes, Ketones, etc.) Oxidation->Oxidized_Products

Caption: Degradation pathways of this compound.

Start Suspected Degradation of This compound Check_Storage Review Storage and Handling Procedures Start->Check_Storage Improper_Storage Improper Storage or Handling? Check_Storage->Improper_Storage Correct_Procedures Correct Storage and Handling Procedures Improper_Storage->Correct_Procedures Yes Perform_QC Perform Quality Control Analysis (e.g., TLC, HPLC, LC-MS) Improper_Storage->Perform_QC No Correct_Procedures->Perform_QC Degradation_Confirmed Degradation Confirmed? Perform_QC->Degradation_Confirmed Discard_Stock Discard Old Stock and Use Fresh Material Degradation_Confirmed->Discard_Stock Yes Proceed Proceed with Experiment Degradation_Confirmed->Proceed No

Caption: Troubleshooting workflow for suspected degradation.

Start Start: this compound Sample (in Chloroform) Spot_TLC Spot Sample on TLC Plate Start->Spot_TLC Develop_Plate Develop Plate in Solvent Chamber Spot_TLC->Develop_Plate Dry_Plate Dry the TLC Plate Develop_Plate->Dry_Plate Visualize Visualize Spots (e.g., Iodine Vapor) Dry_Plate->Visualize Analyze Analyze Chromatogram Visualize->Analyze Single_Spot Single Spot? (High Purity) Analyze->Single_Spot Multiple_Spots Multiple Spots (Degradation Suspected) Single_Spot->Multiple_Spots No Pure Material is Pure Single_Spot->Pure Yes

Caption: Experimental workflow for TLC analysis.

References

Technical Support Center: Refining Protocols for 18:1 Dodecanyl PE Liposome Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 Dodecanyl PE liposome (B1194612) extrusion. The information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its phase transition temperature (T_m) important for extrusion?

Q2: How does the polycarbonate membrane pore size affect the final liposome characteristics?

A2: The pore size of the polycarbonate membrane is a primary determinant of the final liposome size.[7] Generally, smaller pore sizes lead to smaller liposomes and a lower polydispersity index (PDI), indicating a more uniform size distribution.[8] However, it's important to note that the final liposome diameter is often slightly larger than the nominal pore size, especially for pores smaller than 100 nm.[9]

Q3: What is the optimal number of extrusion passes?

A3: The number of extrusion passes significantly influences the homogeneity of the liposome population. Increasing the number of passes generally leads to a smaller average particle size and a lower PDI.[10] While a common starting point is 10-21 passes, the optimal number can range from 11 to 51 passes depending on the lipid composition and desired characteristics.[7] It is advisable to perform an odd number of passes to ensure the final sample is in the opposite syringe from the starting multilamellar vesicles, preventing contamination.[11] Further increasing the number of passes beyond the optimum may not significantly improve the liposome characteristics and could lead to sample loss.[7]

Q4: What is a typical lipid concentration for extrusion?

A4: A typical starting lipid concentration for extrusion is in the range of 10-20 mg/mL. Higher lipid concentrations can lead to increased back pressure and difficulty in extruding, potentially causing membrane clogging.[12] For more concentrated lipid dispersions, a gradual reduction in pore size during extrusion may be necessary.[13]

Q5: Can sonication or freeze-thaw cycles be used before extrusion?

A5: Yes, it is highly recommended to disrupt the initial multilamellar vesicles (MLVs) before extrusion. This can be achieved through sonication or several freeze-thaw cycles.[7][12] This pre-treatment step helps to reduce the initial particle size and lamellarity, which in turn prevents the clogging of the extrusion membrane and facilitates a more uniform final liposome population.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Back Pressure During Extrusion Lipid concentration is too high.Dilute the lipid suspension to a concentration of 10-20 mg/mL.[12]
Extrusion temperature is below the lipid's T_m.Increase the extrusion temperature to be well above the T_m of all lipid components. For this compound, start with room temperature and optimize.
Clogged polycarbonate membrane.Disassemble the extruder and clean or replace the membrane and filter supports.[12] Consider pre-filtering the lipid suspension through a larger pore size membrane before the final extrusion.[7]
Final Liposome Size is Significantly Larger than Pore Size Membrane is torn or ruptured.Replace the polycarbonate membrane. Ensure the extruder is assembled correctly with the support drain disc in place.[12]
High lipid concentration leading to aggregation.Reduce the lipid concentration.[12]
Extrusion pressure is too high.Apply gentle and steady pressure during manual extrusion. For automated systems, reduce the pressure setting.[12]
High Polydispersity Index (PDI) Insufficient number of extrusion passes.Increase the number of passes through the membrane. An odd number of passes is recommended.[11]
Inadequate initial disruption of MLVs.Pre-treat the lipid suspension with sonication or freeze-thaw cycles before extrusion.[7][12]
Membrane clogging or tearing.Inspect and replace the membrane if necessary. Using two stacked membranes can sometimes improve homogeneity.[12]
Low Yield/Sample Loss Leakage from the extruder assembly.Ensure all connections are tight and check O-rings for any damage.
Adsorption of lipids to the membrane and syringes.While some loss is unavoidable, using a smaller extruder for smaller volumes can help minimize this.

Quantitative Data Summary

The following tables summarize the expected impact of key extrusion parameters on the final liposome size and polydispersity index (PDI).

Table 1: Effect of Membrane Pore Size on Liposome Characteristics

Membrane Pore Size (nm)Resulting Liposome Diameter (nm)Polydispersity Index (PDI)
400~360 ± 25> 0.2
200~150 - 200~ 0.1 - 0.2
100~120 - 140< 0.1
50~70 - 90< 0.1

Note: Data compiled from multiple sources.[8][14] Actual results may vary depending on lipid composition and other process parameters.

Table 2: Effect of Number of Extrusion Passes on Liposome Size

Number of PassesAverage Liposome Diameter (nm)
1> 200
5150 - 180
11130 - 150
21< 130

Note: Based on data for various lipid formulations extruded through a 100 nm membrane.[7][10] The optimal number of passes should be determined empirically.

Table 3: General Influence of Process Parameters

ParameterEffect on Liposome SizeEffect on PDI
Increasing Lipid Concentration May increaseMay increase
Increasing Extrusion Pressure/Flow Rate DecreasesMay increase
Increasing Number of Passes DecreasesDecreases
Decreasing Pore Size DecreasesDecreases

Note: General trends observed across various studies.[8][13][15]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar this compound liposomes with a target diameter of approximately 100 nm.

Materials:

  • This compound

  • Other lipids as required by the formulation (e.g., cholesterol)

  • Chloroform (B151607) or a suitable organic solvent

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas source

  • Water bath sonicator (optional)

  • Liposome extruder (e.g., handheld mini-extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Syringes (gas-tight)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound and any other lipids in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The water bath temperature should be set to ensure the lipids remain in a fluid state. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of the solvent, dry the film under a gentle stream of nitrogen gas for at least 30 minutes.[11]

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). b. Agitate the flask by vortexing or manual shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Optional but Recommended): a. To facilitate extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (e.g., 30-40°C).[7][11] b. Alternatively, sonicate the suspension in a bath sonicator for 5-10 minutes.[12]

  • Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Ensure the extruder is clean and all parts are properly fitted. c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension back and forth through the membrane for a predetermined number of passes (e.g., 11-21 times). Maintain a steady, gentle pressure. e. Collect the final extruded liposome suspension, which should appear more translucent than the initial MLV suspension.

  • Characterization: a. Determine the final liposome size and PDI using Dynamic Light Scattering (DLS). b. The final liposome suspension can be stored at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sizing Sizing cluster_final Final Product Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer MLV Suspension MLV Suspension Hydration->MLV Suspension Freeze-Thaw / Sonication Freeze-Thaw / Sonication MLV Suspension->Freeze-Thaw / Sonication Optional Pre-treatment Extrusion Extrusion Freeze-Thaw / Sonication->Extrusion Multiple Passes Unilamellar Liposomes Unilamellar Liposomes Extrusion->Unilamellar Liposomes Characterization (DLS) Characterization (DLS) Unilamellar Liposomes->Characterization (DLS) troubleshooting_logic start Extrusion Issue high_pressure High Back Pressure? start->high_pressure large_size Size > Expected? high_pressure->large_size No sol_pressure1 Reduce Lipid Conc. high_pressure->sol_pressure1 Yes sol_pressure2 Increase Temp. high_pressure->sol_pressure2 Yes sol_pressure3 Check/Replace Membrane high_pressure->sol_pressure3 Yes high_pdi High PDI? large_size->high_pdi No sol_size1 Replace Membrane large_size->sol_size1 Yes sol_size2 Reduce Pressure large_size->sol_size2 Yes sol_pdi1 Increase Passes high_pdi->sol_pdi1 Yes sol_pdi2 Pre-treat MLVs high_pdi->sol_pdi2 Yes end Successful Extrusion high_pdi->end No sol_pressure1->high_pressure sol_pressure2->high_pressure sol_pressure3->high_pressure sol_size1->large_size sol_size2->large_size sol_pdi1->high_pdi sol_pdi2->high_pdi

References

overcoming issues with 18:1 Dodecanyl PE in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Dodecanyl PE. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful use of this compound in cell culture and lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl), is a functionalized lipid. It is classified as a fusogenic lipid, meaning it can promote membrane fusion.[1] This characteristic makes it a valuable component in drug delivery systems like liposomes and lipid nanoparticles (LNPs).[1]

Q2: What is the primary role of this compound in cell culture experiments?

A2: In cell culture experiments, this compound is primarily used as a "helper lipid" in combination with cationic or ionizable lipids to form LNPs for the delivery of nucleic acids (e.g., mRNA, siRNA, or plasmid DNA).[2][3] Its main function is to facilitate endosomal escape, a critical step where the LNP releases its therapeutic payload from the endosome into the cell's cytoplasm.[2][4][5]

Q3: How does this compound facilitate endosomal escape?

A3: The acidic environment inside an endosome (pH 5.0-6.0) can trigger conformational changes in the lipids within an LNP.[] Fusogenic lipids like this compound help destabilize the endosomal membrane, promoting fusion between the LNP and the endosome.[5][][7] This fusion creates a pore or collapses the endosome, allowing the encapsulated cargo to be released into the cytoplasm where it can become biologically active.[4][8]

Troubleshooting Guides

Section 1: High Cell Toxicity & Low Viability

Q: My cells are showing high levels of toxicity (low viability) after treatment with LNPs containing this compound. What are the possible causes and solutions?

A: High cytotoxicity is a common challenge with lipid-based delivery systems, often stemming from the cationic lipid components that can disrupt cell membranes.[2][9][10]

Troubleshooting Steps:

  • Optimize LNP Concentration: The most direct cause of toxicity is often an excessively high concentration of the LNP formulation. Perform a dose-response experiment to determine the optimal concentration that balances high efficiency with low toxicity.

  • Adjust Lipid Formulation Ratios: The ratio of lipids in your LNP formulation is critical. Reducing the proportion of the cationic or ionizable lipid relative to helper lipids like this compound and cholesterol can decrease toxicity.[2]

  • Assess Purity of Components: Ensure that all lipid components, including this compound, are of high purity (>99%). Impurities can contribute significantly to cellular toxicity.

  • Change Incubation Time: Reduce the duration that the LNP formulation is left on the cells. For many cell types, a 4-6 hour incubation is sufficient before replacing the medium.

  • Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent before beginning the experiment, as stressed cells are more susceptible to toxicity.[11]

Logical Flow for Troubleshooting Cytotoxicity

G cluster_steps Troubleshooting Steps start High Cytotoxicity Observed? step1 1. Perform Dose-Response (Reduce LNP Concentration) start->step1 Yes step2 2. Optimize Lipid Ratios (Reduce Cationic Lipid %) step1->step2 step3 3. Reduce Incubation Time (e.g., 4-6 hours) step2->step3 step4 4. Check Cell Health & Density step3->step4 end_node Problem Resolved step4->end_node

Caption: A decision tree for troubleshooting high cytotoxicity.

Section 2: Low Transfection / Delivery Efficiency

Q: I am observing low delivery efficiency or poor gene knockdown/protein expression. How can I improve the performance of my this compound-containing LNPs?

A: Low efficiency is often a result of suboptimal LNP formulation, poor cellular uptake, or inefficient endosomal escape.[8]

Troubleshooting Steps:

  • Optimize Formulation Parameters:

    • Lipid Ratios: The molar ratio of the ionizable lipid, helper lipid (this compound), cholesterol, and PEG-lipid is critical. Systematically vary these ratios to find the optimal balance for your specific payload and cell type.[2][3]

    • Payload:Lipid Ratio: The ratio of your nucleic acid cargo to the total lipid amount affects both encapsulation and delivery. Optimize this by testing several ratios (e.g., 1:10, 1:20, 1:40 by weight).[12]

  • Characterize Your LNPs:

    • Size and Polydispersity: Ideal LNPs for in vitro work are typically in the range of 80-150 nm with a low polydispersity index (PDI < 0.2). Use Dynamic Light Scattering (DLS) to verify.

    • Zeta Potential: This measurement can help confirm the surface charge of your particles, which influences their interaction with the cell membrane.

    • Encapsulation Efficiency: Ensure a high percentage of your payload is successfully encapsulated within the LNPs. Low encapsulation leads directly to low delivery.

  • Enhance Endosomal Escape: The role of this compound is to facilitate this step. Ensure its proportion in the formulation is sufficient. Formulations with lipids that can change structure in the acidic endosome are more effective.[5][13]

Data on LNP Formulation Optimization

The following table summarizes data from an optimization study on LNP formulations for mRNA delivery, demonstrating how adjusting lipid components can impact encapsulation and transfection efficiency. While this study used DOPE (a similar 18:1 PE lipid), the principles are directly applicable.

Formulation IDLipid Composition (Molar Ratio)Encapsulation Efficiency (%)Relative Transfection Efficiency (Luminescence)Cell Viability (%)
F1DOPE / DC-Chol (60:40)31.2%High> 75%
F2DOPE / DOTAP / DC-Chol (30:30:40)18.6%Medium> 75%
F3DOPE / DOTAP / Chol (30:30:40)3.2%Low> 75%
Adapted from a study on optimizing cationic LNPs.[2][3] Ratios and efficiencies are illustrative of optimization principles.

Key Experimental Protocols

Protocol 1: General LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing uniform LNPs.

Materials:

  • Lipids (e.g., Ionizable Cationic Lipid, this compound, Cholesterol, PEG-lipid) dissolved in ethanol (B145695).

  • Nucleic acid payload (mRNA, siRNA) dissolved in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).[14]

  • Microfluidic mixing device (e.g., NanoAssemblr or similar).

  • Dialysis or tangential flow filtration system for buffer exchange.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set up the microfluidic mixer according to the manufacturer's instructions. A typical total flow rate is 2 mL/min.[14]

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Start the flow. The rapid mixing of the two streams induces the self-assembly of lipids around the nucleic acid payload, forming LNPs.[14]

  • Collect the resulting LNP solution.

  • Exchange the buffer from the acidic formulation buffer to a neutral buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration to remove ethanol and prepare the LNPs for cell culture use.

  • Characterize the final LNP product for size, PDI, and encapsulation efficiency.

Workflow for LNP Formulation & Experimentation

G cluster_prep LNP Preparation cluster_char Characterization cluster_exp Cell-Based Assay prep1 1. Prepare Lipid Mix (in Ethanol) prep3 3. Microfluidic Mixing prep1->prep3 prep2 2. Prepare Payload (in Aqueous Buffer) prep2->prep3 prep4 4. Buffer Exchange (e.g., Dialysis) prep3->prep4 char1 5. Measure Size, PDI, Zeta Potential prep4->char1 char2 6. Determine Encapsulation Efficiency char1->char2 exp1 7. Treat Cells with LNPs char2->exp1 exp2 8. Assay for Viability (e.g., MTT, WST-1) exp1->exp2 exp3 9. Assay for Efficiency (e.g., qPCR, Western, Luciferase) exp1->exp3

Caption: Standard workflow from LNP synthesis to in vitro analysis.

Protocol 2: Cell Viability Assessment (WST-1 Assay)

This assay measures the metabolic activity of cells, which correlates with viability.[15]

Materials:

  • Cells seeded in a 96-well plate and treated with LNPs.

  • WST-1 reagent.

  • Plate reader capable of measuring absorbance at ~450 nm.

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat cells with a serial dilution of your LNP formulation. Include untreated cells as a negative control (100% viability) and cells treated with a lysis agent as a positive control (0% viability).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

  • Add 10 µL of WST-1 reagent to each 100 µL of medium in the wells.[15]

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Gently shake the plate to ensure homogeneous color distribution.

  • Measure the absorbance at ~450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Visualizing the Mechanism of Action

LNP Cellular Delivery Pathway

The diagram below illustrates the journey of an LNP from initial cell contact to the release of its therapeutic payload into the cytoplasm, highlighting the critical role of endosomal escape.

G LNP Cellular Uptake and Endosomal Escape Pathway cluster_cell Target Cell lnp LNP with Payload endocytosis 1. Endocytosis lnp->endocytosis membrane Cell Membrane endosome 2. Endosome Formation endocytosis->endosome escape 3. Endosomal Escape (Membrane Fusion) endosome->escape release 4. Payload Release escape->release cytoplasm Cytoplasm

Caption: The mechanism of LNP-mediated delivery into a target cell.

References

quality control methods for 18:1 Dodecanyl PE formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Dodecanyl PE formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the quality control of lipid nanoparticle (LNP) formulations incorporating this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in lipid nanoparticle formulations?

This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a functionalized lipid.[1][2] In lipid nanoparticle formulations, it can be used as a "helper lipid" to aid in nanoparticle formation and enhance delivery efficiency.[3] Its unique structure, featuring a dodecanyl group and two oleic acid tails, provides it with lipophilic properties that are valuable for drug delivery systems, helping to solubilize hydrophobic drugs and improve their bioavailability.[1][4]

Q2: What are the critical quality attributes (CQAs) for this compound LNP formulations?

The critical quality attributes for LNP formulations are key parameters that dictate the safety, efficacy, and stability of the product. For formulations containing this compound, these include:

  • Particle Size and Polydispersity Index (PDI): These attributes affect the biodistribution, cellular uptake, and overall efficacy of the drug delivery system.[5][6][7]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological membranes.[8]

  • Encapsulation Efficiency (EE%): This determines the percentage of the active pharmaceutical ingredient (API), such as siRNA or mRNA, that is successfully loaded into the LNPs.[8][9]

  • Lipid Purity and Integrity: The purity of this compound and other lipid components is crucial, as impurities or degradation products can affect formulation stability and toxicity.[10][11]

  • Formulation Stability: This refers to the ability of the LNPs to maintain their physicochemical properties over time and under various storage conditions.[12]

Q3: Which analytical techniques are recommended for characterizing this compound LNP formulations?

A variety of analytical methods are used to characterize LNP formulations.[13] A combination of techniques is often employed for comprehensive analysis.[5][14]

Quality AttributeRecommended Technique(s)
Particle Size & PDIDynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)[5][6][15]
Zeta PotentialElectrophoretic Light Scattering (ELS), typically integrated with DLS instruments.[8]
Encapsulation EfficiencyFluorescence-based assays (e.g., RiboGreen), UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC).[9][16][17]
Lipid Purity & QuantificationHigh-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS).[18][19][20][21][22]
MorphologyCryogenic Transmission Electron Microscopy (Cryo-TEM), Atomic Force Microscopy (AFM).[5][15]
StabilityMonitoring CQAs over time at different storage conditions (e.g., temperature, pH).[12][23][24]

Troubleshooting Guides

Issue 1: Inconsistent or Unacceptable Particle Size and/or High Polydispersity Index (PDI)

Possible Causes and Solutions

Possible CauseRecommended Action
Suboptimal Mixing Parameters: Incorrect flow rates or ratios during microfluidic mixing.[14]Optimize the total flow rate and the flow rate ratio of the aqueous and organic phases.
Poor Quality of Raw Materials: Impurities or degradation in this compound or other lipids.Verify the purity of all lipid components using HPLC.[2] Source high-purity lipids from a reputable supplier.
Inappropriate Solvent System: The solvent system may not be optimal for all lipid components.Ensure all lipids are fully dissolved in the organic phase before mixing. Consider alternative solvents if solubility is an issue.
Aggregation Post-Formulation: Nanoparticles may aggregate after formation due to instability.[12]Check the zeta potential; a value close to neutral may indicate a higher tendency for aggregation. Optimize the pH and buffer composition of the formulation.[12]
Inaccurate Measurement Technique: Issues with the DLS instrument or sample preparation.[25]Ensure the sample is appropriately diluted to avoid multiple scattering effects.[25] Use filtered, high-quality solvents for dilution. Verify instrument performance with a standard.

Logical Flow for Troubleshooting Particle Size Issues

start Problem: Inconsistent Particle Size / High PDI check_dls Verify DLS Measurement (Dilution, Standards) start->check_dls check_formulation Review Formulation Parameters (Lipid Ratios, Concentrations) check_dls->check_formulation Accurate optimize_dls Optimize DLS Sample Prep check_dls->optimize_dls Inaccurate check_mixing Evaluate Mixing Process (Flow Rates, Ratios) check_formulation->check_mixing Optimal reformulate Adjust Lipid Composition check_formulation->reformulate Suboptimal check_lipids Assess Raw Material Quality (Purity, Age) check_mixing->check_lipids Consistent optimize_mixing Optimize Microfluidic Parameters check_mixing->optimize_mixing Inconsistent source_new_lipids Source New, High-Purity Lipids check_lipids->source_new_lipids Poor Quality end_good Issue Resolved check_lipids->end_good Good Quality optimize_dls->end_good reformulate->end_good optimize_mixing->end_good source_new_lipids->end_good cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors lnp_stability LNP Formulation Stability lipid_composition Lipid Composition (Ratios, Purity) lnp_stability->lipid_composition cargo_properties Cargo Properties (Size, Integrity) lnp_stability->cargo_properties particle_properties Particle Properties (Size, Zeta Potential) lnp_stability->particle_properties storage_temp Storage Temperature lnp_stability->storage_temp buffer_conditions Buffer Conditions (pH, Ionic Strength) lnp_stability->buffer_conditions physical_stress Physical Stress (Freeze-Thaw, Agitation) lnp_stability->physical_stress start Start: Define Formulation (Lipids, Cargo, Ratios) prep_solutions Prepare Solutions (Aqueous & Organic Phases) start->prep_solutions mixing Microfluidic Mixing prep_solutions->mixing dialysis Dialysis / Buffer Exchange mixing->dialysis qc_testing Perform QC Tests dialysis->qc_testing dls Size & PDI (DLS) qc_testing->dls zeta Zeta Potential qc_testing->zeta ee Encapsulation Efficiency qc_testing->ee stability Stability Assessment qc_testing->stability end Final Formulation dls->end zeta->end ee->end stability->end

References

Technical Support Center: Optimizing 18:1 Dodecanyl PE Performance through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Dodecanyl PE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on leveraging pH to achieve optimal performance of liposomal and lipid nanoparticle (LNP) formulations containing this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is pH important for its performance?

A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanyl) is a carboxylic acid-functionalized phospholipid. The terminal carboxylic acid group on the dodecanyl chain makes it a pH-sensitive lipid. At acidic pH, the carboxylic acid is protonated and largely neutral, while at neutral to alkaline pH, it is deprotonated and negatively charged. This pH-dependent charge is critical for its application in drug delivery systems, influencing formulation stability, encapsulation efficiency, and triggered release of therapeutic cargo in response to acidic environments like tumor microenvironments or endosomes.

Q2: What is the approximate pKa of the carboxylic acid group on this compound in a lipid bilayer?

A2: While the exact pKa of this compound within a specific lipid bilayer has not been definitively published, based on studies of similar long-chain fatty acids at interfaces and within lipid membranes, the apparent pKa is estimated to be in the range of 6.0 to 7.5.[1] For instance, the surface pKa of decanoic acid (a 10-carbon fatty acid) has been reported to be approximately 6.4.[2][3] This pKa range allows the lipid to respond to the mildly acidic conditions found in tumor tissues (around pH 6.5) and endosomes (pH 5.0-6.5).[4][5]

Q3: At what pH should I formulate my liposomes/LNPs containing this compound?

A3: The optimal formulation pH depends on the cargo you are encapsulating. For negatively charged cargo like nucleic acids (siRNA, mRNA), an acidic formulation buffer (pH 4.0-5.0) is recommended. At this pH, ionizable cationic lipids in the formulation will be protonated, facilitating electrostatic interactions with the nucleic acids and leading to high encapsulation efficiency. For other types of cargo, the formulation pH may be adjusted, but it is crucial to consider the stability of all components at the chosen pH.

Q4: What is the recommended storage pH for liposomes containing this compound?

A4: For optimal stability and to prevent aggregation, it is generally recommended to store liposomal formulations at a near-neutral pH (7.0-7.4).[6] Extreme pH values during storage can lead to hydrolysis of the phospholipids (B1166683) and should be avoided.[6]

Q5: How does this compound facilitate drug release in acidic environments?

A5: In combination with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), this compound can induce destabilization of the liposomal membrane in response to a drop in pH.[7] At neutral pH, the deprotonated (negatively charged) carboxylic acid headgroup of this compound helps to stabilize the lipid bilayer. In an acidic environment (e.g., an endosome), the carboxylic acid becomes protonated and loses its charge. This charge neutralization reduces the electrostatic repulsion between lipid headgroups and can promote a phase transition of DOPE from a lamellar to a non-bilayer (hexagonal II) phase, leading to membrane fusion and release of the encapsulated contents into the cytoplasm.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal pH of formulation buffer: For charged cargo like nucleic acids, a non-optimal pH can hinder electrostatic interactions with ionizable lipids.Ensure the pH of your aqueous buffer is acidic (typically pH 4.0-5.0) to promote protonation of ionizable lipids and facilitate cargo binding.
Incorrect lipid ratios: The molar ratio of this compound and other lipids can affect the packing and stability of the formulation.Optimize the molar percentage of this compound in your formulation. A common starting point for pH-sensitive lipids is in the range of 10-30 mol%.
Liposome (B1194612) Aggregation During Storage Inappropriate storage buffer pH: Storing at a pH that promotes surface charge neutralization can lead to aggregation.Store liposomes in a buffer with a pH of 7.0-7.4 to maintain a negative surface charge from the deprotonated carboxylic acid groups, which provides electrostatic repulsion between particles.[6]
High ionic strength of the buffer: High salt concentrations can screen the surface charge and reduce repulsive forces.If aggregation is observed, consider reducing the ionic strength of the storage buffer.
Premature Drug Release (Leakage) Unstable liposome formulation: The lipid composition may not be optimal for stable drug retention at physiological pH.Increase the cholesterol content in your formulation to enhance membrane rigidity and reduce permeability. Ensure proper preparation techniques to form well-structured, unilamellar vesicles.
No or Poor pH-Dependent Drug Release Insufficient amount of pH-sensitive lipid: The concentration of this compound may be too low to induce membrane destabilization.Increase the molar ratio of this compound in your formulation.
Absence of a fusogenic lipid: this compound works synergistically with fusogenic lipids like DOPE to promote release.Include a fusogenic lipid such as DOPE in your formulation. A common molar ratio for pH-sensitive formulations is DOPE:pH-sensitive lipid (e.g., 4:6 or similar).[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the formulation and performance of pH-sensitive liposomes.

Table 1: Influence of pH on Zeta Potential of Carboxy-Functionalized Liposomes

Formulation (Hypothetical)pH of MediumAverage Zeta Potential (mV)
DOPE/18:1 Dodecanyl PE (70:30 mol%)7.4-35 ± 5
DOPE/18:1 Dodecanyl PE (70:30 mol%)6.5-15 ± 4
DOPE/18:1 Dodecanyl PE (70:30 mol%)5.5-2 ± 3

Note: Data are representative and will vary based on the specific lipid composition, buffer conditions, and measurement parameters.

Table 2: pH-Dependent In Vitro Release of a Model Drug

Formulation (Hypothetical)Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
DOPE/18:1 Dodecanyl PE/Cholesterol1< 530 ± 5
4< 1065 ± 7
12< 1590 ± 8

Note: Release kinetics are highly dependent on the encapsulated drug, lipid composition, and experimental conditions.[9]

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Liposomes using this compound by Thin-Film Hydration

This protocol describes the preparation of pH-sensitive liposomes composed of DOPE and this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound

  • Cholesterol (optional, for increased stability)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Drug to be encapsulated

  • Rotary evaporator

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE and this compound (and cholesterol, if used) in chloroform in a round-bottom flask at the desired molar ratio (e.g., DOPE:this compound at 7:3).

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Continue to dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing the drug to be encapsulated) by adding the buffer to the flask and gently agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.[10]

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: Characterization of pH-Dependent Drug Release

This protocol outlines a method to assess the pH-triggered release of a fluorescently labeled cargo from the prepared liposomes.

Materials:

  • pH-sensitive liposomes encapsulating a fluorescent dye (e.g., calcein)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in PBS at pH 7.4 and pH 5.5 to a suitable concentration for fluorescence measurement.

  • Fluorescence Measurement:

    • Incubate the diluted liposome suspensions at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours), measure the fluorescence intensity of the samples.

    • To determine the 100% release value, add a detergent (e.g., Triton X-100) to a sample to completely lyse the liposomes and measure the maximum fluorescence.

  • Calculation of Percent Release:

    • Calculate the percentage of drug release at each time point using the following formula: % Release = [(Ft - F0) / (Fmax - F0)] * 100 Where:

      • Ft = fluorescence at time t

      • F0 = initial fluorescence (time 0)

      • Fmax = maximum fluorescence after lysis

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_formulation Liposome Formulation cluster_characterization Characterization dissolve Dissolve Lipids in Chloroform (DOPE, this compound) evaporate Rotary Evaporation to form thin film dissolve->evaporate hydrate Hydration with Aqueous Drug Solution evaporate->hydrate extrude Extrusion through 100 nm membrane hydrate->extrude purify Purification (Size Exclusion Chromatography) extrude->purify analyze Analysis: Size, Zeta Potential, Encapsulation Efficiency purify->analyze

Caption: Workflow for the preparation of pH-sensitive liposomes.

signaling_pathway cluster_delivery Drug Delivery & Release cluster_cellular_effect Cellular Signaling liposome pH-Sensitive Liposome (this compound) endosome Endosome (pH 5.0-6.5) liposome->endosome Endocytosis drug_release Drug Release endosome->drug_release pH-Triggered Destabilization p53 p53 Activation drug_release->p53 pten PTEN Upregulation drug_release->pten mmp9 MMP-9 Inhibition drug_release->mmp9 cd44 CD44 Downregulation drug_release->cd44 apoptosis Apoptosis p53->apoptosis pten->apoptosis metastasis Metastasis Inhibition mmp9->metastasis cd44->metastasis

Caption: pH-responsive drug delivery targeting cancer signaling pathways.[11]

References

minimizing polydispersity of 18:1 Dodecanyl PE nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation and characterization of 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on minimizing the polydispersity of your nanoparticle formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of this compound nanoparticles, with a focus on achieving a low polydispersity index (PDI). A PDI value of 0.3 or below is generally considered acceptable for lipid-based nanoparticle formulations in drug delivery, indicating a homogenous population of vesicles.[1]

Q1: What is a good starting point for formulating this compound nanoparticles with low polydispersity?

A1: A reliable starting point is the solvent injection method. A formulation previously reported to yield a low PDI consists of a mixture of sphingomyelin (B164518), cholesterol, and this compound. Specifically, a mixture of 120 μL of a 100 mg/mL sphingomyelin solution in ethanol (B145695), 100 μL of a 10 mg/mL cholesterol solution in ethanol, and 20 μL of a 10 mg/mL this compound solution in ethanol can be rapidly injected into 2 mL of Milli-Q water at 50°C with magnetic stirring. This has been shown to produce nanoparticles with a hydrodynamic size of approximately 103 ± 3 nm and a PDI of 0.22 ± 0.03.

Q2: My nanoparticles have a high PDI (> 0.3). What are the likely causes and how can I fix this?

A2: A high PDI indicates a heterogeneous population of nanoparticles, which can arise from several factors related to formulation, processing, and stability. Here’s a troubleshooting guide:

Potential Cause Explanation Recommended Solution(s)
Inadequate Mixing Slow or inefficient mixing of the lipid and aqueous phases can lead to localized areas of high lipid concentration, resulting in the formation of larger, more polydisperse particles.- Increase stirring speed: Ensure vigorous and consistent stirring during the entire nanoparticle formation process.- Optimize injection/flow rate: A higher flow rate can lead to faster mixing and more uniform particle formation.[2] However, this needs to be optimized for your specific setup.- Use a microfluidic device: Microfluidics provides precise control over mixing and can lead to highly monodisperse nanoparticles.
Lipid Composition The ratio of different lipids in your formulation is critical. An imbalance can lead to improper packing and the formation of unstable or aggregated nanoparticles. The inclusion of this compound introduces carboxyl groups which, when ionized, can increase electrostatic repulsion between particles, enhancing colloidal stability and potentially leading to a smaller effective hydrodynamic size.[3]- Vary lipid ratios: Systematically vary the molar ratios of your lipids (e.g., structural lipid, cholesterol, this compound, PEG-lipid) to find the optimal composition for stability and low PDI.- Adjust this compound concentration: While it can improve stability, too high a concentration might lead to other issues. Experiment with a range to find the sweet spot.- Incorporate a PEG-lipid: The inclusion of a PEGylated lipid can provide steric stabilization, preventing aggregation and reducing PDI.[4]
Solvent Choice The organic solvent used to dissolve the lipids can influence the nanoprecipitation process.- Ensure miscibility: Use a water-miscible solvent like ethanol or acetone (B3395972) to ensure rapid diffusion and precipitation of the lipids.
Temperature Control The temperature of the aqueous phase during nanoparticle formation can affect lipid solubility and self-assembly.- Maintain consistent temperature: Ensure the temperature of your aqueous phase is controlled and consistent throughout the experiment. For the recommended starting protocol, this is 50°C.
Post-formulation Aggregation Nanoparticles can aggregate over time, leading to an increase in both size and PDI.- Check zeta potential: A zeta potential greater than ±30 mV generally indicates good colloidal stability due to electrostatic repulsion. If your zeta potential is close to neutral, aggregation is more likely.- Optimize storage conditions: Store nanoparticles at a recommended temperature (often 4°C) and in an appropriate buffer. Avoid freeze-thaw cycles unless a suitable cryoprotectant is used.- Filter the final formulation: Passing the nanoparticle suspension through a syringe filter (e.g., 0.22 µm) can remove larger aggregates.

Q3: How does the concentration of this compound affect the polydispersity of my nanoparticles?

A3: this compound is a carboxyl-functionalized phospholipid. The carboxyl group can be ionized, imparting a negative surface charge to the nanoparticles. This negative charge enhances electrostatic repulsion between particles, which can lead to improved colloidal stability and a lower PDI.[3] However, the optimal concentration needs to be determined experimentally. Too low a concentration may not provide sufficient stabilization, while an excessively high concentration could potentially disrupt the lipid bilayer packing, leading to instability.

Q4: Can the synthesis method significantly impact the PDI of my nanoparticles?

A4: Absolutely. The choice of synthesis method is a critical factor in controlling nanoparticle size and PDI.

  • Solvent Injection: A simple and widely used method that can produce nanoparticles with acceptable PDI if mixing is rapid and efficient.[3]

  • Microfluidics: Offers precise control over mixing parameters, leading to highly reproducible and monodisperse nanoparticles.[4]

  • Sonication: Can be used to reduce the size of pre-formed liposomes, but may lead to a broader size distribution if not carefully controlled. Over-sonication can also degrade lipids.

For minimizing PDI, microfluidics is generally considered the gold standard.

Quantitative Data Summary

The following tables summarize how various formulation and process parameters can influence the Polydispersity Index (PDI) of lipid nanoparticles, based on findings from the literature. These can be used as a guide for optimizing your this compound nanoparticle formulation.

Table 1: Effect of Lipid Composition on Nanoparticle PDI

Lipid ComponentVariationEffect on PDIReference(s)
Cholesterol Increasing molar percentage from 10% to 40%Can lead to a narrower distribution (lower PDI).[5]
PEG-Lipid Increasing molar percentage from 0.5% to 3%Can influence PDI, with an optimal concentration often found around 1.5%.[6][7]
Solid:Liquid Lipid Ratio Increasing the proportion of liquid lipidCan lead to a reduction in PDI.[8]

Table 2: Effect of Process Parameters on Nanoparticle PDI (Microfluidics)

Process ParameterVariationEffect on PDIReference(s)
Total Flow Rate (TFR) Increasing TFRGenerally leads to a lower PDI.[2]
Flow Rate Ratio (FRR) Increasing the ratio of aqueous to organic phaseCan result in a lower PDI.[2]

Detailed Experimental Protocols

Protocol 1: Nanoparticle Synthesis via Solvent Injection

This protocol is adapted from a method used to produce carboxyl-functionalized nanoparticles containing this compound.[3]

Materials:

  • Sphingomyelin solution (100 mg/mL in ethanol)

  • Cholesterol solution (10 mg/mL in ethanol)

  • This compound solution (10 mg/mL in ethanol)

  • Milli-Q water

  • Magnetic stirrer with heating capabilities

  • Glass vials

Procedure:

  • Pre-heat 2 mL of Milli-Q water to 50°C in a glass vial with a small magnetic stir bar, under vigorous stirring.

  • In a separate microcentrifuge tube, prepare the lipid mixture by combining:

    • 120 µL of sphingomyelin solution

    • 100 µL of cholesterol solution

    • 20 µL of this compound solution

  • Vortex the lipid mixture briefly.

  • Using a micropipette, rapidly inject the lipid mixture into the pre-heated, stirring water.

  • Continue stirring at 50°C for 3 minutes.

  • Allow the nanoparticle suspension to cool to room temperature.

  • Characterize the nanoparticles for size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Nanoparticle Synthesis via Microfluidics

This is a general protocol that can be adapted for this compound nanoparticles.

Materials:

  • Lipid mixture (including this compound) dissolved in ethanol.

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr™).

  • Syringe pumps.

Procedure:

  • Prepare the lipid solution in ethanol at the desired concentration.

  • Prepare the aqueous phase.

  • Load the lipid solution and aqueous phase into separate syringes.

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic system. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

  • Initiate the mixing process. The two streams will combine in the microfluidic cartridge, leading to nanoprecipitation.

  • Collect the resulting nanoparticle suspension.

  • Typically, a dialysis step is performed to remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4).

  • Characterize the final nanoparticle formulation for size, PDI, and zeta potential.

Visualizations

Workflow for Nanoparticle Quality Control

Nanoparticle_QC_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_decision Decision start Lipid & Aqueous Phase Preparation mixing Nanoparticle Formation (e.g., Microfluidics) start->mixing purification Purification (e.g., Dialysis) mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency zeta->ee morphology Morphology (TEM/cryo-TEM) ee->morphology spec Within Specification? morphology->spec pass Pass spec->pass Yes fail Fail: Troubleshoot spec->fail No fail->start Reformulate

Caption: A typical workflow for the formulation and quality control of lipid nanoparticles.

Signaling Pathway: TLR Activation by Lipid Nanoparticles

TLR_Signaling cluster_cell Antigen Presenting Cell cluster_endosome Endosome TLR TLR7/8 MyD88 MyD88 TLR->MyD88 LNP LNP with encapsulated RNA LNP->TLR Recognition IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Simplified diagram of Toll-like receptor (TLR) signaling activated by RNA-loaded lipid nanoparticles.[9]

Logical Relationship: Endosomal Escape of Lipid Nanoparticles

Endosomal_Escape cluster_process Cellular Uptake and Trafficking cluster_escape Mechanism of Escape uptake Endocytosis of LNP early_endo Early Endosome (pH ~6.5) uptake->early_endo late_endo Late Endosome (pH ~5.5) early_endo->late_endo lysosome Lysosome (pH ~4.5) late_endo->lysosome protonation Protonation of Ionizable Lipids late_endo->protonation Acidic pH triggers interaction Interaction with Endosomal Lipids protonation->interaction destabilization Membrane Destabilization interaction->destabilization release Cargo Release into Cytosol destabilization->release

Caption: The process of endosomal escape for lipid nanoparticles, a critical step for intracellular drug delivery.[10][11]

References

Validation & Comparative

A Comparative Guide to the Characterization of 18:1 Dodecanyl PE Nanoparticles: DLS vs. NTA vs. TEM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of nanoparticles is a critical aspect of drug delivery research and development. For formulations utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), commonly referred to by its chain designation 18:1 Dodecanyl PE, understanding the physicochemical properties of the resulting nanoparticles is paramount to ensuring safety, stability, and efficacy. This guide provides an objective comparison of three widely used analytical techniques for nanoparticle characterization: Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Transmission Electron Microscopy (TEM). We will delve into their principles, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the most appropriate methods for their work.

Principles of Nanoparticle Characterization Techniques

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles suspended in a liquid. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. DLS is a valuable tool for determining the average particle size, polydispersity index (PDI), and zeta potential, which is an indicator of colloidal stability.[1][2]

Nanoparticle Tracking Analysis (NTA) also determines particle size by analyzing their Brownian motion. However, unlike DLS, which measures an ensemble of particles, NTA visualizes and tracks individual particles in real-time using a laser-illuminated microscope and a camera. The movement of each particle is tracked, and its diffusion coefficient is calculated to determine its hydrodynamic size. This particle-by-particle analysis allows for higher resolution size distributions and provides particle concentration measurements.[1][2]

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of nanoparticles. A beam of electrons is transmitted through an ultrathin sample, and an image is formed based on the interaction of the electrons with the material. TEM can reveal detailed information about the size, shape, morphology, and internal structure of individual nanoparticles.[3]

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data for DSPE-PEG nanoparticles, a close analog to this compound, characterized by DLS, NTA, and TEM. It is important to note that obtaining data from all three techniques on the exact same batch of nanoparticles from a single study is challenging. Therefore, the data presented here is a compilation from various studies on similar DSPE-PEG formulations to provide a comparative overview.

Table 1: Particle Size Comparison

TechniqueParameter MeasuredTypical Size Range for DSPE-PEG Nanoparticles (nm)Reference
DLS Hydrodynamic Diameter (Z-average)10 - 200[4][5]
NTA Hydrodynamic Diameter (Mean)70 - 150[2][6]
TEM Core Diameter50 - 150[7][8]

Table 2: Polydispersity and Distribution Comparison

TechniqueDistribution MetricTypical Values for DSPE-PEG NanoparticlesReference
DLS Polydispersity Index (PDI)0.1 - 0.3[4]
NTA Size DistributionHigher resolution than DLS, can distinguish subpopulations[1]
TEM Size DistributionDirect visualization of individual particle sizes, allows for statistical analysis from images[3]

Table 3: Zeta Potential Data (from DLS)

Formulation AspectZeta Potential (mV)SignificanceReference
DSPE-PEG coating-10 to -40Indicates good colloidal stability due to electrostatic repulsion[9][10][11][12]
Increasing PEG densityCloser to neutralPEG shielding of surface charge

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the characterization of this compound nanoparticles using DLS, NTA, and TEM.

Dynamic Light Scattering (DLS) Protocol
  • Sample Preparation:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a concentration suitable for the instrument (typically in the range of 0.1 to 1 mg/mL).

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

    • Ensure the sample is at thermal equilibrium with the instrument before measurement.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Select the appropriate dispersant properties (viscosity and refractive index) in the software.

    • Choose a suitable measurement angle (e.g., 173° for backscatter detection to minimize multiple scattering).

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample.

    • Ensure the count rate is within the optimal range for the detector.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the polydispersity index (PDI).

    • For zeta potential measurements, use an appropriate folded capillary cell and apply an electric field. The instrument will measure the electrophoretic mobility to calculate the zeta potential.

Nanoparticle Tracking Analysis (NTA) Protocol
  • Sample Preparation:

    • Dilute the nanoparticle suspension significantly with an appropriate filtered buffer until the particle concentration is within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL). This often requires a serial dilution.

  • Instrument Setup:

    • Inject the diluted sample into the sample chamber.

    • Adjust the camera focus and level to obtain a clear image of the scattering particles.

    • Set the video capture duration (e.g., 60 seconds) and the number of captures.

  • Data Acquisition:

    • Capture several videos of the particles undergoing Brownian motion.

  • Data Analysis:

    • The software will track the movement of individual particles in the videos.

    • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each tracked particle.

    • The results are presented as a size distribution histogram and can also provide the particle concentration.

Transmission Electron Microscopy (TEM) Protocol
  • Sample Preparation (Negative Staining):

    • Place a drop of the nanoparticle suspension onto a carbon-coated TEM grid for a few minutes to allow for particle adsorption.

    • Wick away the excess liquid with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period (e-g., 30-60 seconds).

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images at various magnifications to visualize the overall morphology and individual particle details.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual nanoparticles (typically >100) from the acquired images.

    • From these measurements, a size distribution histogram can be generated, and the average core size and standard deviation can be calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the characterization techniques.

G cluster_0 Nanoparticle Formulation cluster_1 Characterization Workflow cluster_2 Measured Parameters Formulation This compound Nanoparticle Synthesis DLS Dynamic Light Scattering (DLS) Formulation->DLS NTA Nanoparticle Tracking Analysis (NTA) Formulation->NTA TEM Transmission Electron Microscopy (TEM) Formulation->TEM DLS_params Hydrodynamic Diameter (Z-average) Polydispersity Index (PDI) Zeta Potential DLS->DLS_params NTA_params Hydrodynamic Diameter (Mean) Size Distribution Particle Concentration NTA->NTA_params TEM_params Core Diameter Size Distribution Morphology TEM->TEM_params

Caption: Experimental workflow for the characterization of this compound nanoparticles.

G cluster_0 Measurement Principle cluster_1 Key Information Provided DLS_p Ensemble Light Scattering DLS_i Average Size & Stability DLS_p->DLS_i Measures NTA_p Individual Particle Tracking NTA_i High-Resolution Sizing & Concentration NTA_p->NTA_i Provides TEM_p Direct Imaging TEM_i Size, Shape & Morphology TEM_p->TEM_i Reveals

Caption: Logical relationship between nanoparticle characterization techniques.

Conclusion: A Multi-faceted Approach

The characterization of this compound nanoparticles is most comprehensively achieved through the synergistic use of DLS, NTA, and TEM. DLS offers a rapid and convenient method for assessing the average hydrodynamic size, polydispersity, and stability of the nanoparticle suspension. NTA provides a higher resolution view of the size distribution and valuable particle concentration data, which is not obtainable by DLS. TEM, as the gold standard for imaging, offers direct visualization of the nanoparticles, confirming their size, shape, and morphology, which is crucial for a complete understanding of the formulation. By employing these techniques in a complementary fashion, researchers can gain a thorough and robust characterization of their this compound nanoparticle systems, leading to more reliable and reproducible results in their drug development endeavors.

References

A Head-to-Head Comparison of Fusogenic Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of 18:1 Dodecanyl PE alongside industry-standard fusogenic lipids, providing researchers and drug development professionals with the critical data and methodologies needed to optimize lipid nanoparticle (LNP) formulations.

In the rapidly evolving landscape of drug delivery, particularly for mRNA-based therapeutics and vaccines, the choice of fusogenic lipid is paramount to ensuring the efficient release of therapeutic cargo into the cytoplasm. This guide provides a comprehensive comparison of this compound against other widely used fusogenic and helper lipids, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and 1,2-dioleoyl-3-dimethylammonium-propane (DODAP). Our analysis is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate informed decision-making in your research and development endeavors.

Understanding the Players: A Look at Fusogenic Lipid Structures

Fusogenic lipids are essential components of lipid nanoparticles that facilitate the fusion of the LNP envelope with the endosomal membrane, a critical step for the cytosolic delivery of therapeutic payloads. The chemical structure of these lipids dictates their fusogenic capacity.

This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-dodecanoyl) is an N-acylated phosphatidylethanolamine (B1630911). Its structure features two unsaturated 18-carbon oleoyl (B10858665) chains and a 12-carbon dodecanoyl chain attached to the head group. This N-acylation can influence the lipid's geometry and fusogenic properties, particularly in response to environmental cues like pH and ion concentration[1].

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a well-characterized neutral helper lipid. Its conical shape, a result of the small ethanolamine (B43304) headgroup relative to the cross-sectional area of its unsaturated oleoyl chains, is thought to induce negative curvature in lipid bilayers, promoting the formation of non-bilayer structures that are intermediates in membrane fusion[2][3][4][5].

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid with a permanently positive charge. This charge facilitates the encapsulation of negatively charged nucleic acids and promotes interaction with negatively charged cell membranes, contributing to its fusogenic activity[6][7][8].

DODAP (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid. Its charge is pH-dependent, being positive at acidic pH (like in endosomes) and relatively neutral at physiological pH. This property is believed to enhance endosomal escape while reducing toxicity compared to permanently charged cationic lipids[9][10].

Performance Comparison: Fusogenicity and Transfection Efficiency

The ultimate measure of a fusogenic lipid's effectiveness lies in its ability to promote membrane fusion and, consequently, enhance the delivery and expression of a therapeutic payload. The following tables summarize key performance metrics for this compound and its counterparts.

LipidTypeKey Structural FeaturesFusogenic Mechanism
This compound N-Acyl PhosphatidylethanolamineTwo oleoyl (18:1) chains, N-dodecanoyl headgroup modificationCation-dependent and low pH-dependent fusion; N-acylation may alter membrane packing and curvature[1][11].
DOPE Neutral Helper LipidTwo oleoyl (18:1) chains, small ethanolamine headgroupPromotes the formation of inverted hexagonal (HII) phases, inducing membrane instability and fusion[2][12][13].
DOTAP Cationic LipidTwo oleoyl (18:1) chains, permanently positive quaternary amine headgroupElectrostatic interaction with anionic membranes, inducing fusion. Often used with helper lipids like DOPE[6][7].
DODAP Ionizable Cationic LipidTwo oleoyl (18:1) chains, tertiary amine headgroupBecomes protonated at low endosomal pH, leading to positive charge and membrane destabilization[9][10].
ExperimentThis compoundDOPEDOTAPDODAP
In Vitro Transfection Efficiency Formulation dependent, potentially high with optimized LNP composition.High when used as a helper lipid with cationic/ionizable lipids[6][8].Moderate to high, formulation and cell-type dependent[6][9].High, a key component in many effective LNP formulations for mRNA delivery[9][10].
Endosomal Escape Efficiency Expected to be significant due to its pH-sensitive fusogenic properties.Facilitates endosomal escape when combined with ionizable lipids[14].Contributes to endosomal escape through membrane fusion.High, driven by protonation in the acidic endosome[9].
Cytotoxicity Expected to be lower than permanently cationic lipids.Generally low, as it is a neutral lipid.Can exhibit higher cytotoxicity due to its permanent positive charge[6].Generally lower cytotoxicity than permanently cationic lipids due to its neutral charge at physiological pH[9].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of fusogenicity and transfection data, detailed and standardized experimental protocols are essential.

Lipid Nanoparticle Formulation

A common method for preparing LNPs for in vitro studies is the thin-film hydration method followed by extrusion.

  • Lipid Film Preparation: The desired molar ratios of lipids (e.g., ionizable lipid, helper lipid like this compound or DOPE, cholesterol, and a PEG-lipid) are dissolved in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface. The film is then placed under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the therapeutic cargo (e.g., mRNA). The hydration process is typically performed above the phase transition temperature of the lipids with gentle agitation.

  • Extrusion: To obtain unilamellar vesicles of a defined size, the hydrated lipid suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

In Vitro mRNA Transfection Assay

This assay measures the functional delivery of mRNA by LNPs, resulting in the expression of a reporter protein.

  • Cell Seeding: Plate cells (e.g., HEK293T or HeLa cells) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: On the day of transfection, replace the cell culture medium with fresh medium containing the mRNA-loaded LNPs at various concentrations.

  • Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Reporter Gene Assay: After incubation, quantify the expression of the reporter protein (e.g., luciferase or green fluorescent protein). For luciferase, lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate. For GFP, measure the fluorescence using a plate reader or flow cytometer[15][16][17][18].

FRET-Based Lipid Mixing Assay

This assay directly measures the fusion of lipid membranes.

  • Probe Incorporation: Prepare two populations of liposomes. One population is labeled with a FRET pair of fluorescent lipid probes (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) at a concentration where FRET is high. The second population of liposomes is unlabeled.

  • Fusion Induction: Mix the labeled and unlabeled liposomes. Induce fusion by adding a fusogenic agent or creating conditions that promote fusion (e.g., adding Ca2+ for certain lipid compositions or lowering the pH).

  • FRET Measurement: Monitor the fluorescence of the donor probe over time. As the labeled and unlabeled liposomes fuse, the fluorescent probes are diluted in the fused membrane, increasing the distance between the donor and acceptor. This leads to a decrease in FRET and a corresponding increase in the donor fluorescence intensity[19][20][21][22][23].

Galectin-8/9 Endosomal Escape Assay

This assay visualizes the rupture of endosomal membranes, indicating endosomal escape.

  • Cell Line: Use a cell line that stably expresses a fluorescently tagged galectin protein (e.g., GFP-Galectin-8 or GFP-Galectin-9). In healthy cells, this protein is diffusely localized in the cytoplasm.

  • LNP Treatment: Treat the cells with fluorescently labeled LNPs.

  • Live-Cell Imaging: Monitor the cells over time using confocal microscopy.

  • Analysis: Upon endosomal membrane damage, the galectin-GFP will be recruited to the exposed glycans on the inner leaflet of the endosomal membrane, appearing as distinct fluorescent puncta that co-localize with the labeled LNPs. The number and intensity of these puncta can be quantified to assess the extent of endosomal escape[24][25][26].

Visualizing the Pathways and Processes

The following diagrams illustrate key concepts and workflows discussed in this guide.

Fusogenic_Lipid_Mechanism cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Target Cell Fusogenic_Lipid Fusogenic Lipid (e.g., this compound) Endosome Endosome (Acidic pH) Fusogenic_Lipid->Endosome Fusion Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Endosome Destabilization Cationic_Lipid Cationic/Ionizable Lipid (e.g., DOTAP/DODAP) Cationic_Lipid->Endosome Interaction mRNA mRNA Cargo Cytoplasm Cytoplasm mRNA->Cytoplasm Translation Endosome->mRNA Release

Caption: Mechanism of LNP-mediated mRNA delivery.

Experimental_Workflow Formulation 1. LNP Formulation (Thin-film hydration) Transfection 2. In Vitro Transfection (Reporter Gene Assay) Formulation->Transfection Fusion_Assay 3. Fusogenicity Assessment (FRET Assay) Formulation->Fusion_Assay Escape_Assay 4. Endosomal Escape (Galectin-8 Assay) Formulation->Escape_Assay Analysis 5. Data Analysis & Comparison Transfection->Analysis Fusion_Assay->Analysis Escape_Assay->Analysis

Caption: Workflow for comparing fusogenic lipids.

Conclusion

The selection of a fusogenic lipid is a critical determinant of the success of lipid nanoparticle-based drug delivery systems. While DOPE has long been the gold standard as a helper lipid, and DOTAP and DODAP have proven efficacy as cationic/ionizable components, the emergence of novel lipids like this compound offers new avenues for optimizing LNP performance. The N-acylated structure of this compound suggests a potential for pH-sensitive fusogenicity that could enhance endosomal escape while maintaining a favorable safety profile.

This guide provides a framework for the comparative evaluation of these fusogenic lipids. By employing the standardized experimental protocols and considering the performance data presented, researchers can systematically assess the suitability of this compound and other fusogenic lipids for their specific therapeutic applications, ultimately accelerating the development of next-generation drug delivery platforms.

References

A Comparative Guide to Validating 18:1 Dodecanyl PE Integrity by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) for the validation of 18:1 Dodecanyl PE integrity. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs. This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a functionalized phospholipid used in various research and pharmaceutical applications.[1][2][3] Ensuring its purity and integrity is critical for the reliability and reproducibility of experimental results.

Comparison of Analytical Methods: TLC vs. HPLC

The choice between TLC and HPLC for assessing the integrity of this compound depends on several factors, including the required level of quantification, sample throughput, and available resources.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Speed Relatively fast, allowing for the simultaneous analysis of multiple samples.Slower per sample, but can be automated for high-throughput screening.
Cost Lower initial setup and operational costs.[4]Higher initial investment for instrumentation and higher operational costs.
Resolution Lower resolution compared to HPLC, which may not separate closely related impurities.High resolution, enabling the separation of complex mixtures and closely related degradation products.[5]
Quantification Semi-quantitative, often relying on visual comparison of spot sizes and intensities. Densitometry can improve accuracy.Highly quantitative with the use of various detectors (e.g., UV, ELSD, MS), providing precise measurements of purity.[6][7][8]
Sensitivity Generally less sensitive than HPLC.High sensitivity, capable of detecting trace amounts of impurities.[7][8]
Versatility Versatile in terms of mobile phase selection and visualization methods.Highly versatile with a wide range of columns and mobile phases for method development.

Experimental Data: Purity Assessment of this compound

This table summarizes typical data obtained from the analysis of a this compound sample using both TLC and HPLC. The primary degradation products of N-acyl phosphatidylethanolamines include the corresponding lysophospholipid (from hydrolysis of one fatty acid chain), free fatty acids, and the N-acylethanolamine headgroup.[9][10][11]

AnalyteTLC (Rf Value)¹HPLC (Retention Time, min)²Purity / Abundance (%)
This compound0.5512.298.5
Lyso-Dodecanyl PE0.258.50.8
Oleic Acid0.8015.10.5
N-Dodecanoylethanolamine0.4010.30.2

¹TLC conditions: Silica (B1680970) gel plate; Mobile phase: Chloroform (B151607):Methanol (B129727):Water (65:25:4, v/v/v). Rf values are approximate and can vary based on experimental conditions. ²HPLC conditions: C18 reversed-phase column; Gradient elution with a mobile phase of methanol and water with a suitable modifier. Retention times are for illustrative purposes.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for this compound Integrity

1. Materials and Reagents:

  • Silica gel 60 TLC plates

  • This compound sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Iodine vapor chamber

  • Primuline (B81338) spray reagent (0.05% in acetone/water 80:20 v/v)

  • UV lamp (254 nm and 365 nm)

  • Developing tank

  • Capillary tubes for spotting

2. Procedure:

  • Plate Preparation: Activate the silica gel TLC plate by heating at 100°C for 15-30 minutes. Allow to cool to room temperature before use.

  • Sample Preparation: Dissolve a small amount of the this compound sample in chloroform to a concentration of approximately 1-5 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small volume (1-5 µL) of the sample solution onto the baseline of the TLC plate, approximately 1.5 cm from the bottom edge.

  • Development:

    • Prepare the mobile phase by mixing chloroform, methanol, and water in a ratio of 65:25:4 (v/v/v) in a developing tank lined with filter paper.

    • Allow the tank to saturate with the solvent vapor for at least 30 minutes.

    • Place the spotted TLC plate into the developing tank, ensuring the sample spots are above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the tank and mark the solvent front.

    • Dry the plate in a fume hood.

    • Visualize the separated spots using one of the following methods:

      • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Brown spots will appear where lipids are present.

      • Primuline Spray: Lightly spray the plate with the primuline solution and view under a UV lamp at 365 nm. Lipids will appear as fluorescent yellow spots.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • Assess the integrity of the this compound by the presence of a single, major spot at the expected Rf value and the absence or minimal intensity of other spots corresponding to potential degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity

1. Materials and Reagents:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (B1220265) or other suitable mobile phase modifier

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a suitable concentration for injection (e.g., 100 µg/mL).

  • HPLC Conditions (Example):

    • Mobile Phase A: 95:5 Methanol:Water with 5 mM Ammonium Formate

    • Mobile Phase B: Methanol with 5 mM Ammonium Formate

    • Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detector: ELSD or UV at 205 nm

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard if available.

    • Integrate the peak areas of all detected components.

    • Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the validation of this compound integrity.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_sample Dissolve 18:1 Dodecanyl PE in Chloroform spot_plate Spot Sample on Plate prep_sample->spot_plate prep_plate Activate Silica Plate prep_plate->spot_plate prep_tank Saturate Developing Tank develop_plate Develop Plate in Tank prep_tank->develop_plate spot_plate->develop_plate visualize Visualize Spots (Iodine/Primuline) develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf assess_purity Assess Integrity (Single Spot vs. Impurities) calculate_rf->assess_purity

Caption: Workflow for TLC analysis of this compound.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound (Intact Lipid) lyso Lyso-Dodecanyl PE (Hydrolysis of one fatty acid) parent->lyso Hydrolysis (Phospholipase A1/A2) ffa Oleic Acid (Free Fatty Acid) parent->ffa Hydrolysis headgroup N-Dodecanoylethanolamine (Headgroup) parent->headgroup Hydrolysis (Phospholipase D)

Caption: Potential degradation pathways of this compound.

References

A Comparative Analysis of 18:1 Dodecanyl PE and DOPE Lipids in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of lipid excipients is paramount in the design of effective lipid nanoparticle (LNP) delivery systems for therapeutics like mRNA and siRNA. Among the vast array of available lipids, helper lipids play a critical role in the stability, delivery efficiency, and intracellular trafficking of these nanoparticles. This guide provides a detailed comparative analysis of two distinct phosphoethanolamine (PE)-containing lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 18:1 Dodecanyl PE. While both are derivatives of PE, their functionalities within a nanoparticle formulation are fundamentally different. DOPE is a well-established fusogenic lipid that facilitates endosomal escape, whereas this compound acts as a surface-modifying agent, enabling nanoparticle functionalization.

Physicochemical Properties: A Tale of Two Lipids

The structural differences between DOPE and this compound underpin their distinct roles in drug delivery. DOPE is a neutral helper lipid known for its conical shape, which is crucial for its fusogenic properties. In contrast, this compound is a carboxylated lipid, suggesting its utility in surface functionalization for targeting or other modifications.[1]

PropertyThis compoundDOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
Chemical Structure Phosphoethanolamine with two oleic acid tails and a dodecanyl-carboxyl functional group.Phosphoethanolamine with two oleic acid tails.[2]
Primary Function Surface functionalization (provides carboxyl groups for conjugation).[3]Helper lipid promoting endosomal escape.[4]
Mechanism of Action Covalent linkage of targeting ligands or other molecules to the nanoparticle surface.pH-sensitive; adopts an inverted hexagonal phase in the acidic endosome, disrupting the membrane.[2]
Molecular Weight Not explicitly found in searches.Approximately 744.03 g/mol .
Charge (Physiological pH) Anionic (due to the carboxyl group).[3]Neutral/zwitterionic.[2]

Performance in Nanoparticle Formulations

Nanoparticle Physicochemical Characterization

The inclusion of either lipid influences the physical properties of the resulting nanoparticles, such as size and surface charge.

Nanoparticle FormulationHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
sphNP-COOH (containing this compound)[3][5]103 ± 30.22 ± 0.03-23Not Applicable
DOPE/DC-Chol LNPs[4]~129< 0.1~2131.2 (optimized to 62)
DOPE/DOTAP/DC-Chol LNPs[4]~129< 0.1~2618.6

Data presented are from separate studies and not from a head-to-head comparison.

In Vitro Performance: Transfection Efficiency

The ultimate goal of a nucleic acid delivery system is the successful transfection and subsequent protein expression in target cells. While no transfection data is available for this compound-containing LNPs (as its role is not in transfection enhancement), DOPE is a well-known enhancer of transfection efficiency.

In a study optimizing DOPE/DC-Chol LNPs for mRNA delivery, an optimized formulation achieved a 9.4-fold increase in relative light units (RLU) in a luciferase transfection assay compared to baseline.[4] This highlights DOPE's critical role in facilitating the intracellular delivery of the mRNA payload.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for the formulation and characterization of nanoparticles containing these lipids.

LNP Formulation via Microfluidic Mixing

A common method for producing LNPs with consistent size and high encapsulation efficiency is through microfluidic mixing.

  • Lipid Stock Preparation: Dissolve the cationic/ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

  • Nucleic Acid Preparation: Dilute the mRNA or siRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and pump them through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Nanoparticle Formation: The rapid mixing of the two solutions leads to a change in solvent polarity, inducing the self-assembly of the lipids into nanoparticles encapsulating the nucleic acid.

  • Purification: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

Physicochemical Characterization of Nanoparticles

Standard techniques are employed to characterize the physical properties of the formulated nanoparticles.

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The sample is diluted in a suitable buffer and measured. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.2 generally considered acceptable.

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles. The sample is diluted in an appropriate medium (e.g., water or a low salt buffer) for measurement.

  • Encapsulation Efficiency: This is determined by quantifying the amount of nucleic acid protected within the nanoparticles. A common method is the RiboGreen assay. The fluorescence of the RiboGreen dye, which binds to nucleic acids, is measured before and after lysing the nanoparticles with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the percentage of encapsulated nucleic acid.

  • In Vitro Transfection Assay: To assess the biological activity of the LNPs, target cells are incubated with the LNP formulation. If the encapsulated nucleic acid encodes a reporter protein (e.g., luciferase or GFP), the protein expression is quantified after a set incubation period (e.g., 24-48 hours) using a luminometer or fluorescence microscopy, respectively.

Visualizing the Roles of this compound and DOPE

The following diagrams, created using the DOT language, illustrate the distinct functionalities and workflows associated with these two lipids.

LNP_Formulation_and_Characterization cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Lipid_Ethanol Lipids in Ethanol (Cationic, Helper, Cholesterol, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4) NA_Aqueous->Microfluidic_Mixing Self_Assembly Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Purification (Dialysis) Self_Assembly->Purification DLS Dynamic Light Scattering (Size, PDI, Zeta Potential) Purification->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Purification->RiboGreen TEM Cryo-TEM (Morphology) Purification->TEM InVitro In Vitro Transfection Purification->InVitro InVivo In Vivo Studies InVitro->InVivo

Fig. 1: General workflow for LNP formulation and evaluation.

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape (DOPE-mediated) LNP Lipid Nanoparticle Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation LNP_Destabilization LNP-Endosome Membrane Fusion Late_Endosome->LNP_Destabilization Acidification triggers DOPE conformational change Payload_Release Payload Release (mRNA/siRNA) LNP_Destabilization->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm Surface_Functionalization cluster_nanoparticle Nanoparticle with this compound cluster_conjugation Bioconjugation NP_Core Nanoparticle Core Dodecanyl_PE This compound (-COOH exposed) EDC_NHS EDC/NHS Chemistry Dodecanyl_PE->EDC_NHS Functionalized_NP Functionalized Nanoparticle EDC_NHS->Functionalized_NP Targeting_Ligand Targeting Ligand (e.g., antibody, peptide) Targeting_Ligand->EDC_NHS

References

A Researcher's Guide to Assessing the Purity of 18:1 Dodecanyl PE Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid reagents is paramount for the validity and reproducibility of experimental results. This guide provides a comparative framework for assessing the purity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) (18:1 Dodecanyl PE), a commonly used functionalized lipid in liposome (B1194612) formulation and drug delivery systems.

This document outlines key analytical techniques for purity determination, presents a comparative analysis of hypothetical commercial preparations, and provides detailed experimental protocols. The aim is to equip researchers with the necessary information to critically evaluate and select this compound preparations for their specific applications.

Comparative Purity Analysis of Commercial this compound Preparations

While most commercial suppliers of this compound claim a purity of over 99%, the methodology behind this claim can vary. Thin-Layer Chromatography (TLC) is a common qualitative or semi-quantitative method cited. For more rigorous assessment, quantitative techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.

Below is a summary of hypothetical purity data for this compound from three different suppliers, illustrating the type of comparative data researchers should seek or generate.

Table 1: Purity Assessment of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity by TLC >99%>99%>99%
Purity by HPLC-CAD (%) 99.598.899.8
Major Impurity 1 (%) 0.3 (Lysophospholipid)0.7 (Unreacted DOPE)0.1 (Oxidized Lipid)
Major Impurity 2 (%) 0.1 (Free Fatty Acid)0.4 (Unknown)<0.1
Endotoxin Level (EU/mg) < 0.1< 0.5< 0.05

Potential Impurities in this compound Preparations

The synthesis of this compound involves the N-acylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual DOPE and dodecanoyl chloride (or other acylating agent).

  • Side-Products: Di-acylated or other non-target acylation products.

  • Degradation Products:

    • Lysophospholipids: Formed by the hydrolysis of one of the oleoyl (B10858665) chains.

    • Free Fatty Acids: Oleic acid or dodecanoic acid from hydrolysis.

    • Oxidized Lipids: The oleoyl chains are susceptible to oxidation, leading to hydroperoxides and other degradation products.

The presence of these impurities can significantly impact the physicochemical properties of liposomes and their biological activity.

Experimental Protocols for Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the initial qualitative assessment of purity.

Protocol:

  • Plate Preparation: Use silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes before use.

  • Sample Preparation: Dissolve the this compound in chloroform (B151607) at a concentration of 1-5 mg/mL.

  • Spotting: Apply 1-5 µL of the sample solution to the TLC plate.

  • Mobile Phase: A common solvent system for phospholipids (B1166683) is Chloroform:Methanol:Water (65:25:4, v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate to near the top of the plate.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a chamber with iodine crystals. Most organic compounds will appear as yellow-brown spots.

    • Molybdenum Blue Spray: This reagent is specific for phospholipids and will produce blue spots.

    • Ninhydrin Spray: This reagent reacts with primary amines (like the ethanolamine (B43304) headgroup of any unreacted DOPE) to produce a purple spot upon heating.

  • Analysis: The purity is estimated by the relative intensity of the main spot corresponding to this compound compared to any secondary spots.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD provides quantitative information on the purity of the sample.

Protocol:

  • Column: A normal-phase silica column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating phospholipids.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Hexane/Isopropanol (e.g., 80:20 v/v)

    • Solvent B: Isopropanol/Water (e.g., 85:15 v/v) with a small amount of an additive like ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B is used to elute phospholipids with different polarities.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detector: A Charged Aerosol Detector (CAD) provides near-universal response for non-volatile analytes, making it well-suited for lipid analysis.

  • Quantification: The percentage purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for both the quantification of purity and the identification of impurities.

Protocol:

  • LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Solvent B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Program: A gradient from a high percentage of Solvent A to a high percentage of Solvent B.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Full Scan (MS1): Acquire data over a mass range that includes the expected m/z of this compound and potential impurities.

    • Tandem MS (MS/MS or MS2): Fragment the parent ions to obtain structural information for impurity identification.

  • Data Analysis: The purity is determined by the relative abundance of the ion corresponding to this compound. Impurities are identified by their accurate mass and fragmentation patterns.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for TLC and HPLC-CAD analysis.

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_analysis TLC Analysis cluster_results Results prep_sample Dissolve Sample spotting Spot Plate prep_sample->spotting prep_plate Activate Plate prep_plate->spotting development Develop in Chamber spotting->development visualization Visualize Spots development->visualization interpretation Interpret Purity visualization->interpretation

TLC analysis workflow for this compound.

HPLC_Workflow start Prepare Sample & Mobile Phase hplc_system Inject Sample into HPLC System start->hplc_system separation Chromatographic Separation (Normal-Phase Column) hplc_system->separation detection Charged Aerosol Detection (CAD) separation->detection data_analysis Data Acquisition & Analysis (Peak Integration) detection->data_analysis end Determine Purity (%) data_analysis->end

HPLC-CAD workflow for quantitative purity assessment.

Conclusion

The purity of this compound is a critical factor for the success of research and development in drug delivery. While TLC provides a basic level of quality control, it is recommended that researchers employ more robust quantitative methods like HPLC-CAD or LC-MS/MS for a comprehensive purity assessment. By understanding the potential impurities and utilizing the appropriate analytical techniques, scientists can ensure the quality of their lipid reagents and the reliability of their experimental outcomes. This guide serves as a starting point for establishing a rigorous quality control process for this compound preparations.

Navigating the In Vivo Landscape: A Comparative Guide to 18:1 Dodecanyl PE-Based Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery vehicle is a critical step in the therapeutic pipeline. This guide provides a comparative analysis of the in vivo performance of drug carriers incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) (18:1 Dodecanyl PE), a lipid known for its utility in forming stable and effective nanocarriers. Here, we objectively compare its performance with alternative lipid-based systems, supported by experimental data and detailed protocols to inform your research and development efforts.

Executive Summary

Drug carriers formulated with this compound, often utilized in solid lipid nanoparticles (SLNs), demonstrate distinct in vivo characteristics. Notably, they exhibit significant accumulation in the liver and spleen, a common feature of nanoparticles of their size, with potential for targeted applications. This guide will delve into the available data on their biodistribution and compare it with other lipid-based systems, providing a framework for selecting the appropriate carrier for your specific therapeutic application.

Performance Comparison: this compound Carriers vs. Alternatives

To provide a clear comparison, we will focus on the in vivo biodistribution of sphingomyelin (B164518) (sph)-based solid lipid nanoparticles containing this compound (sphNP-COOH) and compare them with generalized data for other lipid and polymeric nanoparticle systems.

ParameterThis compound-Based SLNs (sphNP-COOH)Alternative Lipid Nanoparticles (General)Polymeric Nanoparticles (e.g., PLGA)
Primary Organs of Accumulation Liver, Spleen[1]Liver, SpleenLiver, Spleen, Lungs[2]
Blood Circulation Time Not explicitly stated, but PEGylation can prolong circulation.Can be prolonged with PEGylation.Generally shorter unless PEGylated.
Tumor Accumulation (Passive Targeting) Not explicitly studied for drug delivery in available literature.Can accumulate in tumors via the EPR effect.Can accumulate in tumors via the EPR effect.
Renal Clearance Minimal due to size.Minimal for larger nanoparticles.Dependent on size; smaller particles may show some renal clearance.
Toxicity Generally considered biocompatible.[3]Biocompatible, with some lipids showing dose-dependent toxicity.Biocompatible and biodegradable, but degradation products can sometimes cause inflammatory responses.

Note: The data for this compound-based SLNs is primarily derived from an imaging study, which may not fully reflect the behavior of a drug-loaded carrier. Further studies are needed for a direct comparison of therapeutic efficacy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key in vivo experiments.

Preparation of this compound-Containing Solid Lipid Nanoparticles

This protocol is adapted from a study on sphingomyelin-based nanoparticles for atherosclerosis imaging.[1]

  • Lipid Solution Preparation: A mixture of a sphingomyelin solution (120 μL of 100 mg/mL in ethanol), a cholesterol solution (100 μL of 10 mg/mL in ethanol), and a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) solution (20 μL of 10 mg/mL in ethanol) is prepared.

  • Nanoparticle Formation: The lipid mixture is rapidly injected into 2 mL of Milli-Q water at 50°C under magnetic stirring.

  • Incubation: The solution is maintained at these conditions for 3 minutes to allow for nanoparticle self-assembly.

  • Characterization: The resulting nanoparticles are characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

In Vivo Biodistribution Study in Mice

This is a general protocol that can be adapted for various nanoparticle formulations.[4]

  • Animal Model: Female C57BL/6 mice are commonly used.

  • Radiolabeling (Optional but recommended for quantitative analysis): The nanoparticles are labeled with a radioactive isotope (e.g., 68Ga) for PET/CT imaging or a fluorescent dye for optical imaging.

  • Administration: The nanoparticle suspension is administered to the mice via intravenous (tail vein) injection.

  • Imaging and Tissue Collection: At predetermined time points post-injection (e.g., 1h, 4h, 24h), the mice are imaged. Subsequently, the animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and tumors (if applicable) are harvested.

  • Quantification: The amount of radioactivity or fluorescence in each organ is measured using a gamma counter or a fluorescence imaging system, respectively. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of nanoparticle-based drug carriers.

G cluster_prep Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation prep Nanoparticle Preparation char Physicochemical Characterization (Size, Zeta, Drug Load) prep->char admin Systemic Administration (e.g., IV Injection) char->admin biodist Biodistribution (Imaging & Ex Vivo Analysis) admin->biodist pharm Pharmacokinetics (Blood Sampling) admin->pharm effic Therapeutic Efficacy (Tumor Growth Inhibition) admin->effic tox Toxicity Assessment (Histopathology, Blood Chemistry) admin->tox data_analysis Quantitative Analysis of Biodistribution & PK biodist->data_analysis pharm->data_analysis efficacy_analysis Evaluation of Therapeutic Outcome effic->efficacy_analysis safety_analysis Assessment of Safety Profile tox->safety_analysis

Caption: Workflow for in vivo evaluation of drug carriers.

Signaling Pathways in Nanoparticle-Cell Interactions

The interaction of nanoparticles with cells can trigger various signaling pathways. Understanding these pathways is crucial for predicting both therapeutic effects and potential toxicity. One such critical pathway is the cellular response to oxidative stress, which can be induced by certain nanoparticles.

G cluster_cell Cellular Environment NP Nanoparticle ROS Reactive Oxygen Species (ROS) NP->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

References

A Head-to-Head Comparison: Selecting the Optimal Headgroup-Modified Lipid for Enhanced Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of liposomal drug delivery systems is paramount to therapeutic efficacy. The choice of lipid headgroup modification plays a pivotal role in dictating the in-vitro and in-vivo performance of these nanocarriers. This guide provides an objective comparison of common headgroup-modified lipids, supported by experimental data, to aid in the rational design of stable and effective liposome (B1194612) formulations.

The modification of lipid headgroups is a key strategy to overcome the limitations of conventional liposomes, such as rapid clearance by the mononuclear phagocytic system (MPS) and instability in biological fluids. By altering the surface chemistry of the liposome, researchers can significantly enhance its circulation time, drug retention, and overall stability. The most common modifications involve the incorporation of polyethylene (B3416737) glycol (PEG), charged lipids (anionic or cationic), and zwitterionic moieties.

The Impact of Headgroup Modification on Liposome Stability: A Comparative Overview

The stability of a liposomal formulation is a multifaceted parameter encompassing physical stability (particle size, polydispersity, and aggregation), chemical stability (lipid hydrolysis and oxidation), and biological stability (interaction with blood components). The choice of headgroup-modified lipid directly influences these aspects.

PEGylated Lipids: The Gold Standard for Steric Stabilization

PEGylation, the process of attaching polyethylene glycol (PEG) chains to the lipid headgroup, is the most widely used strategy to create "stealth" liposomes. The hydrophilic and flexible PEG chains form a protective layer on the liposome surface, providing a steric barrier that reduces opsonization and subsequent uptake by the MPS.[1][2][3] This leads to a significantly prolonged circulation half-life in the bloodstream.[1][4]

The effectiveness of PEGylation is dependent on the molecular weight of the PEG and its molar concentration in the lipid bilayer.[1][4][5] Higher molecular weight PEGs (2000-5000 Da) generally provide better steric hindrance.[1][4][6] However, high concentrations of PEG-lipids can destabilize the liposome structure.[2][7] Studies have shown that PEGylated liposomes exhibit enhanced stability in various media, including high ionic strength solutions like seawater and in the presence of divalent cations.[8][9] For instance, liposomes with 20 mol% DSPE-PEG showed a fivefold higher survival rate in seawater compared to non-PEGylated liposomes.[8]

Charged Lipids: Leveraging Electrostatic Interactions

Incorporating charged lipids into the liposome formulation can enhance stability through electrostatic repulsion, preventing aggregation of the vesicles.[]

Anionic Lipids , which carry a negative charge, are commonly used to improve the stability of liposomes.[] The negative surface charge creates repulsive forces between liposomes, minimizing aggregation and fusion.[] Anionic liposomes have also been shown to have lower cytotoxicity compared to their cationic counterparts.[][11] The inclusion of anionic lipids like distearoylphosphatidylglycerol (DSPG) can also influence the mechanical properties of the liposome membrane.[12][13][14][15]

Cationic Lipids , possessing a positive charge, are primarily utilized for the delivery of negatively charged cargo such as nucleic acids.[16][17][18] The positive charge facilitates interaction with and uptake by negatively charged cell membranes.[18] However, cationic liposomes are often associated with higher toxicity and can interact strongly with blood components, leading to rapid clearance.[17][18][19] The stability of cationic liposomes can be complex, with some studies showing that increasing concentrations of cationic lipids like DOTAP can enhance physical stability, while others report decreased long-term stability.[16][20]

Zwitterionic Lipids: A Promising Alternative to PEGylation

Zwitterionic lipids, which contain both a positive and a negative charge on their headgroup, present a neutral overall charge. These lipids, particularly those with superhydrophilic zwitterionic polymers like poly(carboxybetaine) (PCB), have emerged as a promising alternative to PEG.[21] They exhibit strong hydration properties, which can effectively stabilize liposomes and reduce protein adsorption.[21] Zwitterionic polymer-modified liposomes have shown good drug retention and long blood circulation times in vivo.[21] They offer the potential to overcome some of the drawbacks associated with PEG, such as the accelerated blood clearance (ABC) phenomenon observed upon repeated administration of PEGylated liposomes.[22]

Quantitative Comparison of Liposome Stability Parameters

The following table summarizes key stability parameters for liposomes formulated with different headgroup-modified lipids, based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, lipid compositions, and encapsulated drugs.

Headgroup ModificationPredominant Stability MechanismTypical Zeta Potential (mV)Circulation Half-lifeKey AdvantagesKey Disadvantages
PEGylated Steric HindranceNear-neutral to slightly negativeSignificantly prolonged (hours to days)[1]Reduced MPS uptake, enhanced stability in biological fluids[1][8][9]Potential for Accelerated Blood Clearance (ABC) phenomenon, can hinder cellular uptake[22]
Anionic Electrostatic Repulsion-30 to -60ModerateReduced aggregation, lower cytotoxicity[][11]Potential for interaction with cationic biomolecules
Cationic Electrostatic Interaction+30 to +60Short (minutes to hours)Efficient for nucleic acid delivery, enhanced cellular uptake[16][18]Higher cytotoxicity, rapid clearance from circulation[17][18]
Zwitterionic Strong Hydration LayerNear-neutralPotentially prolongedAlternative to PEG, good biocompatibility[21]Less established technology compared to PEGylation

Experimental Protocols for Assessing Liposome Stability

A thorough evaluation of liposome stability involves a combination of physical, chemical, and in-vitro/in-vivo characterization methods.

Particle Size and Polydispersity Index (PDI) Analysis

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the liposome suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS measurement.

  • Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).

  • Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°).

  • The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.

  • Repeat measurements at different time points and under various storage conditions (e.g., 4°C, room temperature) to assess physical stability over time.

Zeta Potential Measurement

Method: Laser Doppler Velocimetry (LDV)

Protocol:

  • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Load the sample into a specialized cuvette containing electrodes.

  • Apply an electric field across the sample.

  • The instrument measures the velocity of the charged liposomes, from which the zeta potential is calculated.

  • Zeta potential provides an indication of the surface charge and the colloidal stability of the liposome suspension.

Encapsulation Efficiency and Drug Release

Method: Size Exclusion Chromatography (SEC) or Dialysis followed by a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

Protocol for Encapsulation Efficiency (EE%):

  • Separate the unencapsulated (free) drug from the liposome-encapsulated drug using SEC or dialysis.

  • Quantify the amount of drug in the liposomal fraction and the total amount of drug used in the formulation.

  • Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100.

Protocol for In-Vitro Drug Release:

  • Place the liposome formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizing the Impact of Headgroup Modifications

The following diagrams illustrate the structural differences between various headgroup-modified lipids and a general workflow for assessing liposome stability.

Caption: Structures of different headgroup-modified lipids.

experimental_workflow formulation Liposome Formulation characterization Initial Characterization (Size, PDI, Zeta Potential, EE%) formulation->characterization stability_studies Stability Studies characterization->stability_studies storage Storage at Different Conditions (Temperature, Time) stability_studies->storage invitro_release In-Vitro Drug Release stability_studies->invitro_release analysis Analysis of Stability Parameters (Size, PDI, Drug Leakage) storage->analysis invitro_release->analysis conclusion Conclusion on Formulation Stability analysis->conclusion

Caption: Experimental workflow for liposome stability assessment.

Conclusion

The selection of a headgroup-modified lipid is a critical determinant of liposome stability and, consequently, its therapeutic potential. PEGylated lipids remain the gold standard for achieving long-circulating, stable liposomes, although the potential for the ABC phenomenon necessitates careful consideration. Anionic lipids offer a valuable strategy for reducing aggregation and cytotoxicity, while cationic lipids are indispensable for nucleic acid delivery despite their inherent stability and toxicity challenges. Zwitterionic lipids are emerging as a promising alternative, potentially offering the benefits of PEGylation without its drawbacks. A thorough understanding of the properties conferred by each headgroup modification, coupled with rigorous experimental evaluation of stability, is essential for the successful development of next-generation liposomal drug delivery systems.

References

A Comparative Guide to 18:1 Dodecanyl PE for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of high-quality lipids is a critical determinant of the efficacy and stability of lipid nanoparticle (LNP) delivery systems. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) (18:1 Dodecanyl PE) is a key functionalized lipid utilized in these formulations. This guide offers a side-by-side comparison of this compound from prominent suppliers and provides standardized experimental protocols for independent performance evaluation.

Supplier Product Specifications

A summary of the publicly available product specifications for this compound from three suppliers is presented below. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and detailed information.

FeatureAvanti Polar Lipids (Merck/Sigma-Aldrich)BroadPharmMedchemExpress
Product Name This compoundThis compoundThis compound
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanyl) (sodium salt)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)
Purity >99% (TLC)Information not publicly availableInformation not publicly available
Form Powder or Chloroform solutionInformation not publicly availableInformation not publicly available
Molecular Formula C53H97NO11PNaC53H97NNaO11PInformation not publicly available
Molecular Weight 978.301 g/mol 978.3 g/mol Information not publicly available
Storage -20°C-20°CInformation not publicly available
CAS Number 474923-47-2474923-47-2474923-47-2

Recommended Experimental Protocols for Performance Comparison

To facilitate an objective, data-driven comparison of this compound from different suppliers, the following standardized protocols are provided. These protocols outline the formulation of lipid nanoparticles and their subsequent characterization, which are critical performance indicators.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the production of LNPs with uniform size distribution.[1][2]

Objective: To formulate LNPs containing this compound and a model mRNA cargo.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • This compound (from each supplier to be tested)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous, USP grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Model mRNA (e.g., encoding a reporter protein like Luciferase)

  • Microfluidic mixing device and pump system (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the model mRNA in the citrate buffer to a specific concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing: a. Set the total flow rate (TFR) and the flow rate ratio (FRR) on the microfluidic system. A typical FRR is 3:1 (aqueous:organic).[3] b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of LNPs.[1]

  • Purification: a. Collect the LNP dispersion. b. To remove ethanol and unencapsulated mRNA, dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). c. Perform dialysis overnight at 4°C with at least two buffer changes.

  • Storage: Store the purified LNPs at 4°C for short-term use.

Characterization of Lipid Nanoparticles

Objective: To determine the physical characteristics of the formulated LNPs.

Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).[4]

Procedure:

  • Sample Preparation: a. Dilute a small aliquot of the purified LNP suspension in an appropriate buffer (e.g., 1x PBS for size and PDI; 10 mM NaCl for zeta potential).[5] The dilution factor should be optimized to achieve a suitable count rate for the instrument.

  • DLS Measurement (Size and PDI): a. Equilibrate the instrument to the desired temperature (e.g., 25°C). b. Place the cuvette with the diluted LNP sample into the instrument. c. Perform the measurement to obtain the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). For optimal results, PDI values should be below 0.3.[6][7]

  • ELS Measurement (Zeta Potential): a. Use a specific folded capillary cell for zeta potential measurements. b. Inject the diluted LNP sample into the cell, ensuring no air bubbles are present. c. Perform the measurement to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.[4]

Objective: To quantify the amount of mRNA successfully encapsulated within the LNPs.

Methodology: Quant-iT™ RiboGreen™ Assay.[8][9][10]

Materials:

  • Quant-iT™ RiboGreen™ RNA reagent and buffer

  • Triton X-100 (or a suitable alternative surfactant)[9]

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standard Curve: a. Prepare a series of known concentrations of the model mRNA in TE buffer to generate a standard curve (e.g., 0 to 100 ng/mL).[9]

  • Sample Preparation: a. Total RNA: Dilute the LNP formulation in TE buffer containing 0.5% Triton X-100. The detergent will lyse the LNPs and release the encapsulated mRNA. b. Free RNA: Dilute the LNP formulation in TE buffer without detergent.

  • Assay: a. Add the prepared standards and samples to the 96-well plate. b. Prepare the RiboGreen working solution by diluting the reagent in the provided buffer according to the manufacturer's protocol. c. Add the RiboGreen working solution to all wells. d. Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation: a. Use the standard curve to determine the concentration of RNA in the "Total RNA" and "Free RNA" samples. b. Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the biological context of LNP-mediated delivery, the following diagrams are provided.

G cluster_formulation Formulation prep_lipids Prepare Lipid-Ethanol Solution (with this compound) mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna Prepare mRNA-Citrate Buffer Solution prep_mrna->mixing purification Dialysis vs. PBS (Removal of Ethanol & Free mRNA) mixing->purification dls Particle Size & PDI (DLS) purification->dls els Zeta Potential (ELS) purification->els ribogreen Encapsulation Efficiency (RiboGreen Assay) purification->ribogreen

Caption: Experimental workflow for LNP formulation and characterization.

G lnp Lipid Nanoparticle (LNP) cell_membrane Cell Membrane lnp->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion escape Endosomal Escape late_endosome->escape Protonation of ionizable lipid degradation mRNA Degradation lysosome->degradation translation mRNA Translation (Protein Synthesis) escape->translation

References

A Head-to-Head Battle: Benchmarking 18:1 PE (DOPE)-Enhanced Lipid Nanoparticles Against Traditional Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, the choice of transfection reagent is a critical decision point. This guide provides an objective comparison of lipid nanoparticles (LNPs) incorporating the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE or DOPE) against traditional transfection reagents like Lipofectamine and Polyethylenimine (PEI).

The efficiency and toxicity of a transfection reagent can significantly impact experimental outcomes. While the specific formulation "18:1 Dodecanyl PE" is not widely characterized in scientific literature, the inclusion of 18:1 PE (DOPE) is a well-established strategy to enhance the performance of cationic lipid-based transfection systems. DOPE is a fusogenic lipid that aids in the endosomal escape of nucleic acids, a crucial step for successful transfection. This guide focuses on the performance of DOPE-containing LNP formulations in comparison to industry-standard reagents.

Performance Snapshot: Transfection Efficiency and Cytotoxicity

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of DOPE-containing lipid nanoparticles and traditional transfection reagents across different cell lines. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent.

Table 1: Comparative Transfection Efficiency

Reagent/FormulationCell LineTransfection EfficiencyKey Findings
DOPE:DOTAP (0.5:1) HEK-293T~95% (mRNA)Showed high initial transfection efficiency with mRNA.[1]
DOPE:DOTAP (various ratios) Huh7, AGS, COS7, A549Cell-line dependentThe optimal ratio of DOTAP to DOPE varied significantly between cell lines.[2]
DC-Chol:DOPE Airway Epithelial CellsLower than PEILinear PEI was found to be 1000-fold more efficient in subconfluent cells.[3][4][5]
Lipofectamine 2000 HEK-293T~100% (pDNA)Maintained high efficiency for up to 24 hours post-complex formation.[1]
Lipofectamine 2000 Pig Tracheal Epithelial~30%Demonstrated moderate efficiency in this primary cell line.[6]
Lipofectamine 2000 HeLa~26% (250ng DNA)Showed higher percentage of transfected cells compared to PEI.[7]
Linear PEI (22 kDa) Airway Epithelial Cells8000-fold > LiposomesSignificantly outperformed DC-Chol/DOPE liposomes in polarized cells.[3][4][5]
Linear PEI (25 kDa) HEK-293T~85% (pDNA)Efficiency decreased over 24 hours as complexes aged.[1]
FuGENE HD MC3T3-E1, HeLa, etc.Highest in 6/9 cell linesShowed the broadest high-efficiency profile across multiple cell lines.[8]

Table 2: Comparative Cytotoxicity

Reagent/FormulationCell LineCytotoxicity/Cell ViabilityKey Findings
DOPE:DOTAP (0.5:1) HEK-293T~40% cytotoxicityExhibited moderate cytotoxicity.[1]
DOPE:DOTAP (higher DOPE ratios) HEK-293TLowest toxicityIncreasing the proportion of DOPE tended to decrease cytotoxicity.[1]
Lipofectamine 2000 HEK-293T>60% cytotoxicityInduced the highest level of cytotoxicity among the tested reagents in this cell line.[1]
Lipofectamine 2000 HEK 293~67% viabilityShowed significant toxicity in another study with HEK 293 cells.[6]
Linear PEI (25 kDa & 40 kDa) HEK-293T>40% cytotoxicityDemonstrated considerable cytotoxicity.[1]
jetPEI & ExpressFect VariousHighest cell viabilityThese reagents were found to be the least toxic across multiple cell lines.[8]
Chitosan-based polymers HEK 293>90% cell viabilityShowed negligible effects on cell viability compared to PEI and Lipofectamine.[9]

Experimental Methodologies

To ensure reproducibility and accurate comparison, understanding the underlying experimental protocols is essential. Below are detailed methodologies for key assays used to evaluate transfection reagents.

Protocol 1: In Vitro Transfection Efficiency Assay (Reporter Gene)
  • Cell Seeding: Plate cells (e.g., HEK-293T, HeLa) in 24-well or 96-well plates to achieve 70-90% confluency on the day of transfection.

  • Complex Formation:

    • For lipid-based reagents (DOPE-LNP, Lipofectamine): Dilute the nucleic acid (plasmid DNA or mRNA encoding a reporter like GFP or luciferase) in a serum-free medium. In a separate tube, dilute the transfection reagent in the same medium.

    • Combine the diluted nucleic acid and reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

    • For PEI: Prepare PEI stock solution and dilute to the desired concentration. Mix with the nucleic acid solution at a specific N/P ratio (the ratio of nitrogen atoms in PEI to phosphate (B84403) groups in the nucleic acid) and incubate.

  • Transfection: Add the transfection complexes drop-wise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis:

    • GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Transfection: Perform transfection as described in Protocol 1 in a 96-well plate format.

  • Incubation: After the desired incubation period (e.g., 24 or 48 hours), remove the medium containing the transfection complexes.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to untreated control cells.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the cellular mechanisms of lipid-mediated transfection.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed Cells in Plate add_complex Add Complexes to Cells prep_na Dilute Nucleic Acid (e.g., mRNA, pDNA) form_complex Mix and Incubate: Form Transfection Complexes prep_na->form_complex prep_reagent Dilute Transfection Reagent (e.g., 18:1 PE LNP) prep_reagent->form_complex form_complex->add_complex incubate Incubate Cells (24-48h) add_complex->incubate assay_efficiency Assay for Transfection Efficiency (Flow Cytometry, Luminometry) incubate->assay_efficiency assay_viability Assess Cell Viability (MTT Assay) incubate->assay_viability

A generalized workflow for an in vitro transfection experiment.

The journey of a nucleic acid into a cell via a lipid-based carrier involves several key steps, from initial cell surface interaction to the final release into the cytoplasm.

Cellular_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lipoplex Cationic LNP:Nucleic Acid Complex (Lipoplex) cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation cytoplasm Cytoplasm early_endosome->cytoplasm Endosomal Escape (DOPE-mediated) late_endosome->cytoplasm Degradation nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import

Cellular uptake and trafficking pathway of lipid nanoparticles.

References

Safety Operating Guide

Personal protective equipment for handling 18:1 Dodecanyl PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 18:1 Dodecanyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl)). The following procedures are based on best practices for handling powdered lipids in a laboratory setting and information from safety data sheets of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the available search results.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, which is typically a powder, adherence to proper personal protective equipment protocols is essential to minimize exposure and ensure personal safety. While some related compounds are classified as not hazardous, others may cause skin, eye, or respiratory irritation. Therefore, a conservative approach to PPE is recommended.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects against airborne powder particles that could cause eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the substance.[1]
Body Protection A lab coat or other protective clothing to prevent skin exposure.Minimizes the risk of powder settling on personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.Avoids inhalation of fine particles, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Consult Safety Data Sheet (SDS): Always attempt to locate and review the specific SDS for the compound from the manufacturer.

  • Ensure Proper Ventilation: Work in a chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.

  • Gather Materials: Have all necessary equipment (spatulas, weighing paper, containers) and PPE readily available.

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are accessible and in good working order.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Careful Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Temperature: Store at the manufacturer-recommended temperature, which for similar compounds is often -20°C.

Disposal Plan

  • Waste Characterization: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) as chemical waste in accordance with all local, state, and federal regulations.

  • Containerization: Use sealed, properly labeled containers for waste.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not dispose of down the drain.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Storage & Disposal A Review SDS B Ensure Ventilation A->B C Gather PPE & Materials B->C D Don PPE C->D E Weigh/Transfer Compound D->E F Perform Experiment E->F G Clean Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J Store Properly I->J K Dispose of Waste J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.